molecular formula C33H32N4O5 B10824629 Purpurin 18 CAS No. 1005291-44-0

Purpurin 18

Katalognummer: B10824629
CAS-Nummer: 1005291-44-0
Molekulargewicht: 564.6 g/mol
InChI-Schlüssel: KUFHJWJISCAHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Purpurin 18 is a useful research compound. Its molecular formula is C33H32N4O5 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFHJWJISCAHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099093
Record name 10-Ethenyl-5-ethyl-1,15,16,18-tetrahydro-6,11,15,22-tetramethyl-18,20-dioxo-20H-9,12-imino-2,21-metheno-7,4:14,17-dinitrilopyrano[4,3-b]azacyclononadecine-16-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005291-44-0
Record name 10-Ethenyl-5-ethyl-1,15,16,18-tetrahydro-6,11,15,22-tetramethyl-18,20-dioxo-20H-9,12-imino-2,21-metheno-7,4:14,17-dinitrilopyrano[4,3-b]azacyclononadecine-16-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Purpurin 18: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Promising Photosensitizer.

Introduction

Purpurin 18 is a naturally occurring chlorin, a derivative of chlorophyll (B73375) a.[1] As a second-generation photosensitizer, it has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment. Its strong absorption in the near-infrared region of the electromagnetic spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in inducing cancer cell death. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a cyclic tetrapyrrole characterized by a fused anhydride (B1165640) ring system, which distinguishes it from other chlorophyll derivatives and contributes to its unique photophysical properties.[4]

alt text

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₃H₃₂N₄O₅[5]
Molecular Weight 564.64 g/mol [5]
CAS Number 25465-77-4[5]
Appearance Purple solid[3]
Solubility Soluble in DMSO and dimethylformamide; Insoluble in ethanol.[6]

Table 2: Photophysical and Photochemical Properties of this compound

PropertyValueSolventReference(s)
Absorption Maximum (λmax) ~413 nm (Soret band), ~700 nm (Q band)Toluene, Methanol (B129727)[5][7]
Molar Absorptivity (ε) 83,200 M⁻¹cm⁻¹Toluene (at 413 nm)[7]
Fluorescence Emission Maximum (λem) ~707 nmDichloromethane (B109758)[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.7[6]

Mechanism of Action in Photodynamic Therapy

This compound's primary application is as a photosensitizer in PDT. The therapeutic effect is initiated by the absorption of light at a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2][3]

Cellular Uptake and Subcellular Localization

Upon administration, the hydrophobic nature of this compound facilitates its passive diffusion across the cell membrane.[6] It has been observed to accumulate in various organelles, with a notable preference for the mitochondria, endoplasmic reticulum, Golgi apparatus, and lysosomes. This localization is crucial for its photodynamic efficacy, as it places the photosensitizer in close proximity to vital cellular components.

Induction of Apoptosis

The photodynamic action of this compound predominantly leads to apoptotic cell death.[6] The process is initiated by the light-induced generation of ROS, which triggers a cascade of intracellular events.

Purpurin18_PDT_Pathway Purpurin18 This compound Activated_Purpurin18 Excited State This compound* Purpurin18->Activated_Purpurin18 Light Absorption Light Light (≈700 nm) Light->Activated_Purpurin18 Oxygen ³O₂ (Ground State Oxygen) Activated_Purpurin18->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, etc.) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Oxidative Stress Bcl2 Anti-apoptotic Bcl-2 Family Proteins ROS->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak Mitochondria->BaxBak Activation Bcl2->BaxBak Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Pore Formation Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

This compound-mediated photodynamic therapy signaling pathway.

The generated ROS directly damages the mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential. This damage also affects the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. The inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak lead to the formation of pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c into the cytoplasm.[6] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocols

Synthesis of this compound from Chlorophyll a

The synthesis of this compound is typically achieved through the oxidation of a chlorophyll a derivative, such as methyl pheophorbide a, under basic conditions.[4]

Materials:

Procedure:

  • Dissolve methyl pheophorbide a (1 g) in a mixture of pyridine (5 mL) and diethyl ether (400 mL).

  • Prepare a solution of KOH (12 g) in 1-propanol (80 mL) and add it to the methyl pheophorbide a solution.

  • Stir the reaction mixture under aeration for 3 hours.

  • After the reaction is complete, add distilled water to separate the organic layer.

  • Evaporate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a 5% methanol in dichloromethane eluent to yield pure this compound.[4]

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Light source with appropriate wavelength and power for photoactivation

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) and incubate for a specific period (e.g., 4-24 hours) in the dark.

  • For the phototoxicity assessment, expose the cells to light at a specific wavelength (e.g., 630-700 nm) and dose. A parallel set of plates should be kept in the dark to assess dark toxicity.

  • After light exposure, incubate the cells for a further 24-48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Incubation_Dark Incubate in Dark Treatment->Incubation_Dark Photoactivation Photoactivate with Light (≈700 nm) Incubation_Dark->Photoactivation Incubation_Post Incubate Post-Treatment Photoactivation->Incubation_Post Harvest Harvest Cells Incubation_Post->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate at RT in Dark Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze End End: Data Interpretation Analyze->End

Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cells treated with this compound and light as described in the phototoxicity assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells as described previously.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound stands out as a potent second-generation photosensitizer with significant potential for application in photodynamic therapy. Its favorable photophysical properties, particularly its strong absorption in the near-infrared, and its efficient generation of singlet oxygen make it an effective agent for inducing apoptotic cell death in cancer cells. The detailed understanding of its mechanism of action, involving mitochondrial damage and caspase activation, provides a solid foundation for its further development. The experimental protocols outlined in this guide offer a practical framework for researchers to explore the full therapeutic potential of this compound and its derivatives in the ongoing fight against cancer.

References

Spectroscopic Properties of Purpurin 18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purpurin 18, a chlorin-class photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) due to its favorable spectroscopic and photophysical characteristics.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for treating solid tumors.[3][4] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and a visualization of its mechanism of action in PDT.

Core Spectroscopic and Photophysical Data

The efficacy of a photosensitizer is largely determined by its ability to absorb light and efficiently generate cytotoxic species. The key spectroscopic parameters for this compound are summarized below.

ParameterValueSolventReference(s)
Absorption Maximum (λmax) 700 nm-[1][3]
413 nmToluene[5]
Molar Extinction Coefficient (ε) 83,200 M⁻¹cm⁻¹Toluene[5]
Fluorescence Quantum Yield (Φf) 0.08Toluene[5]
Singlet Oxygen Quantum Yield (ΦΔ) 0.7-[1]

Experimental Protocols

Accurate and reproducible measurement of spectroscopic properties is fundamental to the evaluation of photosensitizers. The following sections detail the methodologies for key experimental procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient of this compound.

Objective: To measure the absorbance of this compound at different wavelengths and calculate its molar extinction coefficient.

Materials:

  • This compound

  • High-purity solvent (e.g., Toluene)

  • Dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Starting with the most dilute solution, fill a cuvette and record the absorption spectrum. Repeat for all concentrations.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

Fluorescence Quantum Yield Measurement (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Objective: To determine the efficiency of photon emission through fluorescence by this compound.

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol)

  • Spectrofluorometer (e.g., PTI QM-4/2003 SE)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Absorption Spectra: Measure the absorption spectra of both the sample and standard solutions.

  • Fluorescence Spectra:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard absorb.

    • Record the fluorescence emission spectrum of the standard solution.

    • Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.

  • Data Analysis: The fluorescence quantum yield (Φ_s) of the sample is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Singlet Oxygen Quantum Yield Determination

This protocol outlines a common method for determining the singlet oxygen quantum yield using a chemical trap.

Objective: To quantify the efficiency of this compound in generating singlet oxygen upon photoexcitation.

Materials:

  • This compound solution

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for excitation

  • Magnetic stirrer and stir bar

  • Cuvette

Procedure:

  • Solution Preparation: Prepare solutions of the this compound sample, the reference photosensitizer, and DPBF in an appropriate solvent. The concentrations should be such that the photosensitizer has a measurable absorbance at the irradiation wavelength, and the DPBF absorbance is in a suitable range for monitoring.

  • Reaction Setup: In a cuvette, mix the this compound solution with the DPBF solution. Place the cuvette in the spectrophotometer and on a magnetic stirrer.

  • Irradiation and Monitoring:

    • Record the initial absorbance of the DPBF at its absorption maximum.

    • Irradiate the solution with the light source while continuously stirring.

    • At regular time intervals, stop the irradiation and record the absorbance of the DPBF. The absorbance will decrease as it reacts with singlet oxygen.

  • Reference Measurement: Repeat the experiment using the reference photosensitizer instead of this compound, keeping all other conditions (light intensity, initial DPBF concentration) identical.

  • Data Analysis:

    • Plot the change in DPBF absorbance versus time for both the sample and the reference. The slope of this plot is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield (ΦΔ_sample) is calculated using the formula:

      ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

      Where:

      • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

      • k is the rate of DPBF decomposition (slope of the absorbance vs. time plot).

      • F is the absorption correction factor, which is the fraction of light absorbed by the photosensitizer.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cellular apoptosis. The general signaling pathway is depicted below.

Caption: Photodynamic Therapy (PDT) mechanism of this compound.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the comprehensive spectroscopic analysis of a photosensitizer like this compound is outlined in the following diagram.

Experimental_Workflow Start Start: this compound Sample Prep Solution Preparation (Known Concentrations) Start->Prep UV_Vis UV-Vis Absorption Spectroscopy Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence Singlet_Oxygen Singlet Oxygen Generation Assay Prep->Singlet_Oxygen Molar_Ext Determine λmax and ε UV_Vis->Molar_Ext End End: Complete Spectroscopic Profile Molar_Ext->End Quantum_Yield Calculate Fluorescence Quantum Yield (Φf) Fluorescence->Quantum_Yield Quantum_Yield->End SO_Quantum_Yield Calculate Singlet Oxygen Quantum Yield (ΦΔ) Singlet_Oxygen->SO_Quantum_Yield SO_Quantum_Yield->End

Caption: Workflow for spectroscopic characterization of this compound.

References

A Technical Guide to the Synthesis of Purpurin 18 from Chlorophyll

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Purpurin 18 is a chlorophyll-derived photosensitizer with significant potential in photodynamic therapy (PDT) due to its strong absorption in the red region of the optical spectrum (around 700 nm).[1][2] Its utility in preclinical and clinical research necessitates robust and scalable synthesis methods. This document provides an in-depth technical guide on the synthesis of this compound from chlorophyll (B73375), detailing the core chemical transformations, comprehensive experimental protocols, and quantitative data compiled from key research. The guide is intended to serve as a practical resource for researchers in chemistry, medicine, and drug development.

Overview of the Chemical Transformation

The synthesis of this compound (PP18) from chlorophyll a is fundamentally an oxidative process conducted under basic conditions.[3] The transformation involves several key stages, beginning with the extraction of chlorophyll from a natural source, typically green plants or algae like Spirulina.[4][5] The chlorophyll can first be converted to methyl pheophorbide-a (MPa) through acidic treatment, which removes the central magnesium ion and the phytol (B49457) tail.[6] The core of the synthesis is the oxidative cleavage of the E-ring of the chlorin (B1196114) macrocycle in MPa, which, under the influence of a strong base and oxygen (typically from air), leads to the formation of a six-membered anhydride (B1165640) ring fused to the macrocycle, yielding this compound.[7][8] A two-step oxidation mechanism via a keto-carboxylic acid intermediate has been identified as a key part of this process.[4]

Synthesis_Pathway cluster_0 Key Molecules Chlorophyll_a Chlorophyll a MPa Methyl Pheophorbide-a (MPa) Chlorophyll_a->MPa Acid Treatment (e.g., HCl) Intermediate Keto-carboxylic Acid Intermediate MPa->Intermediate Air Oxidation (O2, Strong Base) Purpurin_18 This compound Intermediate->Purpurin_18 Cyclization / Dehydration Scalable_Workflow cluster_input Starting Material cluster_process Process Steps cluster_output Final Product spirulina Spirulina Powder extraction 1. Acetone/Methanol Extraction spirulina->extraction precipitation 2. Chlorophyll a Precipitation extraction->precipitation Crude Chlorophyll a reaction 3. Conversion Reaction (KOH, DMAc, Air) precipitation->reaction neutralization 4. Neutralization (TFA) & Water Precipitation reaction->neutralization filtration 5. Filtration & Drying neutralization->filtration purpurin18 This compound filtration->purpurin18 Lab_Workflow cluster_input Starting Material cluster_process Process Steps cluster_output Final Product mpa Methyl Pheophorbide-a (MPa) reaction 1. Reaction (Pyridine, Ether, KOH/Propanol, Air) mpa->reaction separation 2. Aqueous Workup & Solvent Evaporation reaction->separation Crude Product purification 3. Column Chromatography separation->purification purpurin18 Pure this compound purification->purpurin18

References

Purpurin 18: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18, a chlorophyll-derived photosensitive chlorin (B1196114), is a molecule of significant interest in biomedical research, particularly in the field of photodynamic therapy (PDT) for cancer treatment. Its potent photosensitizing properties, coupled with its natural origin, make it an economically viable and promising candidate for the development of novel anticancer drugs. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

It is critical to distinguish this compound from purpurin, an anthraquinone (B42736) dye (1,2,4-trihydroxyanthraquinone) found in the roots of the madder plant (Rubia tinctorum).[1][2][3] These are structurally and functionally distinct compounds. This guide focuses exclusively on this compound, the chlorophyll (B73375) derivative.

Natural Sources of this compound

This compound is a degradation product of chlorophyll and can be isolated from a wide variety of green plants, algae, and cyanobacteria. Its abundance in these sources makes it an accessible starting material for research and development. Some of the most commonly cited natural sources include:

  • Cyanobacteria: Spirulina maxima and Spirulina platensis are particularly noteworthy sources due to their high chlorophyll a content and the relative ease of their large-scale cultivation.[4][5][6]

  • Green Algae (Seaweed): Various species of green seaweed are rich in chlorophyll and serve as a viable source for this compound isolation.[4]

  • Spinach: The leaves of spinach (Spinacia oleracea) are a readily available and commonly used source for the laboratory-scale isolation of chlorophyll derivatives, including this compound.[4]

  • Other Green Plants: In principle, any green plant can be a source of chlorophyll a, the precursor to this compound.

Isolation and Purification of this compound

The isolation of this compound is typically a multi-step process that begins with the extraction of its precursor, chlorophyll a, from a natural source. The chlorophyll a is then chemically converted to this compound. The following sections detail a general experimental protocol, with specific data presented in tabular format.

General Experimental Workflow

The overall workflow for the isolation of this compound from a natural source like Spirulina can be summarized as follows:

G cluster_0 Extraction and Conversion cluster_1 Purification Natural Source (e.g., Spirulina) Natural Source (e.g., Spirulina) Chlorophyll a Extraction Chlorophyll a Extraction Natural Source (e.g., Spirulina)->Chlorophyll a Extraction Solvent (e.g., Acetone) Chlorophyll a Chlorophyll a Chlorophyll a Extraction->Chlorophyll a Saponification & Oxidation Saponification & Oxidation Chlorophyll a->Saponification & Oxidation Alkali (e.g., NaOH), Air Unstable Chlorin Intermediate Unstable Chlorin Intermediate Saponification & Oxidation->Unstable Chlorin Intermediate Acidification Acidification Unstable Chlorin Intermediate->Acidification Acid (e.g., HCl) Crude this compound Crude this compound Acidification->Crude this compound Solvent Extraction & Washing Solvent Extraction & Washing Crude this compound->Solvent Extraction & Washing e.g., Chloroform (B151607), Water Purified this compound Solution Purified this compound Solution Solvent Extraction & Washing->Purified this compound Solution Chromatography Chromatography Purified this compound Solution->Chromatography Silica (B1680970) Gel Crystallization Crystallization Chromatography->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Isolation from Spirulina maxima

This protocol is a composite of methodologies described in the scientific literature.[5][6][7]

1. Extraction of Chlorophyll a:

  • Starting Material: Dried Spirulina maxima powder.
  • Procedure:
  • Suspend the dried Spirulina powder in acetone (B3395972) (e.g., 20 volumes relative to the weight of the powder).
  • Stir the suspension at room temperature for several hours to extract the chlorophyll.
  • Filter the mixture to remove the solid biomass.
  • The resulting filtrate is a crude acetone extract of chlorophyll a.

2. Conversion of Chlorophyll a to this compound:

  • Reagents: 6 M Sodium Hydroxide (NaOH) solution, concentrated Hydrochloric Acid (HCl).
  • Procedure:
  • To the crude chlorophyll a extract, add a 6 M aqueous solution of NaOH (e.g., 4 volumes relative to the weight of the initial powder).[6]
  • Bubble air through the reaction mixture at room temperature for approximately 3 hours.[6] This step facilitates the oxidative cleavage to form an unstable chlorin intermediate.[7]
  • After the oxidation is complete, carefully acidify the reaction mixture with concentrated HCl to a pH below 1.5.[7] This converts the unstable intermediate to this compound.

3. Purification of this compound:

  • Reagents: Hexane (B92381), Chloroform, 10% aqueous NaOH, water, anhydrous sodium sulfate.
  • Procedure:
  • Defatting: Extract the acidic solution with a nonpolar solvent such as hexane multiple times to remove lipids and other nonpolar impurities.[7]
  • Neutralization and Extraction: Neutralize the aqueous layer to a pH of approximately 3 with a 10% NaOH solution.[7]
  • Extract the this compound from the neutralized aqueous solution with chloroform multiple times.[7]
  • Washing and Drying: Combine the chloroform extracts and wash them with water until the pH of the aqueous layer is neutral (pH 5-6).[7] Dry the chloroform extract over anhydrous sodium sulfate.
  • Concentration: Evaporate the chloroform under reduced pressure to obtain crude this compound.
  • Chromatographic Purification: For higher purity, the crude product can be further purified by column chromatography on silica gel.[7]
  • Crystallization: The final purified this compound can be obtained by crystallization.[7]

Quantitative Data on this compound Isolation

The yield of this compound can vary depending on the starting material and the specific reaction conditions used. The following table summarizes some reported yields.

Starting MaterialIntermediateProductYieldPurityReference
Pheophytin a-This compound16-18%Not specified[7]
Pheophytin a-This compound24%Not specified[7]
Spirulina maximaCrude Chlorophyll a extractThis compound0.6% (from 5g powder)Not specified[6]
Methyl pheophorbide a-This compound57%Not specified[6]
Aconite lipid concentrate-This compound methyl ester220 mg from 10gNot specified[6]
Spirulina powder (1200 kg)Chlorophyll a (10.5 kg)This compound3.9 kg>97%[8]

Mechanism of Action in Photodynamic Therapy

This compound's primary application is as a photosensitizer in PDT.[9] Upon activation by light of a specific wavelength, it can induce cell death in cancerous tissues. This process involves the generation of reactive oxygen species (ROS).

G cluster_0 Type II Photodynamic Reaction cluster_1 Type I Photodynamic Reaction This compound (Ground State) This compound (Ground State) This compound (Excited Singlet State) This compound (Excited Singlet State) This compound (Ground State)->this compound (Excited Singlet State) Light Absorption (λ ~700 nm) This compound (Excited Triplet State) This compound (Excited Triplet State) This compound (Excited Singlet State)->this compound (Excited Triplet State) Intersystem Crossing Molecular Oxygen (³O₂) Molecular Oxygen (³O₂) This compound (Excited Triplet State)->Molecular Oxygen (³O₂) Energy Transfer Biomolecule Biomolecule This compound (Excited Triplet State)->Biomolecule Energy Transfer Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) Molecular Oxygen (³O₂)->Singlet Oxygen (¹O₂) Cellular Damage & Apoptosis Cellular Damage & Apoptosis Singlet Oxygen (¹O₂)->Cellular Damage & Apoptosis Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Biomolecule->Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Cellular Damage & Apoptosis

Caption: Simplified mechanism of this compound in photodynamic therapy.

Conclusion

This compound is a valuable natural product with significant potential in the development of new cancer therapies. Its ready availability from natural sources like Spirulina and established, scalable isolation protocols make it an attractive molecule for further research and clinical development.[4][6][8] The methodologies outlined in this guide provide a framework for its consistent and efficient isolation, paving the way for its broader application in the scientific and medical communities.

References

A Technical Guide to the Photophysical Characteristics of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 (P18) is a second-generation photosensitizer derived from chlorophyll (B73375) a.[1][2] As a member of the chlorin (B1196114) class of photosensitizers, it possesses strong light absorption in the near-infrared (NIR) region, a critical feature for applications in photodynamic therapy (PDT).[3][4] The light in this region (650–800 nm) can penetrate deeper into biological tissues, allowing for the treatment of more deeply situated tumors.[3] P18's utility in PDT is rooted in its ability to become photoactivated and subsequently generate cytotoxic reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.[3][5]

Despite its promising photochemical properties, the clinical application of this compound has been limited by its high hydrophobicity, which leads to aggregation in aqueous environments and reduces its bioavailability.[3][5] Consequently, significant research has been directed towards developing derivatives and formulations, such as PEGylation or encapsulation in nanoparticles, to enhance its solubility and therapeutic efficacy.[4][5] This guide provides an in-depth overview of the core photophysical characteristics of this compound, details the experimental protocols for their measurement, and illustrates the underlying mechanisms of its photoactivity.

Core Photophysical Properties

The efficacy of a photosensitizer is determined by its photophysical parameters, which dictate its ability to absorb light and generate cytotoxic species. The key properties of this compound are summarized below.

Data Presentation

The quantitative photophysical data for this compound are presented in the tables below. These values can vary depending on the solvent and local microenvironment.

Table 1: Absorption and Emission Properties of this compound

PropertyWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference(s)
Absorption Max (Soret Band) 41383,200Toluene[6]
Absorption Max (Q-Band) 700Not SpecifiedNot Specified[3][4]

Table 2: Quantum Yields of this compound

PropertyQuantum Yield (Φ)MethodSolvent/SystemReference(s)
Fluorescence Quantum Yield (Φ_F) 0.08Relative MethodToluene[6]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.7Not SpecifiedNot Specified[5]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.59 (58.82%)Not SpecifiedNot Specified[3]
Singlet Oxygen Quantum Yield (Φ_Δ) 0.63 (62.6%)Graphene Oxide ConjugateNot Specified[3]

Mechanism of Action in Photodynamic Therapy (PDT)

The therapeutic effect of this compound in PDT is based on the light-induced generation of ROS. Upon absorption of a photon of appropriate wavelength, the photosensitizer (PS) transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions originate.[1][3]

There are two primary mechanisms by which the excited triplet state of the photosensitizer can induce cytotoxicity:

  • Type I Reaction: The excited photosensitizer (PS*) in its triplet state can directly react with a substrate, such as a biomolecule, through electron transfer. This process forms radicals and radical ions, which then react with molecular oxygen (³O₂) to produce various ROS, including superoxide (B77818) anions and hydroxyl radicals.[1][3]

  • Type II Reaction: The excited photosensitizer (PS*) can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is considered the primary cytotoxic species in most PDT applications.[1][3][5]

These ROS, particularly singlet oxygen, can cause oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy.[5][7]

PDT_Mechanism PS_S0 PS (S₀) PS_S1 PS* (S₁) PS_S0->PS_S1 Light Absorption (hν) PS_S1->PS_S0 Fluorescence PS_T1 PS* (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) Biomolecule Biomolecule PS_T1->Biomolecule Type I (Electron Transfer) O2_Triplet ³O₂ PS_T1->O2_Triplet Type II (Energy Transfer) ROS Reactive Oxygen Species (ROS) CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath Oxidative Stress O2_Singlet ¹O₂ (Singlet Oxygen) O2_Singlet->CellDeath Oxidative Stress Biomolecule->ROS + ³O₂ O2_Triplet->O2_Singlet

Figure 1: General mechanism of Photodynamic Therapy (PDT).

Experimental Protocols

Accurate determination of photophysical properties is crucial for evaluating a photosensitizer. The following sections detail standard methodologies.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the photosensitizer absorbs light and to calculate its molar extinction coefficient.

  • Objective: To measure the absorption spectrum of this compound.

  • Materials:

    • This compound

    • Spectroscopic grade solvent (e.g., Toluene, DMSO, Methanol)

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Protocol:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance at the maximum wavelength (λ_max) falls between 0.1 and 1.0.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the reference beam of the spectrophotometer.

    • Fill a second cuvette with the this compound sample solution and place it in the sample beam.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).[4]

    • Identify the λ_max values for the Soret and Q-bands.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

This protocol measures the emission spectrum and is a prerequisite for determining the fluorescence quantum yield.

  • Objective: To measure the fluorescence emission spectrum of this compound.

  • Materials:

    • Fluorometer

    • This compound solution (prepared as above, with absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

    • Quartz cuvettes (4-sided polished)

  • Protocol:

    • Prepare a dilute solution of this compound in the desired solvent.

    • Place the cuvette containing the sample in the fluorometer.

    • Set the excitation wavelength to a value where the compound absorbs light, typically one of its absorption maxima (e.g., 413 nm).

    • Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering, up to the end of the expected emission range (e.g., 850 nm).

    • Record the fluorescence spectrum and identify the emission maximum (λ_em).

Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen. An indirect method using a chemical probe is commonly employed.[4][8]

  • Objective: To determine Φ_Δ of this compound relative to a standard photosensitizer.

  • Materials:

    • This compound

    • Standard photosensitizer with known Φ_Δ (e.g., Methylene Blue, Rose Bengal)

    • Singlet oxygen probe (e.g., 1,3-Diphenylisobenzofuran - DPBF)

    • Solvent (e.g., DMSO, Methanol)

    • UV-Vis spectrophotometer

    • Light source with a specific wavelength filter (e.g., LED or laser corresponding to an absorption band of the PS)

  • Protocol:

    • Prepare solutions of the this compound and the standard photosensitizer with matched absorbance at the irradiation wavelength.

    • Prepare a stock solution of the DPBF probe.

    • In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final DPBF concentration should yield an absorbance of ~1.0 at its absorption maximum (~410-415 nm).

    • Measure the initial absorbance of DPBF.

    • Irradiate the cuvette with the light source for a set period (e.g., 10-30 seconds).

    • Immediately after irradiation, record the absorbance of DPBF again. The absorbance will decrease as DPBF reacts with singlet oxygen.[5]

    • Repeat the irradiation and measurement steps for several time intervals.

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this line is proportional to the rate of singlet oxygen generation.

    • Repeat the entire procedure for the standard photosensitizer.

    • Calculate the singlet oxygen quantum yield of this compound (Φ_Δ^Sample) using the following equation: Φ_Δ^Sample = Φ_Δ^Std * (k^Sample / k^Std) * (I_abs^Std / I_abs^Sample) where k is the slope from the plot, and I_abs is the amount of light absorbed by the photosensitizer (which is equal if absorbances are matched at the irradiation wavelength).

Standard Experimental Workflow

The characterization of a photosensitizer like this compound follows a logical progression of experiments to build a complete photophysical profile. This workflow ensures that fundamental properties are established before moving to more complex functional assays.

Workflow cluster_prep Sample Preparation cluster_abs Absorption Studies cluster_fluor Fluorescence Studies cluster_ros ROS Generation Prep Prepare Stock Solution (Known Concentration) Dilute Prepare Dilutions in Spectroscopic Solvent Prep->Dilute UVVis Measure UV-Vis Absorption Spectrum Dilute->UVVis Fluor Measure Fluorescence Emission Spectrum Dilute->Fluor ROS_Assay Singlet Oxygen Assay (e.g., DPBF bleaching) Dilute->ROS_Assay Analysis_Abs Determine λ_max Calculate ε UVVis->Analysis_Abs Analysis_Fluor Determine λ_em Calculate Φ_F (relative) Analysis_Abs->Analysis_Fluor Use λ_max for excitation Analysis_Abs->ROS_Assay Select irradiation λ Output Complete Photophysical Profile Analysis_Abs->Output Fluor->Analysis_Fluor Analysis_Fluor->Output Analysis_ROS Calculate Φ_Δ (relative to standard) ROS_Assay->Analysis_ROS Analysis_ROS->Output

Figure 2: Workflow for photophysical characterization.

Conclusion

This compound exhibits favorable photophysical characteristics for use in photodynamic therapy, most notably its strong absorption in the tissue-penetrating near-infrared region and a high quantum yield of singlet oxygen generation.[3][5] These properties form the foundation of its potent photocytotoxicity. However, its practical application is hindered by poor aqueous solubility. The data and protocols presented in this guide are essential for researchers and drug developers working to overcome these limitations. By understanding and accurately measuring the core photophysical parameters, new formulations and derivatives of this compound can be rationally designed and evaluated, paving the way for more effective photodynamic agents in cancer therapy.

References

Purpurin 18 Derivatives and Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purpurin 18, a chlorophyll-derived second-generation photosensitizer, holds significant promise in the field of photodynamic therapy (PDT) for cancer. Its strong absorption in the near-infrared spectrum allows for deeper tissue penetration of light, a critical advantage for treating solid tumors. However, the inherent hydrophobicity of the parent molecule poses challenges for its clinical translation, leading to aggregation in aqueous environments and reduced bioavailability. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on strategies to overcome its limitations and enhance its therapeutic efficacy. We will delve into the synthesis of various analogues, their photophysical and biological properties, and the drug delivery systems designed to improve their performance. Detailed experimental protocols and a summary of key quantitative data are provided to aid researchers in the development of novel this compound-based cancer therapies.

Introduction to this compound

This compound is a natural chlorin, a class of photosensitizers derived from chlorophyll (B73375).[1] It can be readily isolated from natural sources such as the cyanobacterium Spirulina maxima, making it an economically viable starting material for the synthesis of new therapeutic agents.[2] The key advantages of this compound as a photosensitizer include its high singlet oxygen quantum yield and a strong absorption peak at approximately 700 nm, a wavelength that allows for deeper penetration into biological tissues compared to first-generation photosensitizers.[1][2]

Despite these favorable properties, the clinical application of this compound is hindered by its poor water solubility, which leads to aggregation at physiological pH and limits its systemic delivery and tumor-specific uptake.[1][3] To address these challenges, extensive research has focused on the chemical modification of the this compound scaffold and its formulation into advanced drug delivery systems.

Synthesis and Derivatization of this compound

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with improved physicochemical and biological properties.[2]

Extraction and Large-Scale Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, starting from the isolation of chlorophyll a from readily available Spirulina powder. This process involves a refined precipitation method for chlorophyll a purification, followed by a two-step oxidation to yield this compound in kilogram quantities.[2]

Key Derivatization Strategies

Common strategies to enhance the properties of this compound include:

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the this compound molecule is a widely used method to increase its hydrophilicity and bioavailability. PEGylation has been shown to reduce aggregation and improve the pharmacokinetic profile of the photosensitizer.[4]

  • Formation of Purpurinimides: Modification of the anhydride (B1165640) ring of this compound to form N-alkylimides can improve the stability and photodynamic efficacy of the molecule. These derivatives often exhibit a bathochromic shift in their absorption spectra, which is beneficial for deeper tissue penetration of light.[5]

  • Salt Formation: Conversion of the carboxylic acid group to a salt, such as a sodium salt, can significantly improve the water solubility of this compound.

  • Conjugation to Targeting Moieties: To enhance tumor selectivity, this compound can be conjugated to molecules that target cancer cells, such as peptides or antibodies.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives, providing a basis for comparison of their photophysical and biological activities.

Table 1: Photophysical Properties of this compound and Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)Reference(s)
This compoundDichloromethane695-704Not Reported0.7[1]
This compoundMethanol700Not ReportedNot Reported[6]
Purpurin-18-N-(N,N-dimethyl)ethyl-imideDichloromethane700.1Not ReportedNot Reported[7]
3-(2,2-Dimethoxyethyl)-3-devinyl-purpurin-18-N-(N-isopropylamino)-ethylimideDichloromethane703.6Not ReportedNot Reported[7]
3-(2,2-Dimethoxyethyl)-3-devinyl-purpurin-18-N-(imidazolyl)-propylimideDichloromethane698.8Not ReportedNot Reported[7]

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Derivatives in Cancer Cell Lines

CompoundCell LineConditionIC50 (µM)Light Dose (J/cm²)Reference(s)
This compound4T1Dark> 4N/A[3]
This compound4T1Light (630 nm)< 0.53.71[3]
This compoundHeLaLightNot ReportedNot Reported[3]
This compoundA549LightNot ReportedNot Reported[3]
This compoundPC-3Light0.164[1]
This compoundLNCaPLight0.344[1]
PEGylated this compound (Compound 3)HeLaDark7.95N/A[1]
PEGylated this compound (Compound 3)HeLaLight< 0.14[1]
PEGylated this compound (Compound 4)HeLaLight< 0.14[1]
PEGylated this compound (Compound 3)LNCaPDark7.20N/A[1]
PEGylated this compound (Compound 3)LNCaPLight< 0.14[1]
PEGylated this compound (Compound 4)LNCaPLight< 0.14[1]

Table 3: In Vivo Antitumor Efficacy of this compound Derivatives

CompoundAnimal ModelTumor ModelDrug DoseLight DoseTumor Growth InhibitionReference(s)
This compoundBalb/c mice4T1 subcutaneous0.625 mg/kg600 J/cm²Significant decrease in tumor volume (60% at day 6)[3]
3-devinyl-(3-hexyloxyethyl)-purpurin-18-N-hexylimide methyl esterMiceNot Specified1.0 µmol/kg135 J/cm² (705 nm)100% tumor cure on day 30[5]

Mechanism of Action: Signaling Pathways in this compound-Mediated PDT

The primary mechanism of action of this compound-based PDT is the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon light activation. These highly reactive species induce cellular damage, leading to cell death through apoptosis and necrosis. The subcellular localization of the photosensitizer plays a crucial role in determining the initial site of damage and the subsequent cell death pathway. This compound and its derivatives have been shown to accumulate in key organelles such as mitochondria and the endoplasmic reticulum.[1]

Damage to mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in the cleavage of cellular proteins and apoptotic cell death.

PDT_Apoptosis_Pathway cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Mitochondrial Damage & Apoptosis Purpurin18 This compound (Ground State) Purpurin18_excited This compound* (Excited State) Purpurin18->Purpurin18_excited Light (hv) Purpurin18_excited->Purpurin18 Relaxation O2 ³O₂ (Triplet Oxygen) Purpurin18_excited->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) O2->ROS Activation Mitochondrion Mitochondrion ROS->Mitochondrion Oxidative Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Caspase9_active Caspase-9 Caspase9->Caspase9_active Cleavage Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Execution Photosensitizer_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Derivative Design (e.g., PEGylation, Targeting) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural & Photophysical Characterization (λmax, ΦΔ) Synthesis->Characterization Formulation Formulation Development (e.g., Nanoparticles) Characterization->Formulation Uptake Cellular Uptake & Subcellular Localization Formulation->Uptake Cytotoxicity Phototoxicity Assays (IC50 Determination) Uptake->Cytotoxicity Mechanism Mechanism of Action (Apoptosis/Necrosis) Cytotoxicity->Mechanism AnimalModel Tumor Model Development (e.g., Xenograft) Mechanism->AnimalModel Pharmacokinetics Pharmacokinetics & Biodistribution AnimalModel->Pharmacokinetics Efficacy Antitumor Efficacy Studies (Tumor Regression) Pharmacokinetics->Efficacy Toxicity Systemic Toxicity Evaluation Efficacy->Toxicity

References

Cellular Uptake and Localization of Purpurin 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and subcellular localization of Purpurin 18 (Pu18), a potent second-generation photosensitizer derived from chlorophyll. Understanding these fundamental processes is critical for optimizing its efficacy in photodynamic therapy (PDT) for cancer. This document details the mechanisms of cellular entry, identifies key organelle targets, presents quantitative data on its phototoxicity, and outlines the experimental protocols for its study.

Cellular Uptake Mechanisms

The cellular uptake of photosensitizers is a crucial determinant of their photodynamic efficacy. For this compound, uptake is significantly influenced by its physicochemical properties, particularly its high hydrophobicity. This characteristic can lead to aggregation in aqueous physiological environments, potentially reducing its bioavailability.[1][2]

To overcome this limitation, various strategies have been developed:

  • PEGylation: Conjugation of Pu18 with polyethylene (B3416737) glycol (PEG) spacers increases its hydrophilicity, improving solubility and bioavailability. These modified conjugates have been shown to efficiently accumulate in various human cancer cell lines.

  • Nanoparticle Formulation: Encapsulating Pu18 into delivery systems such as solid lipid nanoparticles (SLNs) or conjugating it with gold nanoparticles enhances its stability and facilitates cellular entry.[3][4] For instance, Pu18-loaded SLNs can be readily taken up by cancer cells.[3][4]

  • Endocytosis: When formulated into nanoparticles, a primary mechanism for cellular entry is endocytosis. The nanoparticles are internalized by the cell, eventually accumulating in lysosomes.[1] This pathway is a common strategy for improving the delivery of hydrophobic drugs.

The level of cellular uptake is also dependent on the cell line, the concentration of this compound, and the incubation time.[2][5]

Subcellular Localization

The efficacy of a photosensitizer is intimately linked to its subcellular localization, as the highly reactive singlet oxygen generated upon photoactivation has a very short lifetime and radius of action. Therefore, damage is confined to the immediate vicinity of the photosensitizer's location.

This compound and its derivatives have been consistently shown to accumulate in several key organelles that are critical targets for inducing cell death:

  • Mitochondria: As the powerhouse of the cell and a central regulator of apoptosis, mitochondrial localization is highly desirable for PDT.[1][5][6][7][8] Upon irradiation, Pu18 in the mitochondria can generate reactive oxygen species (ROS) that disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately, cell death.[5][7]

  • Endoplasmic Reticulum (ER): The ER is involved in protein synthesis and calcium homeostasis. Localization in the ER is considered an important target for effective PDT.[1][6][8]

  • Lysosomes: As degradative organelles, lysosomes are also common sites of accumulation for photosensitizers, particularly for nanoparticle formulations that enter the cell via endocytosis.[1][5][6][7]

  • Golgi Apparatus: Pu18 has also been observed to distribute on the Golgi apparatus.[5][7]

This multi-organellar localization contributes to the potent and multifaceted cytotoxic effects of this compound-mediated PDT.

Quantitative Data: Photocytotoxicity

The effectiveness of this compound as a photosensitizer is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell viability by 50%. The tables below summarize the phototoxic and dark toxicity of native this compound (Compound 1) and its derivatives in various cancer cell lines.

Table 1: Phototoxicity (IC50) of this compound and Derivatives in Human Cancer Cell Lines [1][6]

Cell LineCancer TypeCompoundIC50 (µM) with Light Activation
HL-60 LeukemiaThis compound0.2 (1 J·cm⁻²)
4T1 Mouse Breast CancerThis compoundSignificant phototoxicity at 0.5 µM (3.71 J·cm⁻²)
HeLa Cervical CarcinomaThis compound (1)> 10
Zn-Purpurin 18 (2)1.8
PEG-Purpurin 18 (3)0.12
PEG-Zn-Purpurin 18 (4)0.06
MCF-7 Breast CarcinomaThis compound (1)0.9
Zn-Purpurin 18 (2)0.8
PEG-Purpurin 18 (3)0.3
PEG-Zn-Purpurin 18 (4)0.2
LNCaP Prostate CarcinomaThis compound (1)> 10
Zn-Purpurin 18 (2)2.0
PEG-Purpurin 18 (3)0.4
PEG-Zn-Purpurin 18 (4)0.2
PC-3 Prostate CarcinomaThis compound (1)> 10
Zn-Purpurin 18 (2)2.5
PEG-Purpurin 18 (3)0.5
PEG-Zn-Purpurin 18 (4)0.3
MIA PaCa-2 Pancreatic AdenocarcinomaThis compound (1)> 10
Zn-Purpurin 18 (2)2.3
PEG-Purpurin 18 (3)0.4
PEG-Zn-Purpurin 18 (4)0.2

Note: Light activation for compounds 1-4 was performed with a light dose of 4 J·cm⁻². IC50 values represent the concentration after 24h treatment with the compound, followed by photoactivation and a further 24h incubation.[1]

Table 2: Dark Toxicity of this compound and Derivatives [1][6]

Cell LineCancer TypeCompoundIC50 (µM) without Light Activation
4T1 Mouse Breast CancerThis compoundNo toxicity up to 4 µM
HeLa Cervical CarcinomaAll Compounds (1-4)> 10
MCF-7 Breast CarcinomaAll Compounds (1-4)> 10
LNCaP Prostate CarcinomaAll Compounds (1-4)> 10
PC-3 Prostate CarcinomaAll Compounds (1-4)> 10
MIA PaCa-2 Pancreatic AdenocarcinomaAll Compounds (1-4)> 10

Experimental Protocols

Protocol for Determining Subcellular Localization

This protocol uses fluorescence microscopy to visualize the accumulation of this compound in specific cellular organelles.

  • Cell Seeding: Seed human cancer cells (e.g., PC-3, MCF-7) onto 35-mm glass-bottom dishes suitable for live-cell imaging at a density of 1 x 10^5 cells per dish. Allow cells to adhere for at least 16 hours under standard culture conditions (37 °C, 5% CO2).

  • Incubation with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell cultivation medium (phenol red-free) to a final concentration of 0.5 µM. Remove the old medium from the cells, wash with PBS, and add the Pu18-containing medium. Incubate for 3 to 24 hours.

  • Organelle Staining (Co-localization):

    • Mitochondria: After Pu18 incubation, add a mitochondrial probe (e.g., MitoTracker Red CMXRos at 70 nM) to the cells and incubate for an additional 10-20 minutes.

    • Endoplasmic Reticulum: Add an ER-specific dye (e.g., ER-Tracker™ Blue-White DPX at 70 nM) and incubate for 30 minutes.[9]

    • Lysosomes: Add a lysosomal probe (e.g., LysoTracker Green DND-26 at 70 nM) and incubate for 20 minutes.

  • Washing: After incubation with both Pu18 and the organelle tracker (B12436777), wash the cells twice with warm PBS.

  • Imaging: Exchange the washing buffer with fresh phenol (B47542) red-free medium. Immediately acquire images using an inverted fluorescence microscope equipped for live-cell imaging. Use appropriate filter sets to capture the fluorescence of this compound (red fluorescence) and the specific organelle tracker (e.g., green for lysosomes, blue for ER). Merge the captured images to determine co-localization.

Protocol for Assessing Photocytotoxicity (MTT Assay)

This protocol determines the IC50 value of this compound by measuring cell viability after PDT.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Incubation: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 10 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • Irradiation: After incubation, wash the cells with PBS and replace the medium with fresh medium. Irradiate the plates with a light source at an appropriate wavelength (e.g., 630-700 nm) to deliver a specific light dose (e.g., 4 J·cm⁻²).[1] Keep a parallel set of plates in the dark to measure dark toxicity.

  • Post-Irradiation Incubation: Return the plates to the incubator for an additional 24 hours.

  • MTT Assay: Add MTT solution (0.4-0.5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.[10]

Protocol for Quantifying Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed approximately 5 x 10^5 to 1 x 10^6 cells in culture dishes. Treat the cells with the desired concentration of this compound and incubate for 24 hours.

  • PDT Treatment: Irradiate the cells as described in the photocytotoxicity protocol.

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 4-24 hours), collect both floating and adherent cells. For adherent cells, use trypsin to detach them and combine them with the supernatant.[11]

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) staining solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualized Workflows and Mechanisms

Experimental_Workflow_for_Subcellular_Localization cluster_prep Cell Preparation cluster_incubation Incubation cluster_imaging Imaging & Analysis seed 1. Seed Cells on Glass-Bottom Dish adhere 2. Allow Adherence (16h) seed->adhere incubate_pu18 3. Incubate with this compound (3-24h) adhere->incubate_pu18 incubate_tracker 4. Add Organelle Tracker (e.g., MitoTracker) incubate_pu18->incubate_tracker wash 5. Wash Cells with PBS incubate_tracker->wash image 6. Acquire Images (Fluorescence Microscope) wash->image analyze 7. Merge Channels & Analyze Co-localization image->analyze

Caption: Experimental workflow for determining the subcellular localization of this compound.

Purpurin18_PDT_Mechanism Pu18 This compound (in Mitochondria/ER) ROS Reactive Oxygen Species (ROS) Generation Pu18->ROS Type II Photoreaction Light Light Activation (630-700 nm) Light->ROS Damage Oxidative Damage to Organelles (Mitochondrial Membrane Potential Loss) ROS->Damage CytoC Cytochrome c Release Damage->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Nanoparticle_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Pu18-Loaded Nanoparticle Membrane Cell Membrane Endosome Early Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Release Pu18 Release Lysosome->Release

References

Biocompatibility and Toxicity of Purpurin 18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (B114267) 18 (Pu-18) is a chlorophyll-derived photosensitizer that has garnered significant interest in the field of photodynamic therapy (PDT) for cancer treatment.[1][2][3] Its efficacy as a photosensitizer stems from its ability to generate reactive oxygen species (ROS) upon activation with light of a specific wavelength, leading to localized cellular damage and subsequent cell death.[1][4] This technical guide provides an in-depth overview of the biocompatibility and toxicity profile of Purpurin 18, with a focus on its phototoxic effects and the underlying molecular mechanisms. The information is compiled from various in vitro and in vivo studies, offering a comprehensive resource for researchers and professionals in drug development.

Biocompatibility and Dark Toxicity

In the absence of light, this compound generally exhibits low systemic toxicity.[1] Studies on normal human dermal fibroblast (HDF) cells showed no significant cell death at concentrations up to 100 µM.[5] Similarly, in vitro studies on HeLa and A549 cell lines revealed no cytotoxicity in the absence of light.[2][6] An acute oral toxicity study in female Wistar rats, following OECD guideline 423, established an oral lethal dose greater than 2000 mg/kg body weight, classifying this compound under category 5, the lowest toxicity category.[7] The study observed no significant changes in body weight, food/water intake, hematology, or clinical biochemistry, and histopathological examination of vital organs revealed no pathological changes.[7] However, a major challenge with this compound is its hydrophobicity, which can lead to aggregation at physiological pH and limit its bioavailability.[2][3] This has led to the development of various formulations, such as PEGylated derivatives and solid lipid nanoparticles (SLNs), to improve its solubility and delivery.[2][3][8]

Phototoxicity and Mechanism of Action

The primary therapeutic effect of this compound is its phototoxicity, which is triggered by light activation. Upon illumination, this compound transitions to an excited triplet state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1] These ROS induce oxidative stress, leading to cellular damage and cell death, primarily through apoptosis and, at higher concentrations, necrosis.[8][9]

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a key event in the photodynamic action of this compound. Studies have shown that this compound treatment followed by light irradiation leads to a significant increase in intracellular ROS levels.[4][5] For instance, in A549 lung cancer cells, treatment with 30 µM Purpurin produced high levels of ROS.[5] This ROS production is crucial for initiating the downstream signaling cascades that result in apoptosis.

Apoptosis Induction

A substantial body of evidence indicates that this compound-mediated PDT effectively induces apoptosis in various cancer cell lines.[1][9] This programmed cell death is characterized by specific morphological and biochemical changes, including DNA fragmentation, loss of membrane phospholipid asymmetry, and activation of caspases.[9]

Flow cytometry analysis has shown that PDT with this compound leads to a significant increase in the apoptotic cell population. For example, in 4T1 breast cancer cells, treatment with 0.5 µM Pu-18 and a light dose of 0.724 J/cm² induced apoptosis in 50% of the cells.[1] In MCF-7 cells, 1 µM of a PEGylated this compound derivative triggered apoptosis in 61-68% of cells after photoactivation.[3][8]

The apoptotic pathway induced by this compound-PDT often involves the mitochondria. This compound has been shown to localize in key organelles for PDT, including the mitochondria, endoplasmic reticulum, and lysosomes.[3] Upon light activation, the generated ROS can damage the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytosol.[1][4] This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[5][9] Studies have shown that caspase inhibitors can prevent the nuclear features of apoptosis induced by this compound and light.[9]

Inhibition of Proliferation Pathways

Beyond inducing apoptosis, Purpurin has also been shown to inhibit cell proliferation pathways. In A549 lung cancer cells, Purpurin was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5] This inhibition was associated with a decrease in the expression of proliferation markers like cyclin-D1 and PCNA.[5]

Quantitative Data on this compound Toxicity

The following tables summarize the quantitative data on the phototoxicity of this compound from various studies.

Table 1: In Vitro Phototoxicity of this compound

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)Wavelength (nm)Observed EffectReference
4T1 (2D culture)0.53.71630Significant phototoxicity[1]
4T1 (3D spheroids)425.2630Decrease in spheroid volume[1]
HeLaNot specifiedNot specifiedNot specifiedIC50 decreased up to 170 times with PEGylated derivatives[8]
A54930Not applicableNot applicableIC50 value; high ROS production[5]
HL60Low dosesNot specifiedNot specifiedApoptosis[9]
HL60High dosesNot specifiedNot specifiedNecrosis[9]

Table 2: Apoptosis Induction by this compound-PDT

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)Apoptosis Rate (%)Reference
4T10.50.72450[1]
MCF-7 (PEGylated Pu-18)1461-68[3][8]
MCF-7 (Parental Pu-18)1452[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biocompatibility and toxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.[2][10]

    • Compound Treatment: Treat the cells with various concentrations of this compound or its formulations and incubate for a specified period (e.g., 24 hours).[2] Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., Triton X-100) as a positive control.[10]

    • Light Irradiation (for phototoxicity): For phototoxicity studies, wash the cells with PBS to remove the compound that has not been taken up, add fresh medium, and then expose the cells to a specific light dose at a designated wavelength.[1]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

    • Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[10] Cell viability is typically expressed as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[11]

  • Protocol:

    • Cell Preparation: Induce apoptosis by treating cells with this compound followed by light irradiation. Harvest the cells by centrifugation.[12]

    • Washing: Wash the cells with cold PBS.[12]

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[12][13]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

    • Interpretation of Results:

      • Annexin V-negative / PI-negative: Viable cells.[12]

      • Annexin V-positive / PI-negative: Early apoptotic cells.[12]

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[12]

Intracellular ROS Detection

The generation of reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

  • Protocol:

    • Cell Treatment: Treat cells with this compound with or without subsequent light irradiation.

    • Probe Loading: Incubate the cells with DCFH-DA solution (typically 10-20 µM) for a specified time (e.g., 30 minutes) at 37°C.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Purpurin18_Apoptosis_Pathway Light Light Activation ROS ROS Generation (¹O₂, etc.) Light->ROS excites Pu18 This compound Pu18->ROS sensitizes Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound-PDT.

Purpurin18_PI3K_AKT_Pathway Purpurin Purpurin PI3K PI3K (Phosphoinositide 3-kinase) Purpurin->PI3K inhibits AKT AKT (Protein Kinase B) PI3K->AKT Proliferation Cell Proliferation (Cyclin-D1, PCNA) AKT->Proliferation inhibits Apoptosis Apoptosis AKT->Apoptosis promotes

Caption: Inhibition of the PI3K/AKT proliferation pathway by Purpurin.

Experimental_Workflow_Phototoxicity Start Start Cell_Culture Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Pu18_Incubation Incubate with this compound Cell_Culture->Pu18_Incubation Wash Wash to remove excess Pu-18 Pu18_Incubation->Wash Light_Exposure Light Exposure (Specific Wavelength & Dose) Wash->Light_Exposure Dark_Control Dark Control (No Light Exposure) Wash->Dark_Control Post_Incubation Post-treatment Incubation Light_Exposure->Post_Incubation Dark_Control->Post_Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Post_Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Post_Incubation->Apoptosis_Assay ROS_Assay ROS Detection (e.g., DCFH-DA) Post_Incubation->ROS_Assay End End Viability_Assay->End Apoptosis_Assay->End ROS_Assay->End

Caption: General experimental workflow for assessing this compound phototoxicity.

Conclusion

This compound demonstrates a favorable biocompatibility profile, with low toxicity in the absence of light. Its potent phototoxic effects, mediated by ROS generation and the induction of apoptosis, make it a promising photosensitizer for photodynamic therapy. The mitochondrial-mediated apoptotic pathway is a key mechanism of its action. Further research and development, particularly in formulating this compound to enhance its bioavailability, will be crucial for its clinical translation. This guide provides a comprehensive overview of the current understanding of this compound's biocompatibility and toxicity, offering valuable information for researchers and drug development professionals in the field of oncology and photomedicine.

References

Methodological & Application

Purpurin 18 Photodynamic Therapy: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (B114267) 18 (Pu-18), a chlorophyll-derived second-generation photosensitizer, is a promising agent for photodynamic therapy (PDT) in oncology. Its strong absorption in the red region of the spectrum (around 700 nm) allows for deeper tissue penetration of light, a significant advantage for treating solid tumors.[1][2] Upon activation by light of a specific wavelength, Purpurin 18 generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and triggers apoptotic cell death in cancerous tissues.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in PDT research, summarizing key quantitative data and outlining methodologies for its application in both in vitro and in vivo cancer models.

Mechanism of Action

Photodynamic therapy with this compound is a two-step process initiated by the systemic or local administration of the photosensitizer, followed by its activation with light. The fundamental principle lies in the generation of cytotoxic ROS.

The process can be summarized as follows:

  • Ground State (Pu-18): In the absence of light, this compound is in a low-energy ground state and exhibits no significant cytotoxicity.[5]

  • Excitation (Pu-18*): When illuminated with light of an appropriate wavelength (typically 630-700 nm), this compound absorbs a photon and transitions to an excited singlet state.[2][3]

  • Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state.

  • Energy Transfer and ROS Generation: The triplet-state this compound can then react with molecular oxygen in the surrounding tissue via two pathways:

    • Type I Reaction: It can transfer an electron to a substrate, forming a radical anion that subsequently reacts with oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and other ROS.

    • Type II Reaction: It can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6] This is considered the predominant mechanism in this compound PDT.

  • Oxidative Stress and Cell Death: The generated ROS, particularly singlet oxygen, are highly cytotoxic. They rapidly react with and damage cellular components such as lipids, proteins, and nucleic acids. This leads to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, the induction of apoptosis.[4][7] In some cases, at higher concentrations of this compound and light, necrosis can also occur.[5]

Data Presentation

In Vitro Phototoxicity of this compound and its Derivatives

The phototoxic efficacy of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines following light activation. The tables below summarize reported IC50 values.

Table 1: Phototoxicity (IC50) of Unmodified this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Light Wavelength (nm)Light Dose (J/cm²)IC50 (µM)
4T1Mouse Mammary Carcinoma0.56303.71Not explicitly stated, but significant phototoxicity observed
PC-3Human Prostate Cancer0.5 - 10Not specified40.16
LNCaPHuman Prostate Cancer0.5 - 10Not specified40.34
MCF-7Human Breast Cancer0.5 - 10Not specified4< 2
U-2 OSHuman Osteosarcoma0.5 - 10Not specified4< 2
MIA PaCa-2Human Pancreatic Cancer0.5 - 10Not specified4< 2
HeLaHuman Cervical CancerNot specifiedNot specifiedNot specifiedNot specified, used as a model
A549Human Lung CarcinomaNot specifiedNot specifiedNot specifiedNot specified, used as a model

Note: Dark toxicity for unmodified this compound is generally not observed at concentrations up to 10 µM.[1]

Table 2: Phototoxicity (IC50) of PEGylated this compound Derivatives

Cell LineCancer TypeDerivativeLight Dose (J/cm²)IC50 (µM)
HeLaHuman Cervical CancerPEGylated Pu-18 (Compound 3)47.95 (dark), Significantly lower with light
LNCaPHuman Prostate CancerPEGylated Pu-18 (Compound 3)47.20 (dark), Significantly lower with light
PC-3Human Prostate CancerZn-containing Pu-18 (Compound 2)40.21
LNCaPHuman Prostate CancerZn-containing Pu-18 (Compound 2)40.47
MIA PaCa-2Human Pancreatic CancerZn-containing Pu-18 (Compound 2)41.04
MCF-7Human Breast CancerPEGylated Pu-18 (Compound 4)4Not specified, induced 68% apoptosis at 1 µM

PEGylation and the incorporation of a zinc ion have been shown to significantly enhance the photosensitizing efficacy of this compound.[1]

In Vivo Efficacy of this compound PDT

In vivo studies have demonstrated the potential of this compound PDT to inhibit tumor growth.

Table 3: In Vivo Study of this compound PDT in a 4T1 Breast Cancer Model

Animal ModelTumor ModelThis compound AdministrationTreatment ScheduleOutcome
Balb/c miceSubcutaneous 4T1 breast cancerDirect intra-tumoral injectionPDT performed every 2 days for a total of 3 timesSignificant inhibition of tumor growth and extended survival time

This compound was observed to remain in the tumor for more than 4 days after intra-tumoral injection.[7]

Experimental Protocols

In Vitro Phototoxicity Assay

This protocol describes a general procedure for assessing the phototoxicity of this compound in a monolayer cancer cell culture.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Light source with a specific wavelength (e.g., 630 nm LED array)

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • This compound Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include control wells with medium only and solvent control wells. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.

  • Irradiation: Add 100 µL of fresh complete medium to each well. Expose the plate to a light source at the desired wavelength and light dose. A corresponding "dark" plate should be prepared and kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate both the "light" and "dark" plates for a further 24-48 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound PDT in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., Balb/c, nude mice)

  • Cancer cell line for tumor induction (e.g., 4T1)

  • This compound formulation suitable for in vivo administration

  • Anesthetic agent

  • Light source with appropriate wavelength and fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., control, this compound only, light only, this compound + light).

  • This compound Administration: Administer this compound to the mice in the treatment groups via a suitable route (e.g., intravenous, intraperitoneal, or intra-tumoral injection).

  • Irradiation: At a predetermined time after this compound administration (to allow for optimal tumor accumulation), anesthetize the mice. Deliver the light dose to the tumor area using a fiber optic cable connected to the light source.

  • Post-Treatment Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) for a specified period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Analyze the data for statistical significance.

Signaling Pathways and Visualizations

Apoptotic Signaling Pathway Induced by this compound PDT

This compound-mediated PDT primarily induces apoptosis through an intrinsic pathway initiated by mitochondrial damage. The key steps are:

  • Cellular Uptake and Localization: this compound is taken up by cancer cells and localizes in various organelles, with the mitochondria and endoplasmic reticulum being key targets for initiating apoptosis.[1][7][8]

  • ROS Generation: Upon light activation, this compound generates high levels of ROS.

  • Mitochondrial Damage: The ROS cause direct damage to the mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential (MMP).[7]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.[5]

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[5]

Purpurin18_PDT_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Light Light Pu18_int This compound Light->Pu18_int Activation Pu18_ext This compound ROS ROS (Reactive Oxygen Species) Pu18_int->ROS Generates Mito Mitochondrial Membrane Damage ROS->Mito Induces Cyt_c Cytochrome c Apoptosome Apoptosome Cyt_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Pro_Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes MMP ΔΨm Decrease Mito->MMP Leads to MMP->Cyt_c Release of In_Vitro_PDT_Workflow Seed_Cells 1. Seed Cancer Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Pu18 2. Add this compound (Various Concentrations) Incubate_24h_1->Add_Pu18 Incubate_24h_2 Incubate 24h Add_Pu18->Incubate_24h_2 Wash 3. Wash with PBS Incubate_24h_2->Wash Irradiate 4. Irradiate with Light (e.g., 630 nm) Wash->Irradiate Dark_Control Dark Control Plate Wash->Dark_Control Incubate_24_48h Incubate 24-48h Irradiate->Incubate_24_48h Dark_Control->Incubate_24_48h Viability_Assay 5. Cell Viability Assay (e.g., MTT) Incubate_24_48h->Viability_Assay Analyze 6. Analyze Data (Calculate IC50) Viability_Assay->Analyze End End Analyze->End In_Vivo_PDT_Workflow Tumor_Induction 1. Induce Subcutaneous Tumors in Mice Monitor_Tumor Monitor Tumor Growth Tumor_Induction->Monitor_Tumor Randomize 2. Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Administer_Pu18 3. Administer this compound Randomize->Administer_Pu18 Irradiate_Tumor 4. Irradiate Tumor with Light Administer_Pu18->Irradiate_Tumor Monitor_Post_Tx Monitor Tumor Growth and Mouse Health Irradiate_Tumor->Monitor_Post_Tx Endpoint_Analysis 5. Endpoint Analysis (Tumor Excision) Monitor_Post_Tx->Endpoint_Analysis Analyze_Data 6. Analyze Data (Tumor Growth Curves) Endpoint_Analysis->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: PEGylation of Purpurin 18 for Improved Solubility and Enhanced Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18, a chlorophyll (B73375) derivative, is a promising photosensitizer for photodynamic therapy (PDT) due to its strong absorption at long wavelengths, high singlet oxygen quantum yield, and low toxicity in the absence of light.[1] However, its clinical application is hampered by poor water solubility, a tendency to aggregate in aqueous environments, and low tumor selectivity.[1][2] To overcome these limitations, chemical modifications such as PEGylation have been investigated.[2][3][4]

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents.[3][5] For photosensitizers like this compound, PEGylation offers several advantages:

  • Improved Aqueous Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic photosensitizers, facilitating their formulation and administration.[3][6]

  • Reduced Aggregation: By sterically hindering intermolecular interactions, PEGylation can prevent the aggregation of photosensitizer molecules, which is crucial for maintaining their photoactivity.

  • Enhanced Bioavailability and Tumor Accumulation: PEGylation can increase the circulation half-life of drugs and promote their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

  • Improved Photodynamic Efficacy: Studies have shown that PEGylated this compound derivatives exhibit significantly enhanced photosensitizing efficacy compared to the parent compound.[7][8][9][10]

These application notes provide a summary of the benefits of PEGylating this compound and detailed protocols for its synthesis and characterization, based on published research.

Data Summary

The PEGylation of this compound leads to a significant improvement in its hydrophilic properties and a substantial increase in its photodynamic cytotoxicity against cancer cells. The following table summarizes key quantitative data from studies on PEGylated this compound derivatives.

CompoundDescriptionlogPIC50 (HeLa cells, µM)Fold Improvement in IC50 vs. This compoundReference
This compound Parent compoundHigh (hydrophobic)>10-[7][8]
Compound 3 Zinc chelate of this compound with a Boc-protected PEG3 linkerLowered~0.1>100x[7][8]
Compound 4 Zinc chelate of this compound with a PEG3-amine linkerLowered~0.06~170x[7][8][9][10]

Note: IC50 values are approximate and depend on the specific experimental conditions.

Experimental Protocols

The following protocols are adapted from the work of Pavlíčková et al. (2019) and describe the synthesis of PEGylated this compound derivatives.[7][8]

Protocol 1: Synthesis of Zinc-chelated this compound (Compound 2)

This protocol describes the incorporation of a zinc ion into the this compound macrocycle, a common step prior to PEGylation that can enhance photodynamic activity.

Materials:

Procedure:

  • Dissolve this compound in a mixture of methanol and chloroform in a round-bottom flask.

  • Add an excess of zinc acetate dihydrate to the solution.

  • Heat the reaction mixture to 50°C and reflux for 13 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Purify the resulting zinc-chelated this compound (Compound 2) by column chromatography.

Protocol 2: Synthesis of PEGylated this compound Derivatives (Compounds 3 & 4)

This protocol details the conjugation of a PEG linker to the zinc-chelated this compound via its carboxylic acid group using carbodiimide (B86325) chemistry.

Materials:

  • Zinc-chelated this compound (Compound 2)

  • Boc-protected PEG₃-diamine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

Procedure for Compound 3 (Boc-protected):

  • Dissolve zinc-chelated this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add HOBt and the Boc-protected PEG₃-diamine to the solution.

  • Add DIPEA to the reaction mixture.

  • Finally, add DIC to initiate the coupling reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a silica plug, collecting the first dark band. This yields the crude Boc-protected PEGylated this compound (Compound 3).

  • Further purification can be achieved by column chromatography.

Procedure for Compound 4 (Amine-terminated):

  • Dissolve the purified Compound 3 in a mixture of wet dichloromethane and trifluoroacetic acid.

  • Stir the reaction at room temperature for 1 hour to remove the Boc protecting group.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid.

  • Remove the solvent under reduced pressure.

  • Purify the final amine-terminated PEGylated this compound (Compound 4) by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow for the PEGylation of this compound.

G cluster_synthesis Synthesis of PEGylated this compound cluster_application Application in Photodynamic Therapy This compound This compound Zn-Purpurin 18 Zn-Purpurin 18 This compound->Zn-Purpurin 18 a) Zn(OAc)2·2H2O PEGylated this compound (Boc) PEGylated this compound (Boc) Zn-Purpurin 18->PEGylated this compound (Boc) b) Boc-PEG3-diamine, DIC, HOBt, DIPEA PEGylated this compound (Amine) PEGylated this compound (Amine) PEGylated this compound (Boc)->PEGylated this compound (Amine) c) TFA, DCM Cellular Uptake Cellular Uptake PEGylated this compound (Amine)->Cellular Uptake Localization Mitochondria & Endoplasmic Reticulum Cellular Uptake->Localization Photoactivation Photoactivation Localization->Photoactivation Apoptosis Apoptosis Photoactivation->Apoptosis

Caption: Synthetic and application workflow for PEGylated this compound.

Mechanism of Action: Induction of Apoptosis

Upon photoactivation, PEGylated this compound generates reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis, in cancer cells.

G PEG_P18 PEGylated this compound ROS Reactive Oxygen Species (ROS) PEG_P18->ROS Activation Light Light Light->ROS Mitochondria Mitochondria ROS->Mitochondria Damage Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Initiation

Caption: Simplified pathway of apoptosis induction by photoactivated PEG-Purpurin 18.

Conclusion

The PEGylation of this compound is a highly effective strategy for improving its solubility and enhancing its therapeutic potential in photodynamic therapy. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to advance the clinical translation of this promising photosensitizer. The improved hydrophilicity and significantly increased phototoxicity of PEGylated derivatives make them strong candidates for further preclinical and clinical investigation in the treatment of various cancers.[7][8][9][10]

References

Purpurin 18: Application Notes and Protocols for Photodynamic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (B114267) 18, a chlorophyll (B73375) derivative, is a potent second-generation photosensitizer with significant potential in photodynamic therapy (PDT) for cancer.[1][2][3][4] Its strong absorption in the near-infrared region (around 700 nm) allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors.[1] Upon activation by light of a specific wavelength, Purpurin 18 generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress and leads to localized cell death, offering a targeted approach to cancer therapy with minimal invasiveness compared to traditional treatments.[1][5]

These application notes provide a comprehensive overview of this compound's use in cancer research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Photodynamic therapy with this compound is a multi-step process initiated by the systemic or local administration of the photosensitizer. Due to the enhanced permeability and retention (EPR) effect, this compound preferentially accumulates in tumor tissues.[1] Subsequent irradiation of the tumor with light at this compound's absorption maximum triggers its transition to an excited triplet state. This excited state then transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS.[1][3]

This cascade of events leads to cellular damage through multiple pathways:

  • Direct Tumor Cell Killing: ROS directly damages cellular components, including lipids, proteins, and nucleic acids, leading to cell death primarily through apoptosis, although necrosis can occur at higher doses.[2][6][7]

  • Vascular Damage: PDT can induce damage to the tumor vasculature, leading to blood flow stasis, hypoxia, and subsequent tumor necrosis.[2]

  • Immune Response Activation: The cell death and inflammation induced by PDT can trigger an immune response against the tumor, contributing to long-term anti-cancer effects.[2]

The primary mechanism of cell death induced by this compound-PDT is apoptosis, triggered by ROS-mediated damage to critical organelles like mitochondria and the endoplasmic reticulum.[2][8][9][10] This leads to the release of pro-apoptotic factors and the activation of caspase cascades.[6]

PDT_Mechanism cluster_0 Initiation cluster_1 Photochemical Reaction cluster_2 Cellular Effects This compound Administration This compound Administration Tumor Accumulation (EPR Effect) Tumor Accumulation (EPR Effect) This compound Administration->Tumor Accumulation (EPR Effect) Light Activation (e.g., 630-700 nm) Light Activation (e.g., 630-700 nm) Tumor Accumulation (EPR Effect)->Light Activation (e.g., 630-700 nm) Excited Singlet State Excited Singlet State Light Activation (e.g., 630-700 nm)->Excited Singlet State Excited Triplet State Excited Triplet State Excited Singlet State->Excited Triplet State Energy Transfer to O2 Energy Transfer to O2 Excited Triplet State->Energy Transfer to O2 Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Energy Transfer to O2->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis Necrosis Necrosis Cellular Damage->Necrosis Vascular Damage Vascular Damage Cellular Damage->Vascular Damage Immune Response Immune Response Apoptosis->Immune Response

Caption: General mechanism of this compound-mediated photodynamic therapy.

Data Presentation: In Vitro Efficacy

The phototoxicity of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a photosensitizer. The following tables summarize the phototoxicity data from various studies.

Table 1: Phototoxicity of Unmodified this compound

Cell LineCancer TypeThis compound Conc. (µM)Light Dose (J/cm²)IC50 (µM)Dark ToxicityReference
4T1Mouse Breast Cancer0.53.71Not specified, but significant toxicity observedNone up to 4 µM[1]
HL-60Human LeukemiaNot specifiedNot specifiedApoptosis at low doses, necrosis at high dosesNo detectable cytotoxicity at nanomolar concentrations[6]
MCF-7Human Breast Cancer1Not specifiedApoptosis in 52% of cellsLow[2]

Table 2: Phototoxicity of this compound Derivatives and Formulations

Derivative/FormulationCell LineCancer TypeLight Dose (J/cm²)IC50 (µM)Key FindingReference
PEGylated this compoundHeLaCervical Cancer4Up to 170x lower than unmodified this compoundPEGylation significantly enhances phototoxicity[2][11]
PEGylated this compoundMCF-7Human Breast CancerNot specifiedApoptosis in 61-68% of cells at 1 µMEnhanced apoptosis induction[2]
P18 N PI ME-loaded SLNsHeLaCervical CancerNot specifiedLower than free P18 N PI MENanoparticle formulation improves efficacy[12]
P18 N PI ME-loaded SLNsA549Lung CarcinomaNot specifiedLower than free P18 N PI MENanoparticle formulation improves efficacy[12]

Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assay (WST-1 Assay)

This protocol is for determining the IC50 value of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • WST-1 reagent

  • Phosphate-buffered saline (PBS)

  • Light source with the appropriate wavelength for this compound activation (e.g., 630-700 nm)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • Photosensitizer Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include control wells with medium only (no cells) and cells with medium but no this compound. For dark toxicity assessment, prepare a parallel plate that will not be exposed to light. Incubate for 24 hours.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS. Add 100 µL of fresh complete medium to each well.

  • Light Irradiation: Expose the plate to a light source at the desired wavelength and dose. The light dose can be controlled by adjusting the power density and exposure time. The parallel "dark" plate should be kept in the dark.

  • Incubation: Incubate both the "light" and "dark" plates for another 24 hours.

  • Cell Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.

Phototoxicity_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add this compound Dilutions Add this compound Dilutions Incubate 24h->Add this compound Dilutions Incubate_24h_2 Incubate_24h_2 Add this compound Dilutions->Incubate_24h_2 as as Wash with PBS Wash with PBS Incubate_24h_2->Wash with PBS Add Fresh Medium Add Fresh Medium Wash with PBS->Add Fresh Medium Irradiate with Light Irradiate with Light Add Fresh Medium->Irradiate with Light Incubate_24h_3 Incubate_24h_3 Irradiate with Light->Incubate_24h_3 Add WST-1 Reagent Add WST-1 Reagent Incubate_24h_3->Add WST-1 Reagent Measure Absorbance Measure Absorbance Add WST-1 Reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for in vitro phototoxicity assay.

Protocol 2: Apoptosis/Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between apoptotic and necrotic cell death induced by this compound-PDT.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Light source

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) and incubate for 24 hours.

  • PDT: Wash the cells and irradiate with light as described in Protocol 1.

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 24 hours), harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2] Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cellular Uptake and Subcellular Localization

This protocol determines the intracellular accumulation and localization of this compound.

Materials:

  • Cancer cell line of interest

  • Glass-bottom dishes or chamber slides

  • This compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere for 24 hours.

  • This compound Incubation: Treat the cells with this compound at a specific concentration (e.g., 0.5 µM) for a defined period (e.g., 24 hours).[2]

  • Organelle Staining: In the final 30-60 minutes of this compound incubation, add the specific organelle tracker (B12436777) to the medium according to the manufacturer's instructions.[8]

  • Washing: Wash the cells with PBS to remove excess this compound and trackers.

  • Imaging: Immediately image the cells using a confocal microscope. Use appropriate laser lines and emission filters to visualize the fluorescence of this compound and the organelle tracker. Co-localization of the signals indicates the subcellular localization of this compound.

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic efficacy of this compound-PDT in a living organism.

Animal Model:

  • Typically, immunodeficient mice (e.g., Balb/c nude) are used, subcutaneously inoculated with a cancer cell line (e.g., 4T1 mouse breast cancer cells).[1]

General Protocol:

  • Tumor Induction: Inject cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size.

  • Photosensitizer Administration: Administer this compound to the tumor-bearing mice, often via intratumoral or intravenous injection.

  • Light Delivery: After a specific time interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser of the appropriate wavelength and dose.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice over a set period.[1]

  • Efficacy Assessment: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histopathology, immunohistochemistry) to assess the extent of necrosis and apoptosis.[1]

Example In Vivo Study Results:

  • In a study using Balb/c mice with 4T1 tumors, intratumoral injection of this compound (0.625 mg/kg) followed by PDT (600 J/cm²) resulted in a significant 60% decrease in tumor volume six days after treatment compared to control groups.[1]

  • Another study on a 4T1 breast cancer model showed that PDT treatment could significantly inhibit tumor growth and extend the survival time of the mice without causing significant side effects to major organs.[9][10]

InVivo_Workflow Subcutaneous Tumor Cell Injection Subcutaneous Tumor Cell Injection Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Tumor Cell Injection->Tumor Growth to Palpable Size This compound Administration This compound Administration Tumor Growth to Palpable Size->this compound Administration Tumor Accumulation Period Tumor Accumulation Period This compound Administration->Tumor Accumulation Period Laser Irradiation of Tumor Laser Irradiation of Tumor Tumor Accumulation Period->Laser Irradiation of Tumor Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Laser Irradiation of Tumor->Monitor Tumor Volume & Body Weight Euthanasia & Tumor Excision Euthanasia & Tumor Excision Monitor Tumor Volume & Body Weight->Euthanasia & Tumor Excision Histopathological Analysis Histopathological Analysis Euthanasia & Tumor Excision->Histopathological Analysis

References

Quantifying Singlet Oxygen Generation by Purpurin 18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 is a second-generation photosensitizer derived from chlorophyll, notable for its strong absorption in the red region of the electromagnetic spectrum (around 700 nm) and a high singlet oxygen quantum yield.[1][2] These characteristics make it a promising candidate for photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to induce localized cell death.[3][4] The efficacy of PDT is directly related to the amount of singlet oxygen produced. Therefore, accurate quantification of singlet oxygen generation by this compound is crucial for preclinical evaluation and optimization of PDT protocols.

This document provides detailed application notes and protocols for the quantification of singlet oxygen generated by this compound, targeting researchers, scientists, and drug development professionals. It covers the primary methods of quantification, presents relevant quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams.

Quantitative Data Summary

The efficiency of singlet oxygen generation is typically expressed as the singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
This compound 0.7 Not specified[2]
Hematoporphyrin IX (free-base)0.44 - 0.85Various solvents[5]
Hematoporphyrin derivative (HpD)0.44 - 0.85Various solvents[5]
Rose Bengal (Reference)0.76DMSO[6]
Methylene Blue (Reference)0.52Acetonitrile

Experimental Protocols for Singlet Oxygen Quantification

There are two main approaches to quantify singlet oxygen generation: indirect methods using chemical traps and direct methods involving the detection of singlet oxygen's characteristic phosphorescence or through electron paramagnetic resonance (EPR) spectroscopy.

Indirect Method: Chemical Trapping using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This is a widely used spectrophotometric method that relies on the reaction of singlet oxygen with a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which results in a decrease in its absorbance.

Principle: DPBF reacts with singlet oxygen in a diffusion-limited reaction to form an endoperoxide, leading to the bleaching of its characteristic absorbance peak around 410-415 nm. The rate of this decrease in absorbance is proportional to the rate of singlet oxygen generation.

Materials:

  • This compound

  • 1,3-Diphenylisobenzofuran (DPBF)

  • A suitable solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO, or a buffered aqueous solution with a surfactant to solubilize this compound and DPBF)

  • A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)

  • UV-Vis spectrophotometer

  • Light source with a suitable wavelength for exciting this compound (e.g., a laser or a filtered lamp emitting at ~700 nm)

  • Quartz cuvettes

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of DPBF in the same solvent. Note: DPBF is light-sensitive and should be handled in the dark or under dim light.

    • Prepare a stock solution of the reference photosensitizer.

  • Sample Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing this compound (final concentration typically 5-10 µM) and DPBF (final concentration typically ~50 µM).

    • The absorbance of the photosensitizer at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Prepare a similar reaction mixture with the reference photosensitizer.

  • Irradiation and Measurement:

    • Place the cuvette in the spectrophotometer.

    • Record the initial absorbance of DPBF at its maximum wavelength (~410-415 nm).

    • Irradiate the sample for a defined time interval (e.g., 30-100 seconds) with the light source.

    • Immediately after irradiation, record the absorbance of DPBF again.

    • Repeat the irradiation and measurement steps for several time intervals, monitoring the decrease in DPBF absorbance.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus the irradiation time.

    • The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant of DPBF bleaching.

    • Calculate the singlet oxygen quantum yield of this compound relative to the reference photosensitizer using the following equation:

    ΦΔ (Sample) = ΦΔ (Reference) * (k_Sample / k_Reference) * (I_abs_Reference / I_abs_Sample)

    where:

    • ΦΔ is the singlet oxygen quantum yield.

    • k is the slope of the ln(A) vs. time plot.

    • I_abs is the rate of photon absorption, which can be approximated by (1 - 10^-A) where A is the absorbance of the photosensitizer at the irradiation wavelength.

Direct Method: Singlet Oxygen Phosphorescence Detection

This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state. This is the most unambiguous method for singlet oxygen detection.

Principle: Singlet oxygen emits phosphorescence at approximately 1270 nm. The intensity of this emission is directly proportional to the concentration of singlet oxygen.

Materials and Equipment:

  • This compound

  • A suitable solvent (deuterated solvents like D₂O can enhance the singlet oxygen lifetime and phosphorescence signal)

  • A reference photosensitizer

  • A highly sensitive NIR spectrofluorometer equipped with a high-power excitation source (e.g., laser) and a NIR-sensitive detector (e.g., an InGaAs detector or a specialized photomultiplier tube).

  • Long-pass filters to block the excitation light and photosensitizer fluorescence.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent in a quartz cuvette.

    • The solution should be saturated with oxygen.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of this compound (~700 nm).

    • Set the emission monochromator to scan the NIR region, specifically around 1270 nm.

    • Use appropriate long-pass filters to minimize interference from the excitation source and this compound fluorescence.

  • Measurement:

    • Acquire the phosphorescence spectrum of the sample. A characteristic peak around 1270 nm confirms the generation of singlet oxygen.

    • The intensity of this peak is proportional to the rate of singlet oxygen generation.

  • Quantification:

    • To determine the quantum yield, the phosphorescence intensity of this compound is compared to that of a reference photosensitizer with a known quantum yield under identical experimental conditions (excitation power, solvent, and photosensitizer absorbance).

Indirect Method: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy can be used to detect and quantify singlet oxygen through the use of spin traps.

Principle: Singlet oxygen is not a radical and therefore not directly EPR-active. However, it can react with a spin trap, such as 2,2,6,6-tetramethylpiperidine (B32323) (TEMP), to form a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which has a characteristic three-line EPR spectrum. The intensity of the TEMPO signal is proportional to the amount of singlet oxygen generated.

Materials and Equipment:

  • This compound

  • 2,2,6,6-tetramethylpiperidine (TEMP) or its derivatives (e.g., TEMP-OH)

  • A suitable solvent

  • EPR spectrometer

  • Light source for irradiation

  • Capillary tubes for EPR measurements

Protocol:

  • Sample Preparation:

    • Prepare a solution containing this compound and TEMP in the chosen solvent.

    • Transfer the solution to a quartz capillary tube.

  • Irradiation and Measurement:

    • Place the capillary tube inside the EPR cavity.

    • Irradiate the sample with light of the appropriate wavelength.

    • Record the EPR spectrum. The appearance of a characteristic triplet signal for TEMPO indicates singlet oxygen production.

  • Quantification:

    • The concentration of TEMPO can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a standard TEMPO solution).

    • The rate of TEMPO formation can be used to determine the rate of singlet oxygen generation.

Caution: It is important to note that the TEMPO/EPR method can sometimes lead to an overestimation of the singlet oxygen yield if the photosensitizer's excited state is quenched by TEMP through an electron transfer mechanism.[7] Therefore, results should be interpreted with care and ideally validated by another method.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_quant Quantification Method cluster_analysis Data Analysis prep_ps Prepare this compound Stock Solution mix Prepare Reaction Mixture prep_ps->mix prep_probe Prepare Probe (DPBF, ADPA, TEMP) prep_probe->mix prep_ref Prepare Reference Photosensitizer prep_ref->mix spectro Spectrophotometry (DPBF/ADPA) mix->spectro Irradiation & Absorbance Reading phosphor Phosphorescence Detection (~1270 nm) mix->phosphor Irradiation & NIR Emission Scan epr EPR Spectroscopy (TEMP) mix->epr Irradiation & EPR Spectrum Acquisition kinetics Calculate Reaction Rate Constant (k) spectro->kinetics intensity Measure Emission Intensity phosphor->intensity signal Quantify EPR Signal epr->signal qy_calc Calculate Singlet Oxygen Quantum Yield (ΦΔ) kinetics->qy_calc intensity->qy_calc signal->qy_calc

Caption: Experimental workflow for quantifying singlet oxygen generation.

Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_pdt Photodynamic Therapy cluster_cell Cellular Response P18 This compound SO ¹O₂ (Singlet Oxygen) P18->SO Energy Transfer Light Light (~700 nm) Light->P18 Excitation O2 ³O₂ (Ground State Oxygen) O2->P18 ROS Increased ROS SO->ROS Mito Mitochondrial Membrane Potential Destruction ROS->Mito Bax Bax/Bcl-2 Ratio ↑ Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-mediated PDT-induced apoptotic signaling pathway.

Conclusion

The quantification of singlet oxygen generation by this compound is a critical step in the development of effective photodynamic therapies. This document outlines the key methodologies for this purpose, providing both indirect and direct approaches. The choice of method will depend on the available equipment and the specific experimental context. For routine screening, indirect methods using chemical traps like DPBF are often sufficient. However, for unambiguous quantification and mechanistic studies, direct phosphorescence detection is the gold standard. By following these protocols, researchers can obtain reliable and reproducible data on the photosensitizing capabilities of this compound, facilitating its translation into clinical applications.

References

Application Notes and Protocols for In Vivo Imaging with Purpurin 18 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 (Pu18) is a naturally occurring chlorin, a degradation product of chlorophyll.[1][2] Its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, coupled with a high singlet oxygen quantum yield, makes it an attractive photosensitizer for photodynamic therapy (PDT).[1] However, native this compound exhibits high hydrophobicity, which can lead to aggregation in aqueous environments and limit its bioavailability for systemic applications.[2]

To overcome these limitations, a variety of this compound derivatives have been synthesized. These modifications are designed to enhance water solubility, improve tumor targeting, and optimize pharmacokinetic properties for in vivo applications. Common derivatization strategies include PEGylation, conjugation with targeting moieties such as peptides, and incorporation into nanoparticle delivery systems.[2] These modifications not only improve the therapeutic efficacy of this compound in PDT but also enable its use as a fluorescent probe for in vivo imaging, facilitating theranostic applications.[1][3]

This document provides detailed application notes and protocols for the use of this compound derivatives in preclinical in vivo imaging and photodynamic therapy studies.

Data Presentation

In Vitro Phototoxicity of this compound and its Derivatives
CompoundCell LineLight Dose (J/cm²)IC50 (µM)Dark Toxicity (µM)Reference
This compound4T10.724~0.5> 4[2]
This compoundHL-60Not specifiedNot specifiedNot specified[2]
This compoundHeLaNot specifiedNot specifiedNot specified[2]
This compoundMCF-7Not specifiedNot specifiedNot specified[2]
PEGylated Pu18 derivativeLNCaP40.34> 10[2]
PEGylated Pu18 derivativePC-340.47> 10[2]
PEGylated Pu18 derivativeMIA PaCa-240.047.20[2]
In Vivo Tumor Accumulation and Imaging Parameters for a Peptide-Purpurin 18 Conjugate (PPC)
Time Post-InjectionTumor Fluorescence Intensity (Arbitrary Units)Tumor-to-Background Ratio (TBR)Imaging ParametersReference
2 h~1.5 x 10^8Not SpecifiedExcitation: 640 nm, Emission: 700 nm long pass
8 h~2.5 x 10^8Not SpecifiedExcitation: 640 nm, Emission: 700 nm long pass
24 h~3.0 x 10^8Not SpecifiedExcitation: 640 nm, Emission: 700 nm long pass
48 h~2.8 x 10^8Not SpecifiedExcitation: 640 nm, Emission: 700 nm long pass

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of a Peptide-Purpurin 18 Conjugate in a Murine Breast Cancer Model

This protocol describes the in vivo fluorescence imaging of a self-assembling peptide-Purpurin 18 conjugate (PPC) in a 4T1 murine breast cancer model.

Materials:

  • 4T1 tumor-bearing BALB/c mice

  • Peptide-Purpurin 18 conjugate (PPC) solution

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the 4T1 tumor-bearing mice using isoflurane.

  • Agent Administration: Intravenously inject the PPC nanosphere solution at a specified dose. As a control, a separate group of mice can be injected with a solution of unconjugated this compound.

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 2, 8, 24, 48, and 120 hours).

    • Use an appropriate excitation and emission filter set for this compound (e.g., Excitation: 640 nm, Emission: 700 nm long pass filter).

    • Acquire a brightfield image for anatomical reference.

  • Image Analysis:

    • Define regions of interest (ROIs) over the tumor area and a non-tumor background area (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Biodistribution (Optional): At the final time point, euthanize the mice and excise major organs (heart, liver, spleen, lungs, kidneys) and the tumor for ex vivo imaging to confirm the biodistribution of the fluorescent agent.

Protocol 2: Assessment of Apoptosis Induction by this compound Derivatives using Western Blot

This protocol outlines the procedure for evaluating the activation of apoptotic signaling pathways in cancer cells treated with this compound derivatives and light.

Materials:

  • Cancer cell line of interest (e.g., 4T1, HeLa)

  • This compound derivative

  • Light source with appropriate wavelength for photosensitizer activation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture the cancer cells to a suitable confluency and treat with the this compound derivative at various concentrations for a specified duration.

  • Photodynamic Treatment: Expose the cells to light of the appropriate wavelength and dose to activate the photosensitizer. Include a dark control group that is treated with the derivative but not exposed to light.

  • Cell Lysis: At a predetermined time post-treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Visualizations

Signaling Pathway of this compound-Mediated Photodynamic Therapy

PDT_Signaling_Pathway Light Light (e.g., 630-700 nm) Pu18 This compound Derivative (PS) Light->Pu18 Activation Pu18_excited Excited PS Pu18->Pu18_excited O2 ³O₂ (Ground State Oxygen) Pu18_excited->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2_family Caspase_activation Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis InVivo_Workflow Animal_model Tumor-bearing Animal Model (e.g., 4T1 in BALB/c) Agent_admin Systemic Administration of this compound Derivative Animal_model->Agent_admin Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Agent_admin->Imaging Data_analysis Image Quantification (ROI Analysis, TBR Calculation) Imaging->Data_analysis Ex_vivo Ex Vivo Organ Imaging (Biodistribution) Imaging->Ex_vivo Conclusion Assessment of Tumor Targeting & Pharmacokinetics Data_analysis->Conclusion Ex_vivo->Conclusion

References

Application Notes: Purpurin 18-Antibody Conjugates for Targeted Photodynamic Therapy

Application Notes and Protocols for Evaluating Purpurin 18 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Purpurin (B114267) 18 efficacy in photodynamic therapy (PDT). Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.

Introduction to Purpurin 18 in Photodynamic Therapy

This compound is a second-generation photosensitizer derived from chlorophyll (B73375) a. Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, making it a promising candidate for cancer therapy.[1] The therapeutic efficacy of this compound-mediated PDT is primarily attributed to the generation of reactive oxygen species (ROS) upon photoactivation.[2][3] These highly cytotoxic ROS induce cellular damage, leading to cell death through apoptosis and necrosis.[1][4] Evaluating the efficacy of this compound requires a panel of robust cell-based assays to quantify its phototoxicity, mechanism of cell death, and impact on cellular signaling pathways.

Key Cell-Based Assays for Efficacy Evaluation

A multi-faceted approach employing a variety of cell-based assays is recommended to thoroughly assess the efficacy of this compound. The following sections detail the protocols for essential assays.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the dose-dependent killing of cancer cells by this compound-PDT. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake of the photosensitizer. Include a "no drug" control.

  • Photoactivation: After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium. Expose the cells to a light source with an appropriate wavelength (e.g., 630-660 nm) and light dose (e.g., 1-10 J/cm²). A "dark toxicity" control group, which is incubated with this compound but not exposed to light, is essential.

  • MTT Addition: Following irradiation, incubate the cells for a further 24 to 48 hours. Then, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Example of Quantitative Data from this compound Cytotoxicity Assays

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)Incubation Time (h)Cell Viability (%)IC50 (µM)
4T1 0.53.7124~50Not specified
HeLa 1424Not specified<1
MCF-7 1424~48Not specified
L929 Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][5]

Diagram 1: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate_adhere Incubate overnight seed->incubate_adhere add_purpurin Add this compound incubate_adhere->add_purpurin incubate_drug Incubate for uptake add_purpurin->incubate_drug wash Wash with PBS incubate_drug->wash add_medium Add fresh medium wash->add_medium irradiate Irradiate with light add_medium->irradiate incubate_post Incubate post-irradiation irradiate->incubate_post add_mtt Add MTT solution incubate_post->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cell death induced by this compound-PDT. Assays to detect apoptosis are crucial for understanding the mode of action.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound and light as described in the cytotoxicity protocol. Include appropriate controls (untreated, this compound alone, light alone).

  • Cell Harvesting: After the desired post-irradiation incubation period (e.g., 6-24 hours), harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • FITC-negative, PI-negative: Live cells

    • FITC-positive, PI-negative: Early apoptotic cells

    • FITC-positive, PI-positive: Late apoptotic or necrotic cells

    • FITC-negative, PI-positive: Necrotic cells

Table 2: Example of Quantitative Data from Apoptosis Assays

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)Apoptotic Cells (%)
4T1 0.50.72450
MCF-7 1452
MCF-7 (PEGylated derivative) 1461-68
HL60 Low doseNot specifiedIncreased

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][4][5]

Diagram 2: Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells incubate_post Incubate post-irradiation seed_cells->incubate_post harvest Harvest cells incubate_post->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in binding buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate in the dark add_stains->incubate_stain add_buffer Add binding buffer incubate_stain->add_buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysate Preparation: Treat cells with this compound-PDT as previously described. After incubation, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

Reactive Oxygen Species (ROS) Detection

The generation of ROS is the primary mechanism of this compound-PDT. The DCFH-DA assay is a common method to measure intracellular ROS levels.

Experimental Protocol: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (for plate reader analysis) or on coverslips in a 24-well plate (for microscopy). Treat the cells with this compound as described above.

  • DCFH-DA Loading: After the this compound incubation period, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Photoactivation: Wash the cells with PBS and add fresh, phenol red-free medium. Immediately expose the cells to light.

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity (Ex/Em = 485/535 nm) immediately after irradiation.

    • Fluorescence Microscopy: Visualize the green fluorescence of DCF in the cells.

  • Data Analysis: Quantify the ROS generation by comparing the fluorescence intensity of treated cells to that of control cells.

Table 3: Example of Quantitative Data from ROS Detection

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)Observation
A549 30Not specified (light-activated)Increased ROS generation
4T1 0.50.742Significant increase in ROS levels

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7]

Diagram 3: General Mechanism of this compound-PDT

PDT_Mechanism cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage Purpurin18_ground This compound (Ground State) Purpurin18_excited This compound (Excited State) Purpurin18_ground->Purpurin18_excited Absorption Light Light (630-660 nm) Light->Purpurin18_ground Purpurin18_excited->Purpurin18_ground Fluorescence/ Heat Oxygen Molecular Oxygen (³O₂) Purpurin18_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Damage Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Cell_Death Cell Death (Apoptosis, Necrosis) Oxidative_Stress->Cell_Death

Caption: Mechanism of action of this compound in photodynamic therapy.

Signaling Pathway Analysis

To delve deeper into the mechanism of action, it is beneficial to investigate the signaling pathways involved in this compound-induced apoptosis. Western blotting is a common technique to analyze the expression levels of key proteins in these pathways.

Experimental Protocol: Western Blotting for Bcl-2 and Bax

  • Protein Extraction: Treat and harvest cells as for apoptosis assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Diagram 4: Apoptotic Signaling Pathway Induced by this compound-PDT

Apoptosis_Pathway PDT This compound-PDT ROS ROS Generation PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Bax Bax (Pro-apoptotic) ROS->Bax Activation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes

Caption: Simplified signaling pathway of this compound-PDT-induced apoptosis.

Conclusion

The cell-based assays and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy as a photosensitizer for photodynamic therapy. By systematically assessing cytotoxicity, the mode of cell death, and the underlying signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. This information is critical for the further development and optimization of this compound-based cancer treatments.

References

Application Notes and Protocols for Purpurin 18 Photodynamic Therapy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in malignant tissues. Purpurin (B114267) 18 (P18), a second-generation photosensitizer derived from chlorophyll, has garnered significant interest due to its strong absorption in the near-infrared spectrum, allowing for deeper tissue penetration of light.[1] This document provides detailed application notes and experimental protocols for the use of Purpurin 18 in preclinical animal models of cancer, summarizing key quantitative data and outlining the underlying signaling pathways.

Mechanism of Action

This compound-mediated PDT operates through the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[2][3] The resulting oxidative stress triggers a cascade of cellular events, predominantly leading to apoptosis.[1][4] Key mechanistic features include:

  • Mitochondrial Targeting: P18 has been shown to localize in critical cellular organelles, including the mitochondria, endoplasmic reticulum, and lysosomes.[5][6]

  • Apoptosis Induction: The generated ROS disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4][5] This activates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, particularly caspase-3.[7][8]

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the cellular response to P18-PDT.[1][9]

  • Involvement of PI3K/AKT Signaling: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, has been implicated in the cellular response to PDT-induced stress.[10][11]

Signaling Pathway Diagram

Purpurin18_PDT_Signaling cluster_0 P18-PDT cluster_1 Cellular Response P18 This compound ROS Reactive Oxygen Species (ROS) (¹O₂) Light Light (630-660 nm) Light->ROS Activation Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondria ROS->Mitochondria Damage Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibition PI3K_AKT PI3K/AKT Pathway (Survival) ROS->PI3K_AKT Modulation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Mitochondria PI3K_AKT->Apoptosis

Caption: Signaling cascade initiated by this compound-PDT leading to apoptosis.

Animal Models and Efficacy Data

The most commonly reported animal model for P18-PDT is the subcutaneous xenograft of triple-negative breast cancer (4T1 cell line) in Balb/c mice.[2][6] However, the principles and protocols can be adapted for other tumor models.

Animal ModelTumor TypeP18 DoseLight DoseKey FindingsReference
Balb/c Mice4T1 Triple-Negative Breast Cancer (subcutaneous)0.625 mg/kg (intratumoral)600 J/cm²60% decrease in tumor volume at day 6; increased survival time.[2][12]
Balb/c Mice4T1 Triple-Negative Breast Cancer (subcutaneous)Not specified (intratumoral)Multiple fractionsSignificantly inhibited tumor growth and extended survival.[4][6]
Nude MiceHuman Cholangiocarcinoma (xenograft)Not specifiedNot specified60% reduction in tumor volume.[13]

Experimental Protocols

This compound Formulation

Objective: To prepare a biocompatible formulation of this compound for in vivo administration. Due to its hydrophobic nature, P18 requires a suitable vehicle for systemic or local delivery.[3][14]

Materials:

  • This compound (P18)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL or Tween 80

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of P18 by dissolving it in DMSO to a concentration of 1-5 mg/mL.

  • For injection, dilute the P18 stock solution in a vehicle solution. A common formulation consists of DMSO, Cremophor EL (or Tween 80), and PBS. A typical ratio is 1:1:8 (v/v/v) of P18 stock:Cremophor EL:PBS.

  • Add the required volume of P18 stock solution to a sterile microcentrifuge tube.

  • Add the corresponding volume of Cremophor EL and vortex thoroughly.

  • Slowly add the sterile PBS while vortexing to form a clear solution or a fine emulsion.

  • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Prepare the formulation fresh on the day of use and protect it from light.

Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. Nanoparticle-based formulations, such as solid lipid nanoparticles (SLNs), can also be employed to enhance solubility and bioavailability, though their preparation is more complex.[3][14][15]

Animal Model and Tumor Induction (Subcutaneous Model)

Objective: To establish a subcutaneous tumor model for evaluating the efficacy of P18-PDT.

Materials:

  • Female Balb/c mice (6-8 weeks old)

  • 4T1 triple-negative breast cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS, sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30 gauge needles

  • Animal clippers

  • 70% ethanol

Protocol:

  • Culture 4T1 cells to 80-90% confluency.

  • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge.

  • Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.

  • Anesthetize the mice (see Protocol 4).

  • Shave the hair on the flank or back of the mouse and disinfect the area with 70% ethanol.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the prepared site.

  • Monitor the mice for tumor growth. Tumors typically reach a palpable size (e.g., 50-100 mm³) within 7-10 days.

  • Randomize the mice into treatment and control groups when tumors reach the desired size.

P18 Administration and Light Delivery

Objective: To administer P18 and activate it with light to induce a photodynamic response in the tumor.

Materials:

  • Prepared P18 formulation

  • Diode laser with a fiber optic diffuser (wavelength ~630-660 nm)

  • Power meter

  • Animal anesthesia setup

  • Timer

Protocol:

  • P18 Administration:

    • Intratumoral: Directly inject the P18 formulation into the center of the tumor. A typical dose is around 0.625 mg/kg.[2][12]

    • Intravenous: Administer the P18 formulation via the tail vein. The optimal drug-light interval (time between injection and irradiation) needs to be determined, but is often in the range of 1-6 hours.[16]

  • Anesthesia: Anesthetize the tumor-bearing mouse (see Protocol 4).

  • Light Delivery:

    • Position the tip of the fiber optic diffuser directly on the skin overlying the tumor.

    • Set the laser to the desired power density (e.g., 0.5 W/cm²).[17]

    • Irradiate the tumor for the calculated time to deliver the total light dose (e.g., 600 J/cm²).[2][12]

    • The total light dose (J/cm²) = Power Density (W/cm²) x Time (s).

  • Post-Treatment:

    • Monitor the animal until it has fully recovered from anesthesia.

    • House the animals in a dimly lit environment for at least 24-48 hours to minimize skin photosensitivity.

Anesthesia and Monitoring

Objective: To ensure the animal is properly anesthetized and monitored during the PDT procedure.

Materials:

  • Injectable anesthetic cocktail (e.g., ketamine/xylazine) or isoflurane (B1672236) anesthesia system

  • Heating pad

  • Ophthalmic ointment

  • Pulse oximeter (optional)

Protocol:

  • Anesthetize the mouse using an approved protocol. For example, an intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.[18]

  • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.[19]

  • Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Monitor the respiratory rate and mucous membrane color during the procedure.[19]

  • Allow the animal to recover on a heating pad until it is fully ambulatory.

Assessment of Treatment Efficacy

Objective: To quantify the anti-tumor effects of P18-PDT.

Materials:

  • Digital calipers

  • Animal balance

  • Formalin (10%)

  • Paraffin (B1166041) embedding materials

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Protocols:

  • Tumor Volume Measurement:

    • Measure the length (L) and width (W) of the tumor with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[3]

    • Plot tumor growth curves for each treatment group.

  • Survival Analysis:

    • Monitor the animals daily for signs of distress and measure body weight regularly.

    • Euthanize animals when tumors reach a predetermined endpoint (e.g., >1500 mm³) or if they show signs of significant morbidity.

    • Generate Kaplan-Meier survival curves.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Fix the tumors in 10% formalin for 24-48 hours.

    • Process the tissues for paraffin embedding, sectioning, and H&E staining.

    • Examine the stained sections under a microscope to assess the extent of tumor necrosis and other treatment-related changes.

Biodistribution Study Protocol

Objective: To determine the distribution and accumulation of this compound in the tumor and various organs over time.

Materials:

  • Tumor-bearing mice

  • P18 formulation

  • Surgical tools for tissue harvesting

  • Liquid nitrogen or dry ice

  • Homogenizer

  • HPLC system with a suitable detector (e.g., fluorescence or UV-Vis)

  • Extraction solvents (e.g., methanol, acetonitrile)

Protocol:

  • Administer the P18 formulation to tumor-bearing mice (typically intravenously).

  • At predetermined time points (e.g., 1, 3, 6, 12, 24, and 48 hours) post-injection, euthanize a cohort of mice.

  • Collect blood samples via cardiac puncture.

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Weigh each tissue sample and snap-freeze in liquid nitrogen.

  • Homogenize the tissue samples in a suitable buffer or solvent.

  • Extract P18 from the tissue homogenates using an appropriate organic solvent.

  • Centrifuge to pellet the tissue debris and collect the supernatant.

  • Analyze the concentration of P18 in the supernatant using a validated HPLC method.[4][20]

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow Diagram

P18_PDT_Workflow Tumor_Induction 1. Tumor Cell Implantation (e.g., 4T1 cells in Balb/c mice) Tumor_Growth 2. Tumor Growth Monitoring (to desired volume) Tumor_Induction->Tumor_Growth Randomization 3. Randomization into Groups (Control, P18 only, Light only, P18+Light) Tumor_Growth->Randomization P18_Admin 4. This compound Administration (Intratumoral or Intravenous) Randomization->P18_Admin Biodistribution Biodistribution Study (Separate Cohort) Randomization->Biodistribution Anesthesia 5. Anesthesia P18_Admin->Anesthesia Light_Irradiation 6. Light Irradiation (e.g., 630-660 nm laser) Anesthesia->Light_Irradiation Post_PDT_Monitoring 7. Post-Treatment Monitoring Light_Irradiation->Post_PDT_Monitoring Efficacy_Assessment 8. Efficacy Assessment Post_PDT_Monitoring->Efficacy_Assessment Tumor_Volume Tumor Volume Measurement Efficacy_Assessment->Tumor_Volume Survival Survival Analysis Efficacy_Assessment->Survival Histology Histological Analysis Efficacy_Assessment->Histology

Caption: General experimental workflow for in vivo P18-PDT studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Purpurin 18 Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the water solubility of Purpurin 18.

Troubleshooting Guides

Difficulties with this compound solubility can compromise experimental outcomes. This guide provides solutions to common problems.

ProblemPotential CauseRecommended Solution
Precipitation of this compound in aqueous buffers. This compound is inherently hydrophobic, leading to aggregation and precipitation in aqueous solutions at physiological pH.[1][2]Formulation Strategies:Encapsulation: Incorporate this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes to improve bioavailability.[2][3]• PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) linkers to the this compound molecule to increase its hydrophilicity.[1][4]
Inconsistent results in phototoxicity or cellular uptake assays. Aggregation of this compound can lead to variable bioavailability and photosensitizing efficacy.[1][5]Methodological Adjustments:Co-solvents: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., methanol, acetone) before dilution in the final aqueous medium.[6][7]• pH Optimization: Adjusting the pH of the buffer can sometimes improve the solubility of porphyrin-based compounds.[8]
Low therapeutic efficacy in photodynamic therapy (PDT) experiments. Poor water solubility can lead to inefficient delivery of the photosensitizer to target tumor cells and reduced generation of reactive oxygen species (ROS).[2][5]Advanced Formulations:Targeted Nanoparticles: Conjugate nanoparticles carrying this compound with targeting ligands (e.g., peptides, antibodies) to enhance delivery to specific cancer cells.[9]• Chemical Modification: Synthesize this compound derivatives with improved hydrophilic properties.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a significant issue?

This compound is a photosensitizer derived from chlorophyll (B73375) that is highly effective in photodynamic therapy (PDT) due to its strong absorption at long wavelengths (around 700 nm), allowing for deeper tissue penetration.[1][2] However, its natural hydrophobicity causes it to aggregate at physiological pH, which impairs its bioavailability and reduces its photosensitizing efficiency.[1][2]

Q2: How does improving the water solubility of this compound enhance its effectiveness in PDT?

Improving the water solubility of this compound through methods like PEGylation or encapsulation in nanoparticles leads to several benefits:

  • Enhanced Bioavailability: Increased solubility allows for more efficient delivery of the photosensitizer to target tissues.[1][2]

  • Increased Phototoxicity: Reduced aggregation leads to a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.[1]

  • Improved Cellular Uptake: Formulations like PEGylated derivatives have shown significantly enhanced cellular uptake and localization in key organelles for PDT, such as mitochondria and the endoplasmic reticulum.[1][10]

Q3: What are some common methods to improve the water solubility of this compound?

Several strategies have been successfully employed to enhance the water solubility of this compound:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains increases the hydrophilicity of the molecule.[1][4]

  • Nanoparticle Encapsulation: Formulating this compound into solid lipid nanoparticles (SLNs) or other nanocarriers can improve its dispersion in aqueous media.[2][3][7]

  • Chemical Derivatization: Modifying the structure of this compound, for instance, by creating derivatives with charged groups, can increase its solubility.[6]

  • Conjugation: Linking this compound to hydrophilic molecules such as peptides or gold nanoparticles has also been explored.[2]

Quantitative Data Summary

Formulation StrategyKey FindingsReference
PEGylation PEGylated this compound derivatives showed up to a 170-fold decrease in the IC50 value in HeLa cells compared to the parent this compound, indicating significantly enhanced photosensitizing efficacy.[1][4][10]
Solid Lipid Nanoparticles (SLNs) P18-loaded SLNs had mean particle sizes ranging from 164.70 to 762.53 nm and exhibited sustained release. The encapsulation improved the photodynamic effect of P18.[2][7]

Experimental Protocols

Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized procedure based on methodologies described in the literature for encapsulating this compound into SLNs to enhance its water solubility and bioavailability.

Materials:

  • This compound (P18)

  • Solid lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., methanol)

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Oil Phase: a. The solid lipid is melted by heating it above its melting point. b. This compound is dissolved in a minimal amount of a suitable organic solvent, such as methanol.[7] c. The dissolved this compound is then added to the melted lipid phase.

  • Preparation of the Aqueous Phase: a. The surfactant and co-surfactant are dissolved in PBS (pH 7.4) and heated to the same temperature as the oil phase.

  • Emulsification: a. The hot oil phase is added to the hot aqueous phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: a. The coarse emulsion is then subjected to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: a. The resulting nanoemulsion is cooled down in an ice bath, which leads to the crystallization of the lipid and the formation of solid lipid nanoparticles with encapsulated this compound.

  • Characterization: a. The particle size, polydispersity index, and zeta potential of the P18-loaded SLNs are measured using dynamic light scattering (DLS). b. The encapsulation efficiency and drug loading are determined by spectrophotometric analysis of this compound after separating the SLNs from the aqueous medium.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation & Characterization A Melt Solid Lipid & Dissolve P18 C High-Shear Mixing of Phases A->C B Heat Aqueous Phase with Surfactants B->C D Probe Sonication or High-Pressure Homogenization C->D Form Coarse Emulsion E Cooling to Form Solid Nanoparticles D->E Form Nanoemulsion F Characterization (DLS, UV-Vis) E->F

Caption: Workflow for preparing this compound-loaded solid lipid nanoparticles.

troubleshooting_pathway cluster_strategies Solubilization Approaches Start Experimental Issue: Poor P18 Solubility Diagnosis Is the issue due to aggregation in aqueous media? Start->Diagnosis Solution Select Solubilization Strategy Diagnosis->Solution Yes S1 Chemical Modification: PEGylation Solution->S1 S2 Formulation: Nanoparticle Encapsulation Solution->S2 S3 Methodological: Co-solvent/pH Adjustment Solution->S3 Outcome Improved Solubility & Experimental Consistency S1->Outcome S2->Outcome S3->Outcome

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Overcoming Purpurin 18 Aggregation in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Purpurin 18 (P18) aggregation in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound aggregate in aqueous solutions?

A1: this compound is an inherently hydrophobic molecule.[1][2] In aqueous media, particularly at physiological pH, these hydrophobic molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates.[1][3] This aggregation can significantly reduce the efficacy of this compound as a photosensitizer in photodynamic therapy (PDT) by altering its photophysical properties and decreasing its bioavailability.[2][4] When solubilized in solutions like dimethyl sulfoxide (B87167) (DMSO) saline, this compound has been observed to aggregate, resulting in very poor cellular uptake.[5]

Q2: What are the consequences of this compound aggregation in my experiments?

A2: Aggregation of this compound can lead to several undesirable outcomes in your experiments:

  • Reduced Photodynamic Efficiency: The formation of aggregates can quench the excited state of the photosensitizer, leading to a lower quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.[6]

  • Decreased Cellular Uptake: Aggregated particles are often too large to be efficiently taken up by cells, limiting the intracellular concentration of the photosensitizer and thus its therapeutic effect.[5]

  • Altered Spectroscopic Properties: Aggregation can cause a shift in the absorption spectrum of this compound. For instance, the Q-band absorption has been observed to shift to around 740 nm in an aggregated state, compared to the monomeric form which absorbs at approximately 695 nm.[5][7]

  • Lower Bioavailability: In vivo, aggregation can lead to rapid clearance from circulation and poor distribution to target tissues.[2][4]

Q3: What are the main strategies to prevent this compound aggregation?

A3: Several strategies can be employed to overcome the aggregation of this compound in aqueous media:

  • Nanoparticle Encapsulation: Incorporating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or fluorescent organic nanoparticles (FONPs) can physically separate the photosensitizer molecules and maintain them in a monomeric state.[5][8][9]

  • Chemical Modification (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound molecule (PEGylation) increases its hydrophilicity and solubility in aqueous solutions, thereby preventing aggregation.[1][4][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[11][12]

Troubleshooting Guides

Issue 1: Poor cellular uptake and low phototoxicity of this compound.
  • Possible Cause: Aggregation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Aggregation: Measure the UV-Vis absorption spectrum of your this compound solution. A significant peak or shoulder around 740 nm is indicative of aggregation. The monomeric form should have a Q-band absorption peak around 695-700 nm.[1][5]

    • Formulate with a Delivery Vehicle:

      • Liposomes: Incorporate this compound into liposomes. This has been shown to maintain the monomeric form and enhance cellular uptake.[5][7] Liposomal formulations can be prepared to be stable at acidic pH (e.g., 6.5), which can be beneficial for tumor targeting.[5]

      • Solid Lipid Nanoparticles (SLNs): Formulate this compound into SLNs. This approach has been demonstrated to prevent aggregation and improve the photodynamic effect.[2][8]

    • Chemically Modify this compound:

      • PEGylation: Synthesize a PEGylated derivative of this compound. This modification significantly enhances water solubility and has been shown to decrease the half-maximal inhibitory concentration (IC50) dramatically in cancer cells.[1][10]

Issue 2: Inconsistent results and poor reproducibility in PDT experiments.
  • Possible Cause: Variable and uncontrolled aggregation of this compound between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous medium is low and consistent across all experiments.

    • Utilize a Stable Formulation: Employing a nanoparticle-based formulation (liposomes or SLNs) or a chemically modified version (PEGylated P18) will provide a more stable and reproducible starting material, minimizing variability due to aggregation.[1][8]

    • Characterize Your Formulation: Before each set of experiments, characterize your this compound formulation. For nanoparticle formulations, this should include measuring particle size and zeta potential to ensure consistency.[2][8]

Data Presentation

Table 1: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationLipid ComponentSurfactantParticle Size (nm)Zeta Potential (mV)
F1 - F4GMS or PATW 20 or PX 188158.59 - 248.43-15.97 to -28.73

Data summarized from a study on P18 N-propylimide methyl ester-loaded SLNs. GMS: Glyceryl monostearate, PA: Palmitic acid, TW 20: Tween 20, PX 188: Poloxamer 188.[8]

Table 2: Phototoxicity of PEGylated this compound Derivatives in HeLa Cells

CompoundModificationIC50 (µM) after PDTFold Improvement vs. P18
P18None>5-
P18-PEGPEGylation0.029>170x

IC50 (half maximal inhibitory concentration) values determined after photodynamic therapy. Data highlights the significantly enhanced efficacy of PEGylated this compound.[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a modified oil-in-water (O/W) emulsion method.[8]

Materials:

  • This compound derivative (e.g., P18 N-propylimide methyl ester)

  • Solid lipid (e.g., Glyceryl monostearate - GMS, or Palmitic Acid - PA)

  • Surfactant (e.g., Tween 20 or Poloxamer 188)

  • Deionized water

Procedure:

  • Prepare the Oil Phase: Dissolve 50 mg of the solid lipid (GMS or PA) by heating it to a temperature 10°C above its melting point. Add 5 mg of the this compound derivative to the melted lipid to form the oil phase.

  • Prepare the Aqueous Phase: Dissolve 100 mg of the surfactant (Tween 20 or Poloxamer 188) in deionized water to form the aqueous phase.

  • Form the Emulsion: Add the hot oil phase to the aqueous phase.

  • Homogenize: Homogenize the mixture at 10,000 rpm using a high-speed homogenizer to form an oil-in-water emulsion.

  • Form Nanoparticles: Cool the emulsion to room temperature while stirring to allow the solid lipid to recrystallize and form the SLNs.

Protocol 2: Synthesis of PEGylated this compound

This protocol involves carbodiimide (B86325) chemistry to conjugate a PEG-amine to the carboxylic acid group of this compound.[1]

Materials:

  • This compound

  • Boc-protected PEG-diamine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Conjugation:

    • Dissolve this compound, Boc-protected PEG-diamine, HOBt, and DIPEA in anhydrous THF.

    • Add DIC to the solution and stir at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the crude product using silica (B1680970) gel chromatography.

  • Deprotection:

    • Dissolve the Boc-protected PEGylated this compound in a mixture of DCM and a few drops of water.

    • Add TFA dropwise and stir for 1 hour at room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the final PEGylated this compound product by chromatography.

Visualizations

experimental_workflow cluster_problem Problem: P18 Aggregation cluster_solutions Solutions cluster_outcome Outcome P18 Hydrophobic This compound Aggregation Aggregation P18->Aggregation Aqueous Aqueous Medium Aqueous->Aggregation Nano Nanoparticle Encapsulation (SLNs, Liposomes) Aggregation->Nano Encapsulate PEG Chemical Modification (PEGylation) Aggregation->PEG Modify Cyclo Complexation (Cyclodextrins) Aggregation->Cyclo Complexate Monomeric Monomeric & Water-Soluble P18 Nano->Monomeric PEG->Monomeric Cyclo->Monomeric Enhanced Enhanced PDT Efficacy Monomeric->Enhanced

Caption: Strategies to overcome this compound aggregation.

signaling_pathway P18_mono Monomeric P18 (Formulated) P18_excited Excited State P18* P18_mono->P18_excited hv Light Light Activation Light->P18_excited ROS Singlet Oxygen (1O2) P18_excited->ROS Oxygen Molecular Oxygen (3O2) Oxygen->ROS Energy Transfer Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis (Cell Death) Cellular_Damage->Apoptosis

Caption: Simplified mechanism of action for formulated this compound in PDT.

References

Technical Support Center: Enhancing the Photostability of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Purpurin 18 during experimental procedures.

Troubleshooting Guide

Researchers may encounter several issues when working with this compound due to its inherent physicochemical properties. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Rapid Photobleaching or Degradation of this compound Upon Light Exposure

Symptoms:

  • A noticeable decrease in the characteristic absorbance peak of this compound (around 700 nm) during an experiment.[1]

  • Reduced therapeutic efficacy in photodynamic therapy (PDT) assays.

  • Inconsistent results between experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inherent Photolability: This compound is susceptible to degradation upon light irradiation.[2] Consider encapsulating this compound into a nanocarrier system. Solid lipid nanoparticles (SLNs) have been shown to significantly enhance photostability.[1][3]
Aggregation: The hydrophobic nature of this compound can lead to aggregation in aqueous solutions, which can accelerate photobleaching.[1][4] Formulations with SLNs can prevent aggregation and improve stability.[3]
High Light Intensity: Excessive light exposure can accelerate the degradation of the photosensitizer. Optimize the light dose to the minimum required for therapeutic effect.
Presence of Oxygen: While necessary for PDT, excessive molecular oxygen can also contribute to the photo-oxidation of the photosensitizer itself. Ensure consistent and controlled oxygen levels in your experimental setup.

Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness in the this compound solution.

  • Difficulty in achieving the desired working concentration.

  • Inaccurate dosing in cellular experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobicity: This compound is a hydrophobic molecule with poor water solubility.[1][5] Prepare a stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in an aqueous buffer.[6]
Aggregation: High concentrations of this compound can lead to aggregation and precipitation.[1][4] Work with lower concentrations or use delivery systems like liposomes or SLNs to improve solubility and prevent aggregation.[1][6] Chemical modifications, such as PEGylation, can also enhance hydrophilicity.[4][7]
pH of the Buffer: The stability of this compound can be pH-dependent. It has been observed to be more stable in liposomes at a slightly acidic pH (6.5).[6]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer upon exposure to light. This is a significant concern for this compound as it reduces its ability to generate reactive oxygen species (ROS), thereby diminishing its therapeutic effect in photodynamic therapy (PDT).

Q2: How can I enhance the photostability of this compound in my experiments?

A2: A primary strategy is to encapsulate this compound into nanocarriers, such as solid lipid nanoparticles (SLNs).[1][3] This approach protects the molecule from the surrounding environment and reduces aggregation, leading to improved photostability.[3] Chemical modifications like PEGylation have also been shown to improve solubility and, consequently, stability in physiological conditions.[4][7]

Q3: What are the expected signs of this compound degradation?

A3: The primary indicator of this compound degradation is a decrease in its absorbance, particularly at its characteristic Q-band around 700 nm.[1] In some cases, the anhydride (B1165640) ring of this compound can be hydrolyzed to form chlorin (B1196114) p6, which has a different absorption peak around 662 nm.[6]

Q4: How does the formulation of this compound into Solid Lipid Nanoparticles (SLNs) improve its photostability?

A4: SLNs are composed of solid lipids that can physically shield the encapsulated this compound from external light. This encapsulation also prevents the aggregation of the hydrophobic this compound molecules in aqueous environments, a state that can make them more susceptible to photobleaching.[3]

Data Presentation

Table 1: Photostability of this compound and its SLN Formulations

FormulationPercentage of this compound Remaining after 40 min PhotoirradiationReference
Pure this compound72.97%[3]
Formulation F1 (SLN)>72.97%[3]
Formulation F2 (SLN)>F1[3]
Formulation F3 (SLN)>F2[3]
Formulation F4 (SLN)Most Stable[3]

Table 2: Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationMean Particle Size (nm)Zeta Potential (mV)Reference
F1248.43-15.97[3]
F2210.10-19.20[3]
F3174.59-20.70[3]
F4158.59-28.73[3]

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

This protocol outlines a method to quantify the photostability of this compound in different formulations.

  • Sample Preparation: Prepare solutions of this compound and its formulations (e.g., in SLNs) in a suitable solvent (e.g., 0.1% MeOH solution) at a known concentration (e.g., 4.0 ppm).[1]

  • Light Exposure: Irradiate the samples with a light source (e.g., LED) that emits at a wavelength corresponding to the absorbance of this compound (around 700 nm).[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 10, 20, 30, and 40 minutes), collect aliquots of the irradiated samples.[1]

  • Dark Control: Maintain an identical set of samples in the dark for the same duration to account for any degradation not caused by light.

  • Spectrophotometric Analysis: Measure the absorbance of the collected aliquots at the maximum absorption wavelength of this compound using a UV-Vis spectrophotometer.[1]

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0). Plot the percentage of remaining this compound against the irradiation time to determine the photobleaching kinetics.

Protocol 2: Singlet Oxygen Generation using DPBF Assay

This protocol describes the use of 1,3-diphenylisobenzofuran (B146845) (DPBF) to indirectly measure the generation of singlet oxygen (¹O₂) by photoactivated this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound or its formulation in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of DPBF in a compatible solvent.

  • Reaction Mixture: In a quartz cuvette, mix the this compound solution with the DPBF solution. The final concentrations should be optimized for the specific experimental setup.

  • Initial Absorbance Reading: Immediately measure the absorbance of the mixture at the characteristic wavelength of DPBF (around 410-417 nm) before light exposure.

  • Photoirradiation: Irradiate the cuvette with a light source at a wavelength that excites this compound but not DPBF.

  • Monitoring DPBF Bleaching: At regular time intervals, stop the irradiation and record the absorbance of DPBF at its maximum wavelength. A decrease in DPBF absorbance indicates its reaction with singlet oxygen.

  • Data Analysis: Plot the decrease in DPBF absorbance over time. The rate of decrease is proportional to the rate of singlet oxygen generation.

Visualizations

PDT_Signaling_Pathway Purpurin18 This compound Excited_P18 Excited this compound (Triplet State) Purpurin18->Excited_P18 Excitation Light Light (≈700 nm) Light->Purpurin18 Absorption Oxygen Molecular Oxygen (³O₂) Excited_P18->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Activation CellularDamage Cellular Damage (Oxidative Stress) ROS->CellularDamage Induces Apoptosis Apoptosis CellularDamage->Apoptosis Leads to

Caption: Photodynamic Therapy (PDT) signaling pathway initiated by this compound.

Phototoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 P18_Addition Add this compound (various concentrations) Incubation1->P18_Addition Incubation2 Incubate for 4-24h P18_Addition->Incubation2 Irradiation Irradiate with light (specific wavelength and dose) Incubation2->Irradiation Dark_Control Keep control plate in the dark Incubation2->Dark_Control Incubation3 Incubate for 24-48h Irradiation->Incubation3 Dark_Control->Incubation3 Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1) Incubation3->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing the phototoxicity of this compound.

References

Purpurin 18 (P18) PDT Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of light dosage for Purpurin (B114267) 18 (P18) based Photodynamic Therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Purpurin 18 PDT?

A1: this compound (P18) is a photosensitizer that, upon activation by light of a specific wavelength, transfers energy to molecular oxygen.[1][2] This process generates highly cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[3][4] The resulting oxidative stress damages cellular components like proteins and lipids, leading to cell death primarily through apoptosis, and at higher doses, necrosis.[3] The three main mechanisms of PDT action in cancer are direct cell damage, vascular shutdown, and activation of the immune response.[3][5]

Q2: What is the optimal wavelength for activating this compound?

A2: this compound is a chlorin-based photosensitizer, noted for its strong light absorption in the red region of the spectrum, typically between 650-700 nm.[3] Some studies specify an absorption peak at 700 nm.[4] This long wavelength is advantageous as it allows for deeper tissue penetration compared to photosensitizers activated by shorter wavelengths.[1][4] A derivative, Purpurin-18-N-propylimide methyl ester, has shown a maximum absorption wavelength at 707 nm.[6]

Q3: What type of cell death is induced by P18 PDT, and how is it influenced by dosage?

A3: At effective therapeutic concentrations, the predominant type of cell death induced by P18 PDT is apoptosis.[3] The process is often initiated by ROS-mediated damage to mitochondria, leading to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c.[3][7] However, the balance between apoptosis and necrosis is highly dependent on the dosage. Lower light doses and P18 concentrations tend to favor apoptosis, while excessive doses can lead to necrosis as cellular components required for apoptosis are destroyed.[3]

Q4: Does this compound exhibit toxicity in the absence of light?

A4: No, P18 and its formulations generally show no significant cytotoxicity in the dark.[4][6] The therapeutic effect is dependent on activation by light. Any observed "dark toxicity" may be attributable to impurities, high concentrations of the delivery vehicle, or issues with the solvent used for dissolution.

Troubleshooting Guide

Issue 1: Low or Inconsistent Phototoxicity

  • Possible Cause 1: P18 Aggregation. this compound is naturally hydrophobic, which can cause it to aggregate in aqueous physiological media, reducing its bioavailability and therapeutic effect.[3][4]

    • Solution: Consider using modified, more hydrophilic P18 derivatives (e.g., PEGylated P18) or formulating the P18 in a nanocarrier system like solid lipid nanoparticles (SLNs) to improve solubility and delivery.[3][4]

  • Possible Cause 2: Suboptimal Light Dosage. The total energy delivered (fluence, J/cm²) may be insufficient to activate the photosensitizer effectively.

    • Solution: Perform a light dose-response study by irradiating cells with a range of light doses while keeping the P18 concentration constant. This will help determine the optimal energy requirement for your specific cell model.

  • Possible Cause 3: Incorrect Light Source. The wavelength of your light source may not align with the absorption peak of P18.

    • Solution: Verify that your light source (e.g., laser, LED) emits at a wavelength within the 650-700 nm range.[3]

  • Possible Cause 4: Cellular Resistance. Some cell lines may develop resistance to PDT.

    • Solution: Potential resistance mechanisms include decreased photosensitizer accumulation or increased activity of DNA repair proteins like apurinic/apyrimidinic endonuclease 1 (APE1).[8] If resistance is suspected, consider quantifying intracellular P18 uptake or exploring combination therapies with inhibitors of DNA repair pathways.[8]

Issue 2: High Variability Between Experiments

  • Possible Cause 1: Inconsistent P18 Incubation Time. The time allowed for cells to uptake P18 can significantly affect intracellular concentration.

    • Solution: Standardize the incubation time across all experiments. Determine the optimal uptake time for your cell line by performing a time-course experiment.

  • Possible Cause 2: Fluctuations in Light Source Power. The power output of the light source may not be stable, leading to inconsistent energy delivery.

    • Solution: Regularly measure the power density (fluence rate, W/cm²) of your light source with a power meter before each experiment to ensure accurate and reproducible light doses.

  • Possible Cause 3: Cell Density. Cell confluence at the time of treatment can affect both P18 uptake and light penetration.

    • Solution: Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of PDT treatment.

Quantitative Data on P18 PDT Dosage

The following table summarizes effective P18 concentrations and light doses from published studies. These values can serve as a starting point for optimization in your specific experimental model.

Cell ModelP18 ConcentrationLight Wavelength (nm)Light Dose (J/cm²)Observed EffectReference
4T1 Breast Cancer (2D Culture)0.5 µM6303.71Significant phototoxicity[1]
4T1 Breast Cancer (3D Spheroids)4 µM63025.2Destruction of spheroids[1][7]
4T1 Breast Cancer (In Vivo)0.625 mg·kg⁻¹660600Significant tumor volume reduction[1]
MCF-7 Breast Cancer (2D Culture)1 µMNot Specified452% of cells induced into apoptosis[3]
HeLa & A549 Cancer (2D Culture)Not SpecifiedNot Specified2Photocytotoxicity observed[4][6]

Experimental Protocols

Protocol 1: General In Vitro Light Dose Optimization

This protocol outlines a method to determine the optimal light dose for P18 PDT in a 2D cell culture model using a cell viability assay (e.g., WST-1, MTT).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • P18 Incubation: Prepare a stock solution of P18. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 0.5 µM). Remove the old medium from the cells and add the P18-containing medium.

  • Dark Incubation: Incubate the cells with P18 for a standardized period (e.g., 4-24 hours) in the dark to allow for cellular uptake.

  • Wash and Replace Medium: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular P18. Add fresh, P18-free medium to each well.

  • Irradiation: Irradiate the designated wells using a calibrated light source (e.g., 670 nm LED array). Expose different groups of wells to a range of light doses (e.g., 0, 1, 2, 5, 10 J/cm²). A "dark toxicity" control group (P18 treatment, 0 J/cm²) and an "untreated" control group (no P18, no light) must be included.

  • Post-Irradiation Incubation: Return the plate to the incubator and maintain for 24-48 hours to allow for the progression of cell death.

  • Viability Assessment: Assess cell viability using a standard assay (e.g., WST-1). Add the reagent according to the manufacturer's protocol and measure the absorbance with a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the light dose to generate a dose-response curve and determine the IC50 (the light dose that causes 50% inhibition of cell viability).

Protocol 2: Apoptosis/Necrosis Detection by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells after PDT.

  • Perform PDT: Treat cells in 6-well plates following steps 1-5 from the protocol above.

  • Cell Harvesting: After the post-irradiation incubation period (e.g., 24 hours), collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge to form a cell pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in annexin-binding buffer and add Alexa Fluor 488 Annexin V and PI according to the manufacturer’s kit instructions.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate_p18 2. Incubate with P18 (Standardized Time) seed->incubate_p18 24h incubation wash 3. Wash Cells (Remove extracellular P18) incubate_p18->wash irradiate 4. Irradiate (Varying Light Doses) wash->irradiate incubate_post 5. Post-Irradiation Incubation (24-48h) irradiate->incubate_post viability_assay 6. Cell Viability Assay (e.g., WST-1) incubate_post->viability_assay data_analysis 7. Analyze Data (Dose-Response Curve) viability_assay->data_analysis

Caption: Experimental workflow for optimizing P18 PDT light dosage.

pdt_pathway P18-PDT Induced Apoptosis Pathway Light Light (650-700 nm) P18_active Excited P18* Light->P18_active Activates P18 This compound (P18) (Photosensitizer) P18->P18_active ROS ROS (¹O₂) P18_active->ROS Energy Transfer O2 ³O₂ (Oxygen) O2->ROS Mito Mitochondrial Damage ROS->Mito Causes MMP Loss of Mitochondrial Membrane Potential (MMP) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Simplified signaling pathway of P18 PDT-induced apoptosis.

troubleshooting_workflow start Problem: Low Phototoxicity check_conc Is P18 concentration and solubility adequate? start->check_conc check_light Is light dose and wavelength correct? check_conc->check_light Yes solution_conc Solution: Increase concentration or use nanocarriers/PEG-P18. check_conc->solution_conc No check_controls Are controls (dark toxicity, untreated) behaving as expected? check_light->check_controls Yes solution_light Solution: Calibrate light source. Perform dose-response curve. check_light->solution_light No check_resistance Could the cell line have resistance? check_controls->check_resistance Yes solution_controls Solution: Review protocol for errors in reagent addition or washing steps. check_controls->solution_controls No solution_resistance Solution: Quantify P18 uptake. Test on a different cell line. check_resistance->solution_resistance Yes

Caption: Troubleshooting decision tree for low P18 PDT efficacy.

References

Technical Support Center: Troubleshooting Low Cellular Uptake of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Purpurin 18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, particularly focusing on issues related to low cellular uptake.

Frequently Asked Questions (FAQs)

Q1: We are observing very low fluorescence from our cells after incubation with this compound. What is the primary cause for this?

A1: The most common reason for low cellular uptake and consequently low fluorescence of this compound is its inherent hydrophobicity.[1] This property causes the molecule to aggregate in aqueous cell culture media, which significantly hinders its ability to cross the cell membrane.[1]

Q2: How can we prevent this compound from aggregating in our cell culture medium?

A2: To prevent aggregation, it is crucial to properly prepare the this compound solution. A common practice is to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution should then be diluted in pre-warmed complete cell culture medium with vigorous mixing to achieve the final working concentration. It is also important to control the final DMSO concentration in the culture medium, typically keeping it below 0.5% to avoid solvent-induced cytotoxicity.

Q3: We've tried optimizing the solvent and dilution, but the uptake is still low. What other strategies can we employ to enhance this compound uptake?

A3: Several strategies can be employed to overcome the hydrophobicity of this compound and enhance its cellular uptake:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrophilicity and reduce aggregation, leading to improved cellular uptake.[2][3][4]

  • Nanoparticle Formulation: Encapsulating this compound in various nanoparticles, such as solid lipid nanoparticles (SLNs) or gold nanoparticles, can significantly improve its bioavailability and cellular delivery.[5][6]

  • Use of Serum: The presence of serum in the culture medium can sometimes aid in the uptake of hydrophobic compounds. Proteins in the serum, like albumin, can bind to the photosensitizer and facilitate its delivery into cells.[7][8][9]

Q4: How do we choose the optimal incubation time and concentration for our experiments?

A4: The optimal incubation time and concentration are cell-line dependent and should be determined empirically for your specific experimental setup. We recommend performing a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) and a dose-response experiment (e.g., a range of concentrations from nanomolar to low micromolar) to identify the conditions that yield the highest uptake without causing significant dark toxicity.

Q5: Can the type of cell line we are using affect the uptake of this compound?

A5: Yes, cellular uptake can be highly cell-line specific. Different cell lines have varying membrane compositions and may utilize different endocytic pathways for internalization.[10] Therefore, uptake efficiency can differ significantly between cell types.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low this compound cellular uptake.

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Troubleshooting_Low_Uptake cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Fluorescence Low or No Intracellular Fluorescence Signal Aggregation This compound Aggregation in Media Low_Fluorescence->Aggregation Most Common Suboptimal_Conc Suboptimal Concentration or Incubation Time Low_Fluorescence->Suboptimal_Conc Cell_Line Cell Line Specific Uptake Mechanisms Low_Fluorescence->Cell_Line Formulation Poor Formulation/ Solubility Low_Fluorescence->Formulation Optimize_Prep Optimize Solution Preparation: - Use DMSO stock - Pre-warm media - Vigorous mixing Aggregation->Optimize_Prep Titration Perform Titration Experiments: - Dose-response curve - Time-course analysis Suboptimal_Conc->Titration Change_Cells Consider Different Cell Line Cell_Line->Change_Cells Enhance_Uptake Enhance Uptake: - PEGylation - Nanoparticle formulation - Optimize serum concentration Formulation->Enhance_Uptake

Caption: A troubleshooting workflow for low this compound cellular uptake.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in different cancer cell lines after photodynamic therapy (PDT), which can indirectly reflect cellular uptake and phototoxic efficacy.

Compound/FormulationCell LineIC50 (µM) after PDTReference
This compoundHeLa>10[2]
PEGylated this compoundHeLa0.06[2]
This compound-loaded SLN (F1)HeLa> P18[5]
This compound-loaded SLN (F3)HeLa< P18[5]
This compound-loaded SLN (F5)HeLa< P18[5]
This compound-loaded SLN (F7)HeLa< P18[5]
This compoundA5490.66[5]
This compound-loaded SLN (F1)A549~0.66[5]
This compound-loaded SLN (F3)A549~0.66[5]
This compound-loaded SLN (F5)A5490.74[5]
This compound-loaded SLN (F7)A5490.82[5]
This compound (0.5 µM)4T150% apoptosis[4]

Experimental Protocols

Here are detailed protocols for quantifying the cellular uptake of this compound.

Protocol 1: Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol provides a method to visualize and semi-quantify the intracellular localization of this compound.

Materials:

  • This compound

  • High-purity DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets (for this compound, excitation ~405 nm, emission ~650-750 nm)

  • Glass-bottom dishes or coverslips

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Warm the complete cell culture medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to the desired final concentration, ensuring vigorous mixing. The final DMSO concentration should be ≤ 0.5%.

  • Incubation:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing this compound to the cells.

    • Incubate for the desired time points at 37°C in a CO2 incubator.

  • Washing:

    • Remove the this compound-containing medium.

    • Wash the cells three times with warm PBS to remove any extracellular this compound.

  • Imaging (Live Cells):

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets.

  • Imaging (Fixed Cells - Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear stain like DAPI or Hoechst for 10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto slides with an anti-fade mounting medium.

    • Image the cells.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

    • Correct for background fluorescence.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a large population of cells.

Materials:

  • This compound

  • High-purity DMSO

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with a laser capable of exciting this compound (e.g., violet laser at 405 nm) and appropriate emission filters.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and grow to the desired confluency.

    • Treat the cells with different concentrations of this compound for various time points as described in Protocol 1.

  • Cell Harvesting:

    • After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Cell Pelleting and Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Repeat the centrifugation and washing step twice more to ensure complete removal of extracellular this compound.

  • Sample Preparation for Flow Cytometry:

    • Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry staining buffer.

    • Transfer the cell suspension to flow cytometry tubes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use an unstained cell sample as a negative control to set the baseline fluorescence.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Determine the mean fluorescence intensity (MFI) of the gated population for each sample.

    • The MFI is proportional to the amount of intracellular this compound.

Protocol 3: Quantification of Cellular Uptake by Spectrophotometry

This protocol measures the total intracellular concentration of this compound by lysing the cells and measuring the absorbance of the lysate.

Materials:

  • This compound

  • High-purity DMSO

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer or a solution of 1% Triton X-100 in PBS)

  • Spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed a known number of cells in multi-well plates and allow them to attach overnight.

    • Treat the cells with this compound as described in the previous protocols.

  • Cell Harvesting and Washing:

    • Follow the same harvesting and washing steps as in the flow cytometry protocol to obtain a clean cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of cell lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Absorbance Measurement:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (around 700 nm) using a spectrophotometer.

  • Quantification:

    • Create a standard curve by preparing serial dilutions of this compound in the same lysis buffer.

    • Plot the absorbance versus the known concentrations of the standards.

    • Determine the concentration of this compound in the cell lysate from the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Enhanced Cellular Uptake Mechanisms

The following diagram illustrates how modifications to this compound can enhance its cellular uptake.

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Enhanced_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P18_agg This compound (Aggregated) Membrane P18_agg->Membrane Low Uptake P18_mod Modified this compound (PEGylated or in Nanoparticle) Endosome Endosome P18_mod->Endosome Enhanced Uptake (Endocytosis) Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Caption: Mechanisms of enhanced cellular uptake for modified this compound.

General Experimental Workflow for Assessing Cellular Uptake

This diagram outlines the key steps in a typical experiment to quantify this compound cellular uptake.

dot

Experimental_Workflow start Start cell_seeding Seed Cells start->cell_seeding treatment Treat with This compound cell_seeding->treatment incubation Incubate treatment->incubation washing Wash Cells (3x with PBS) incubation->washing analysis Analysis washing->analysis microscopy Fluorescence Microscopy analysis->microscopy Qualitative/ Semi-quantitative flow_cytometry Flow Cytometry analysis->flow_cytometry Quantitative spectrophotometry Spectrophotometry analysis->spectrophotometry Quantitative end End microscopy->end flow_cytometry->end spectrophotometry->end

Caption: A general experimental workflow for quantifying this compound uptake.

References

Preventing photobleaching of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Purpurin 18, with a special focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a photosensitizer derived from chlorophyll.[1] It is extensively used in photodynamic therapy (PDT) research due to its strong absorption of light at long wavelengths (around 700 nm), which allows for deeper tissue penetration.[1][2] Upon excitation with light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which can induce cell death in targeted cancer cells.[2][3]

Q2: What are the main challenges when working with this compound?

The primary challenge with this compound is its high hydrophobicity, which leads to poor solubility and a tendency to aggregate in aqueous environments at physiological pH.[2][3] This aggregation can significantly reduce its bioavailability and fluorescence quantum yield, thereby diminishing its efficacy as a photosensitizer.[2][3]

Q3: What causes the photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. In the case of this compound, this process is primarily driven by the interaction of the excited photosensitizer with molecular oxygen, leading to the generation of reactive oxygen species that can, in turn, degrade the photosensitizer molecule itself. This results in a loss of fluorescence and photodynamic activity.

Q4: How can I improve the solubility and stability of this compound?

Several strategies can be employed to enhance the solubility and stability of this compound:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the this compound molecule can increase its hydrophilicity and reduce aggregation.[2]

  • Encapsulation in Nanoparticles: Incorporating this compound into delivery systems like solid lipid nanoparticles (SLNs) can protect it from the aqueous environment, improve its stability, and enhance its delivery to target cells.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low or no fluorescence signal from this compound in an aqueous buffer.

  • Possible Cause: Aggregation of this compound molecules is the most likely cause. Due to its hydrophobic nature, this compound tends to form non-fluorescent aggregates in aqueous solutions.[2][3]

  • Troubleshooting Steps:

    • Solvent Check: Ensure that your stock solution of this compound is prepared in a suitable organic solvent like DMSO or ethanol (B145695) before further dilution in aqueous buffers.

    • Use of Surfactants: For in vitro assays, consider the addition of a small amount of a non-ionic surfactant (e.g., Tween 80) to your buffer to help prevent aggregation.

    • Formulation: If applicable to your research, consider using a formulation of this compound with improved solubility, such as a PEGylated derivative or one encapsulated in solid lipid nanoparticles.[2][3]

Problem 2: Rapid photobleaching of this compound during fluorescence microscopy.

  • Possible Cause: Excessive exposure to high-intensity excitation light is the primary driver of photobleaching.

  • Troubleshooting Steps:

    • Minimize Exposure: Reduce the exposure time and the intensity of the excitation light to the minimum required for adequate signal detection.

    • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]

    • Image Acquisition Settings: Use a high numerical aperture objective to collect more of the emitted light and a sensitive detector to minimize the required excitation intensity.

    • Oxygen Scavengers: For live-cell imaging, consider using an oxygen scavenging system in your imaging medium to reduce the formation of reactive oxygen species.

Quantitative Data on Photostability

While specific quantitative data on the photobleaching of free this compound is limited in the literature, studies on this compound derivatives and related compounds provide valuable insights. The following tables summarize the photostability of this compound-N-propylimide methyl ester (P18 N PI ME) when encapsulated in solid lipid nanoparticles (SLNs) and a qualitative comparison of common antifade agents for chlorin-based photosensitizers.

Table 1: Photostability of this compound-N-propylimide methyl ester (P18 N PI ME) in Solution and Encapsulated in Solid Lipid Nanoparticles (SLNs) [4]

FormulationRemaining P18 N PI ME after 40 min Photoirradiation (%)
Pure P18 N PI ME Solution72.97
SLN Formulation 1 (F1)86.90
SLN Formulation 2 (F2)88.23
SLN Formulation 3 (F3)90.15
SLN Formulation 4 (F4)91.59

Table 2: Qualitative Efficacy of Common Antifade Agents for Chlorin-based Photosensitizers [5][6]

Antifade AgentEfficacy in Reducing PhotobleachingPotential Drawbacks
p-Phenylenediamine (PPD)HighCan react with certain dyes; can be toxic.
n-Propyl gallate (NPG)Moderate to HighCan be difficult to dissolve; may have biological effects.
1,4-Diazabicyclo[2.2.2]octane (DABCO)ModerateLess effective than PPD but also less toxic.

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol is adapted from a method used for assessing the photostability of photosensitizers.[4]

1. Materials:

  • This compound
  • Methanol (MeOH) or another suitable organic solvent for stock solution
  • Phosphate-buffered saline (PBS) or other aqueous buffer
  • Light source with a defined wavelength and intensity (e.g., LED lamp)
  • UV-Vis spectrophotometer
  • Quartz cuvettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMSO).
  • Prepare the working solution by diluting the stock solution in the desired aqueous buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the Q-band maximum (around 700 nm).
  • Measure the initial absorbance spectrum of the working solution using the UV-Vis spectrophotometer. This will be your time zero (t=0) reading.
  • Irradiate the sample in the cuvette with the light source at a fixed distance and for a defined period (e.g., 10 minutes).
  • Measure the absorbance spectrum of the irradiated sample.
  • Repeat steps 4 and 5 for several time intervals (e.g., 20, 30, 40 minutes).
  • Calculate the percentage of remaining this compound at each time point by comparing the absorbance at the Q-band maximum to the initial absorbance.
  • Plot the percentage of remaining this compound as a function of irradiation time to determine the photobleaching kinetics.

Visualizations

This compound-Mediated Photodynamic Therapy (PDT) and Apoptosis Induction

The following diagram illustrates the general mechanism of action for this compound in PDT, leading to the induction of apoptosis.

PDT_Apoptosis cluster_0 Extracellular cluster_1 Cellular Environment Light Light Purpurin18_int This compound (intracellular) Light->Purpurin18_int Excitation Purpurin18_ext This compound Purpurin18_ext->Purpurin18_int Cellular Uptake ROS Reactive Oxygen Species (¹O₂) Purpurin18_int->ROS Energy Transfer O2 O₂ Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Damage Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: General mechanism of this compound-induced apoptosis via PDT.

Experimental Workflow for Assessing this compound Photostability

This diagram outlines the key steps in determining the photostability of this compound.

Photostability_Workflow A Prepare this compound Stock Solution (in DMSO) B Dilute in Aqueous Buffer A->B C Measure Initial Absorbance (t=0) B->C D Irradiate with Light (Defined Time Interval) C->D E Measure Absorbance Post-Irradiation D->E F Repeat Irradiation and Measurement E->F Multiple Time Points G Calculate % Remaining this compound F->G H Plot Photobleaching Kinetics G->H

References

Technical Support Center: Scaling Up Purpurin 18 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Purpurin 18.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude this compound Incomplete conversion of chlorophyll (B73375) a or its derivatives.Optimize reaction conditions, including the concentration of base (e.g., KOH), reaction time, and temperature. Ensure efficient air/oxygen bubbling for the oxidation step.[1]
Degradation of this compound during the reaction.Monitor the reaction progress closely using techniques like HPLC to avoid over-oxidation or side reactions. Consider a two-step oxidation mechanism via a keto-carboxylic acid intermediate for better control.[1]
Poor quality of starting material (e.g., chlorophyll a).Use high-purity chlorophyll a or a well-characterized starting material like Spirulina powder.[1] Develop a robust extraction and purification protocol for the starting material.[1][2]
Difficulties in Purifying this compound at Scale Column chromatography with chlorinated solvents is not scalable.Explore alternative purification methods such as precipitation. A refined precipitation method using dioxane and water has been shown to be effective for isolating chlorophyll a, which can be adapted.[1][2] For this compound, consider crystallization from a solvent/anti-solvent system (e.g., chloroform/petroleum ether).[3]
Poor filterability of the precipitated product.Use a filter aid to improve the filtration of crude precipitated products.[1]
Presence of persistent impurities.Characterize impurities using techniques like LC-MS to understand their origin.[4][5] Modify the reaction or purification steps to remove them. This may involve adjusting solvent systems for extraction and washing.[3]
Product Instability and Aggregation Hydrophobicity of this compound leads to aggregation in aqueous solutions.[6][7]For formulation purposes, consider derivatization (e.g., PEGylation) to improve solubility or encapsulation in drug delivery systems like solid lipid nanoparticles (SLNs).[6][8]
The anhydride (B1165640) ring of this compound is susceptible to nucleophilic attack.[9]Store the purified this compound under inert, dry conditions. For applications where the anhydride ring needs to be opened, control the reaction with the desired nucleophile.
Safety and Environmental Concerns in Scale-Up Use of large volumes of hazardous solvents (e.g., diethyl ether, chloroform, pyridine) and strong bases.[1]Replace hazardous solvents with safer alternatives where possible. Develop a process that minimizes the amount of base required. Implement appropriate engineering controls for handling flammable and corrosive materials.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound synthesis from laboratory to industrial scale?

A1: The primary challenges include:

  • Starting Material: Sourcing chlorophyll a of consistent quality and at a reasonable cost is a major hurdle.[1] While Spirulina is a cost-effective alternative, the extraction and purification of chlorophyll a from it needs to be efficient and scalable.[1]

  • Reaction Conditions: Traditional synthesis methods often employ harsh reagents like strong bases and hazardous solvents, which are difficult and dangerous to handle in large quantities.[1] The reaction mechanisms are not always well-understood, leading to variable yields and difficulty in optimization.[1]

  • Purification: The reliance on column chromatography with chlorinated solvents for purification is a significant bottleneck for large-scale production.[1]

  • Product Stability: this compound is hydrophobic and can aggregate, affecting its bioavailability.[6][7] Its anhydride ring is also reactive.[9]

Q2: What is a recommended starting material for large-scale this compound synthesis?

A2: Spirulina powder is a highly recommended and cost-effective starting material for large-scale production.[1][10] It is readily available and contains a high concentration of chlorophyll a. A robust process for extracting and purifying chlorophyll a from Spirulina is crucial for obtaining high-quality this compound.[1]

Q3: Are there scalable alternatives to column chromatography for this compound purification?

A3: Yes, precipitation is a more scalable purification technique. For the precursor, chlorophyll a, a precipitation method involving the addition of water to a dioxane solution of the extract has been successfully used.[1][2] For this compound itself, after reaction workup and extraction into a solvent like chloroform, it can be precipitated or crystallized by the addition of a non-polar anti-solvent such as petroleum ether.[3]

Q4: How can the stability and bioavailability of this compound be improved for therapeutic applications?

A4: The hydrophobicity and tendency of this compound to aggregate can be addressed by:

  • Chemical Modification: PEGylation, the attachment of polyethylene (B3416737) glycol chains, can significantly improve solubility.[8]

  • Formulation Strategies: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can enhance its stability in biological fluids and improve its delivery to target tissues.[6][11][12][13]

Q5: What are common impurities encountered in this compound synthesis and how can they be minimized?

A5: Common impurities can arise from the starting material (e.g., other chlorophyll derivatives), side reactions during the synthesis (e.g., incomplete oxidation or over-oxidation products), and degradation of the final product.[4] To minimize impurities:

  • Start with highly purified chlorophyll a or methyl pheophorbide a.

  • Optimize reaction conditions (temperature, time, reagent stoichiometry) to favor the formation of this compound.

  • Implement a multi-step purification process that may include extraction, washing, and precipitation/crystallization to remove specific impurities.[3]

  • Properly characterize all isolated compounds to ensure the purity of the final product.

Experimental Protocols

Protocol 1: Extraction and Purification of Chlorophyll a from Spirulina

This protocol is based on a refined precipitation method for scalable production.[1]

  • Extraction:

    • Suspend Spirulina powder in a suitable solvent (e.g., acetone (B3395972) or methanol).[14][15]

    • Stir the suspension for a defined period to extract the chlorophylls.

    • Filter the mixture to separate the biomass from the chlorophyll-rich extract.

  • Precipitation:

    • To the filtered extract, add dioxane and a filtration aid.[1]

    • Slowly add water dropwise while stirring to induce the precipitation of chlorophyll a.[1][2]

    • The precipitated chlorophyll a will form a crude solid product containing the filter aid.

  • Filtration and Washing:

    • Filter the suspension to collect the crude chlorophyll a. The filter aid improves the filtration rate.[1]

    • Wash the collected solid with appropriate solvents (e.g., hexane, aqueous methanol) to remove remaining impurities like carotenoids.[2][16]

  • Drying:

    • Dry the purified chlorophyll a under vacuum.

Protocol 2: Synthesis of this compound from Methyl Pheophorbide a

This protocol describes a common laboratory-scale synthesis.[6]

  • Reaction Setup:

    • Dissolve methyl pheophorbide a (1 g) in a mixture of diethyl ether (400 mL) and pyridine (B92270) (5 mL).[6]

  • Addition of Base:

    • Prepare a solution of KOH (12 g) in 1-propanol (B7761284) (80 mL).[6]

    • Add the KOH solution to the reaction mixture.

  • Oxidation:

    • Stir the reaction mixture vigorously under aeration (e.g., by bubbling air through the solution) for approximately 3 hours.[6] Monitor the reaction by TLC or HPLC.

  • Workup:

    • Pour the reaction mixture into distilled water to separate the phases.

    • Collect the organic layer.

  • Purification:

    • Evaporate the organic solvent.

    • Purify the residue by column chromatography using an appropriate eluent system (e.g., 5% MeOH/CH₂Cl₂).[6]

Visualizations

experimental_workflow cluster_extraction Chlorophyll a Extraction & Purification cluster_synthesis This compound Synthesis spirulina Spirulina Powder extraction Solvent Extraction (e.g., Acetone) spirulina->extraction filtration1 Filtration extraction->filtration1 extract Crude Extract filtration1->extract precipitation Dioxane/Water Precipitation extract->precipitation filtration2 Filtration & Washing precipitation->filtration2 chlorophyll_a Purified Chlorophyll a filtration2->chlorophyll_a start_material Chlorophyll a Derivative (e.g., Methyl Pheophorbide a) chlorophyll_a->start_material reaction Base & Solvent (e.g., KOH, Ether/Pyridine) start_material->reaction oxidation Air Oxidation reaction->oxidation workup Aqueous Workup oxidation->workup purification Purification (Chromatography/Precipitation) workup->purification purpurin_18 This compound purification->purpurin_18

Caption: Workflow for this compound synthesis from Spirulina.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Incomplete Reaction start->cause1 Check Conversion cause2 Product Degradation start->cause2 Analyze Byproducts cause3 Poor Starting Material start->cause3 Assess Purity sol1 Optimize Conditions (Base, Time, Temp) cause1->sol1 sol2 Monitor Reaction (HPLC) Avoid Over-oxidation cause2->sol2 sol3 Use High-Purity Precursor Refine Extraction cause3->sol3

References

Technical Support Center: Minimizing Dark Toxicity of Purpurin 18 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the dark toxicity of Purpurin 18 (Pu-18) formulations in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the validity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a chlorophyll (B73375) derivative that belongs to the chlorin (B1196114) class of photosensitizers.[1] It is frequently investigated for its potential in photodynamic therapy (PDT) due to its strong absorption of light at long wavelengths, which allows for deeper tissue penetration, and its high quantum yield of singlet oxygen, a key cytotoxic agent in PDT.[1][2]

Q2: What is "dark toxicity" and why is it a concern with this compound formulations?

Dark toxicity refers to the cytotoxic effects of a photosensitizer on cells in the absence of light.[3] An ideal photosensitizer for PDT should have minimal to no toxicity in the dark to ensure that cell death is specifically triggered by light activation at the target site.[4] Unintended dark toxicity can lead to non-specific cell death, confounding experimental results and potentially causing adverse side effects in therapeutic applications.

Q3: What are the primary causes of this compound dark toxicity?

The primary cause of this compound's dark toxicity is its inherent hydrophobicity.[1][5] This property can lead to:

  • Aggregation: In aqueous environments like cell culture media, hydrophobic molecules tend to aggregate to minimize their contact with water. These aggregates can interact non-specifically with cellular components, leading to cellular stress.

  • Poor Bioavailability: The hydrophobicity of this compound can result in low solubility and poor bioavailability in experimental systems.[1][5]

  • Non-specific Interactions: Hydrophobic compounds can insert into and disrupt cellular membranes, leading to loss of integrity and cell death.

Q4: How can I minimize the dark toxicity of my this compound formulation?

Several formulation strategies can be employed to reduce the dark toxicity of this compound:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrophilicity, reduce aggregation, and improve its pharmacokinetic profile.[3][4]

  • Nanoparticle Encapsulation: Incorporating this compound into various types of nanoparticles can enhance its solubility and stability. Common examples include:

    • Solid Lipid Nanoparticles (SLNs): These have been shown to deliver this compound with no observable dark cytotoxicity.[5][6][7]

    • Gold Nanoparticles (GNPs): Certain formulations of this compound-conjugated GNPs have demonstrated high phototoxicity with no detectable dark toxicity.[4]

    • Graphene Oxide (GO): GO can act as a carrier for this compound, with non-covalently bound formulations showing no dark toxicity in the tested concentration ranges.[4]

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its delivery and reduce non-specific interactions with cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell death in dark control plates. This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration with the lowest dark toxicity and effective phototoxicity.
Aggregation of the this compound formulation.Ensure the formulation is properly solubilized. Consider vortexing or brief sonication. For nanoparticle formulations, verify particle size and polydispersity index.
The chosen formulation has inherent dark toxicity.Consider switching to a different formulation strategy, such as PEGylation or encapsulation in solid lipid nanoparticles, which have been reported to have low dark toxicity.[3][4][5]
Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line. Include a solvent-only control in your experiments.
Inconsistent results between experiments. Instability of the this compound formulation.Prepare fresh formulations for each experiment. For nanoparticle-based formulations, assess their stability over time in your experimental medium.
Variability in cell health or density.Maintain consistent cell culture practices, including cell passage number and seeding density.
Low phototoxicity despite high this compound concentration. Poor cellular uptake of the formulation.Evaluate the cellular uptake of your formulation using fluorescence microscopy or flow cytometry. Consider formulations known to enhance cellular uptake.
Sub-optimal light dose or wavelength.Ensure the light source matches the absorption spectrum of your this compound formulation and that the light dose is sufficient to induce phototoxicity.

Quantitative Data Summary

The following tables summarize the dark toxicity of various this compound formulations as reported in the literature.

Table 1: Dark Toxicity of PEGylated this compound Derivatives

CompoundCell LineDark Toxicity IC50 (µM)Reference
This compound (1)MCF-7, PC-3, MIA PaCa-2, U-2 OS> 10[3]
This compound (1)LNCaP> 10[3]
This compound (1)HeLa> 10[3]
Zn-Purpurin 18 (2)All tested cell lines> 10[3]
PEGylated Zn-Purpurin 18 (3)MCF-7, PC-3, MIA PaCa-2, U-2 OS> 10[3]
PEGylated Zn-Purpurin 18 (3)LNCaP7.20[3]
PEGylated Zn-Purpurin 18 (3)HeLa7.95[3]
PEGylated Zn-Purpurin 18 (4)All tested cell lines> 10[3]

Cell lines tested: MCF-7 (breast), PC-3, LNCaP (prostate), MIA PaCa-2 (pancreas), U-2 OS (osteosarcoma), HeLa (cervix).

Table 2: Dark Toxicity of this compound Nanoparticle Formulations

FormulationCell LineDark Toxicity ObservationReference
This compound-loaded SLNsHeLa, A549No dark cytotoxicity observed.[5][6][7]
GO-PS3 (non-covalent)A549No toxicity observed in the specified concentration range.[4]
GNP1 (gold nanoparticles)A549No observable dark toxicity.[4]
GNP2 (gold nanoparticles)A549Moderate dark toxicity determined.[4]
Free this compound4T1No signs of toxicity up to 4 µM.[4]

Experimental Protocols

Protocol 1: Assessment of Dark Toxicity using MTT Assay

This protocol outlines the steps to determine the dark toxicity of a this compound formulation using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • This compound formulation

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO2 incubator.

  • Treatment: Prepare serial dilutions of the this compound formulation in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include wells with medium only (blank), cells in medium (negative control), and cells with the highest concentration of the formulation vehicle (e.g., DMSO) as a vehicle control.

  • Incubation (Dark): Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator, ensuring the plate is protected from light.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability against the concentration of the this compound formulation to determine the IC50 value.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound Dark Toxicity

The dark toxicity of hydrophobic this compound formulations, particularly when aggregated or in nanoparticle form, is likely mediated by the induction of cellular stress pathways. This can involve the generation of reactive oxygen species (ROS) due to mitochondrial distress and the activation of stress-related signaling cascades. One plausible pathway involves the inhibition of the pro-survival PI3K/AKT pathway, leading to the induction of apoptosis.

dark_toxicity_pathway Pu18 This compound Aggregates/ Nanoparticles Membrane Membrane Disruption Pu18->Membrane Mito Mitochondrial Stress Pu18->Mito ROS ROS Generation Mito->ROS PI3K PI3K/AKT Pathway ROS->PI3K Inhibition Bcl2 Bcl-2 (anti-apoptotic) PI3K->Bcl2 Activation Bax Bax (pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound dark toxicity.

Experimental Workflow for Assessing Dark vs. Phototoxicity

The following workflow diagram illustrates the key steps in a typical experiment designed to differentiate between the dark toxicity and phototoxicity of a this compound formulation.

experimental_workflow start Seed Cells in Plates treatment Treat with this compound Formulation start->treatment split Experimental Groups treatment->split dark Incubate in Dark split->dark Dark Control light Incubate in Dark + Light Exposure split->light Phototoxicity incubation Post-Exposure Incubation (24-48h) dark->incubation light->incubation assay Cell Viability Assay (e.g., MTT, WST-1) incubation->assay analysis Data Analysis: Compare Dark vs. Light Toxicity assay->analysis

Caption: General workflow for cytotoxicity assessment.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of Purpurin 18.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the in vivo bioavailability of this compound?

A1: The principal obstacle to achieving high in vivo bioavailability for this compound is its significant hydrophobicity.[1][2][3][4] This property leads to aggregation at physiological pH, which in turn reduces its solubility, limits its effective concentration at target sites, and diminishes its overall pharmacological effect.[1][2][5]

Q2: What are the main strategies to overcome the low bioavailability of this compound?

A2: The most successful strategies focus on mitigating the hydrophobicity and aggregation of this compound. These can be broadly categorized into:

  • Nanoparticle-based delivery systems: Encapsulating this compound within nanocarriers like Solid Lipid Nanoparticles (SLNs), liposomes, nano-transferosomes, or gold nanoparticles can improve its stability and solubility in aqueous environments.[1][2][6][7]

  • Chemical modification: Covalently attaching hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to the this compound molecule (a process known as PEGylation) can significantly increase its water solubility and reduce aggregation.[5][6][8]

Q3: How do Solid Lipid Nanoparticles (SLNs) improve the bioavailability of this compound?

A3: SLNs enhance the bioavailability of this compound in several ways. They encapsulate the hydrophobic drug within a solid lipid core, which protects it from the aqueous environment and prevents aggregation.[1][2] This formulation improves drug stability and allows for sustained release.[1][4] Furthermore, SLNs can be formulated to a size that takes advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2][3]

Q4: What is PEGylation and how does it benefit this compound delivery?

A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. For this compound, attaching a PEG spacer improves its hydrophilicity and, consequently, its solubility in aqueous media.[5][6] This modification leads to a reduction in the formation of this compound aggregates, resulting in better drug bioavailability and enhanced cellular uptake.[5][6]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Solid Lipid Nanoparticles (SLNs)

Potential Cause Troubleshooting Step Expected Outcome
Poor affinity between this compound and the lipid matrix. Select lipids with a higher affinity for this compound. For instance, lipids with longer carbon chains may better dissolve the drug.[2]Increased dissolution of this compound in the lipid phase during formulation, leading to higher encapsulation efficiency.
Drug precipitation during the formulation process. Optimize the homogenization and ultrasonication steps. Ensure the temperature is controlled to keep the lipid in a molten state during drug incorporation.A stable nanoemulsion is formed, preventing premature drug precipitation and leading to better entrapment within the nanoparticles.
Incorrect surfactant concentration. Adjust the concentration of the surfactant (e.g., Tween 80). Insufficient surfactant can lead to nanoparticle aggregation and drug expulsion.Stable, well-dispersed nanoparticles with improved drug loading capacity.

Issue 2: Evidence of this compound Aggregation in Formulation

Potential Cause Troubleshooting Step Expected Outcome
High drug loading in the formulation. Reduce the initial concentration of this compound relative to the carrier material (e.g., lipid, polymer).Prevents supersaturation and subsequent aggregation, leading to a more stable formulation with monomeric this compound.
Inadequate stabilization by the carrier. For liposomal formulations, ensure the lipid composition is optimal to maintain this compound in its monomeric form.[9] For nanoparticle systems, verify the integrity and surface properties of the nanoparticles.The formulation will exhibit the characteristic Q-band absorption of monomeric this compound (around 695-700 nm) rather than aggregated forms (around 740 nm).[6][9]
Hydrolysis of this compound to Chlorin p6. This compound is known to be more stable at a slightly acidic pH. Adjusting the pH of the formulation to around 6.5 may help maintain its stability.[9]Reduced degradation of this compound, preserving the efficacy of the original photosensitizer.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation TypeParticle Size (nm)Zeta Potential (mV)Reference
This compound-loaded SLNs164.70 - 762.53-16.77 to -25.54[2][3][10]
Purpurin-18-N-propylimide methyl ester-loaded SLNs158.59 - 248.43-15.97 to -28.73[1][4]
This compound Sodium Salt-loaded Nano-transferosomes98.38 - 217.50-23.63 to -41.10[11][12]

Table 2: In Vitro Phototoxicity of PEGylated this compound Derivatives

CompoundCell LineIC50 (µM) with Light (4 J·cm⁻²)Reference
This compound (Parent Compound)MCF-7> 1.0[5]
PEGylated this compound (Compound 3)MCF-70.09[5]
PEGylated this compound (Compound 4)MCF-70.05[5]
This compound (Parent Compound)HeLa> 1.0[8]
PEGylated this compound (Compound 4)HeLa< 0.01[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized procedure based on the high-shear homogenization and ultrasonication method.

  • Preparation of Organic Phase: a. Dissolve a specific amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent. b. Alternatively, for a solvent-free method, melt the solid lipid by heating it above its melting point. c. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: a. Dissolve a surfactant (e.g., Tween 80) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification: a. Add the hot organic/lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 14,900 rpm) for a specified duration (e.g., 15-20 minutes).[13] b. This process forms a coarse oil-in-water emulsion.

  • Nanoparticle Formation: a. Subject the resulting emulsion to ultrasonication using a probe sonicator. b. Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Purification and Storage: a. The SLN dispersion can be centrifuged and washed to remove excess surfactant and unencapsulated drug. b. For long-term storage, the SLNs can be freeze-dried with a cryoprotectant (e.g., mannitol).

Protocol 2: Synthesis of PEGylated this compound

This protocol describes a general strategy for conjugating a PEG linker to this compound.

  • Activation of Carboxylic Acid: a. The carboxylic acid moiety of this compound is activated to facilitate amide bond formation. b. This can be achieved using carbodiimide (B86325) chemistry, for example, with N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in the presence of a base like Hünig's base (DIPEA).[5]

  • Conjugation Reaction: a. An amino-terminated PEG linker (e.g., Boc-protected PEG₃-diamine) is added to the activated this compound solution. b. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond between this compound and the PEG linker.

  • Purification: a. The crude product is purified to remove unreacted reagents and byproducts. b. This can be done using column chromatography (e.g., on a silica (B1680970) plug).[5]

  • Deprotection (if necessary): a. If a protected PEG linker was used (e.g., Boc-protected), the protecting group is removed in a final step to yield the desired PEGylated this compound with a terminal amino group.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation P18 This compound (Hydrophobic) SLN Solid Lipid Nanoparticle (SLN) Formulation P18->SLN Encapsulation PEG PEGylation (Chemical Modification) P18->PEG Conjugation Size Particle Size & Zeta Potential SLN->Size EE Encapsulation Efficiency SLN->EE Stability Stability Analysis PEG->Stability PK Pharmacokinetic Studies Size->PK PD Photodynamic Efficacy EE->PD Stability->PK Bioavailability Improved Bioavailability PK->Bioavailability PD->Bioavailability

Caption: Workflow for improving this compound bioavailability.

troubleshooting_logic Start Low In Vivo Efficacy of this compound CheckAggregation Check for Aggregation (Spectroscopy: ~740 nm peak?) Start->CheckAggregation AggregationYes Aggregation Confirmed CheckAggregation->AggregationYes Yes AggregationNo No Aggregation CheckAggregation->AggregationNo No Formulation Implement Bioavailability Enhancement Strategy AggregationYes->Formulation AggregationNo->Formulation (Low Solubility) ChooseNano Nanoparticle Encapsulation (e.g., SLN, Liposome) Formulation->ChooseNano ChoosePEG Chemical Modification (e.g., PEGylation) Formulation->ChoosePEG ReEvaluate Re-evaluate In Vivo ChooseNano->ReEvaluate ChoosePEG->ReEvaluate pdt_pathway cluster_delivery Drug Delivery cluster_activation Photodynamic Action cluster_effect Therapeutic Effect Formulation This compound Formulation (e.g., SLN, PEGylated) Circulation Systemic Circulation (Reduced Aggregation) Formulation->Circulation Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor Light Light Activation (>650 nm) Tumor->Light ROS Reactive Oxygen Species (ROS) Generation Light->ROS CellDeath Tumor Cell Apoptosis & Necrosis ROS->CellDeath

References

Technical Support Center: Strategies to Reduce Purpurin 18-Induced Skin Photosensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Purpurin 18-induced skin photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced skin photosensitivity?

A1: this compound-induced skin photosensitivity is a phototoxic reaction. When this compound accumulates in the skin and is exposed to light of an appropriate wavelength (around 650-700 nm), it absorbs photons and transitions to an excited state.[1] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][2] These ROS cause oxidative damage to cellular components like lipids, proteins, and DNA, leading to inflammation, erythema (redness), edema (swelling), and other symptoms of phototoxicity.[2][3]

Q2: What are the primary strategies to mitigate this compound-induced skin photosensitivity in a research setting?

A2: The primary strategies can be broadly categorized as follows:

  • Photoprotection: This involves minimizing light exposure to the area of skin where this compound is present. This includes the use of opaque dressings, broad-spectrum sunscreens that block both UVA and UVB radiation, and protective clothing.[4]

  • Antioxidant Application: The use of topical or systemic antioxidants can help neutralize the ROS generated by photoactivated this compound, thereby reducing cellular damage.

  • Formulation and Delivery Systems: Modifying the formulation of this compound, for instance, by encapsulating it in nanoparticles or liposomes, can alter its biodistribution and release kinetics, potentially reducing its accumulation in the skin and subsequent photosensitivity.[1][5][6][7][8]

Q3: Is there quantitative data on the effectiveness of antioxidants in reducing photosensitivity?

A3: While specific quantitative data for this compound is limited in publicly available literature, studies on other photosensitizers and UV-induced erythema demonstrate the potential of antioxidants. For instance, a topical combination of 2.5% Vitamin E and 5% Vitamin C has been shown to increase the minimal erythema dose (MED) by an average of 36.9% when applied before UV exposure and 19.8% when applied after. Oral administration of antioxidants has also been shown to increase the MED. The table below summarizes findings from studies on various antioxidants. It is important to note that the efficacy of antioxidants can be dose-dependent and may vary depending on the specific photosensitizer and experimental conditions.[9]

Antioxidant(s)Administration RouteEffect on Minimal Erythema Dose (MED)Reference
2.5% Vitamin E + 5% Vitamin CTopical (before UV)▲ 36.9% (average increase)[10]
2.5% Vitamin E + 5% Vitamin CTopical (after UV)▲ 19.8% (average increase)[10]
d-α-tocopherol (1,200 IU) + Ascorbic Acid (2g)OralSignificant increase in median MED[11]
QuercetinIn vitroSuppressed or stimulated photohemolysis depending on concentration[9]
Ascorbic AcidIn vitroSuppressed or stimulated photohemolysis depending on concentration[9]

Q4: How can nanoformulations help in reducing this compound-induced photosensitivity?

A4: Nanoformulations, such as solid lipid nanoparticles (SLNs) and PEGylated derivatives, can reduce this compound-induced photosensitivity through several mechanisms:[1][6][7][8][12]

  • Improved Solubility and Reduced Aggregation: this compound is hydrophobic and tends to aggregate in aqueous environments, which can affect its photodynamic activity and biodistribution.[5] Nanoformulations can improve its solubility and prevent aggregation.[6][7][8][12]

  • Altered Biodistribution: By encapsulating this compound in nanoparticles, its distribution in the body can be modified, potentially reducing its accumulation in healthy skin and lowering the risk of photosensitivity.

  • Controlled Release: Nanoformulations can be designed for sustained or triggered release of this compound, which can help in localizing its phototoxic effect to the target tissue while minimizing exposure to the skin.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in In Vitro Phototoxicity Assays

Potential Cause Recommended Solution
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) is cytotoxic at the working concentration. Solution: Perform a solvent-only control to determine the non-toxic concentration range of your solvent. Keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.
This compound Aggregation Due to its hydrophobic nature, this compound can aggregate in aqueous culture medium, leading to non-specific cytotoxicity. Solution: Prepare stock solutions in an appropriate organic solvent and ensure rapid and thorough mixing when diluting into aqueous media. Consider using a formulation with surfactants or encapsulating this compound in a delivery vehicle like liposomes or nanoparticles to improve solubility.[5]
Cell Line Sensitivity The chosen cell line may be particularly sensitive to this compound even in the absence of light. Solution: Characterize the dark toxicity of this compound on your chosen cell line by performing a dose-response experiment without light exposure. If sensitivity is high, consider using a more robust cell line.
Contamination The this compound sample or cell culture may be contaminated. Solution: Ensure the purity of your this compound. Regularly test cell cultures for mycoplasma contamination.

Issue 2: Inconsistent or Non-Reproducible Results in In Vivo Skin Photosensitivity Studies

Potential Cause Recommended Solution
Variable Drug Delivery Inconsistent application or administration of this compound leads to variable concentrations in the skin. Solution: For topical applications, ensure a uniform and consistent amount is applied to a defined area. For systemic administration, ensure accurate dosing based on animal weight.
Inconsistent Light Dosimetry The light dose delivered to the skin is not consistent across experiments. Solution: Calibrate your light source before each experiment to ensure a consistent and accurate irradiance. Maintain a fixed distance between the light source and the skin surface.
Animal-to-Animal Variability Differences in skin pigmentation, thickness, or hair growth among animals can affect light penetration and the photosensitive reaction.[13] Solution: Use a genetically homogenous strain of animals (e.g., albino mice) to minimize pigmentation differences. Ensure consistent and thorough hair removal from the application site before treatment. Acclimatize animals to the experimental conditions to reduce stress-related physiological changes.
Subjective Scoring of Erythema Visual assessment of erythema can be subjective and vary between observers. Solution: Use a standardized erythema scoring scale (e.g., Draize scale). Have at least two independent and blinded observers score the reactions. Supplement visual scoring with objective measurements like skinfold thickness (for edema) or colorimetry.[14]

Experimental Protocols

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD Guideline 432)

This assay is used to identify the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of light.[9][13][14]

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics).

  • Seed cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

2. Treatment:

  • After 24 hours, replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Prepare eight different concentrations.

  • Incubate the plates for 1 hour.

3. Irradiation:

  • Expose one of the 96-well plates to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

  • Keep the second plate in the dark as a control.

4. Post-Incubation and Viability Assessment:

  • After irradiation, replace the treatment medium in both plates with fresh culture medium.

  • Incubate the plates for another 24 hours.

  • Assess cell viability using the Neutral Red Uptake assay:

    • Incubate cells with a medium containing Neutral Red dye for approximately 3 hours.

    • Wash the cells and then extract the dye from the viable cells using a destaining solution.

    • Measure the absorbance of the extracted dye using a microplate reader.

5. Data Analysis:

  • Calculate the cell viability for each concentration relative to the untreated control.

  • Determine the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated (+UV) and non-irradiated (-UV) conditions.

  • Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UV) by the IC50 (+UV). A PIF > 5 is generally considered indicative of phototoxic potential.

Protocol 2: In Vivo Assessment of Skin Photosensitivity and Minimal Erythema Dose (MED) in a Murine Model

This protocol provides a framework for assessing this compound-induced skin photosensitivity in mice.

1. Animal Model:

  • Use albino mice (e.g., BALB/c or SKH-1 hairless) to minimize interference from skin pigmentation.[13]

  • Acclimatize animals for at least one week before the experiment.

2. Administration of this compound:

  • This compound can be administered topically or systemically (e.g., intraperitoneal or intravenous injection).

  • For topical administration, apply a defined amount of this compound solution or formulation to a shaved area on the dorsum of the mouse.

3. Determination of Minimal Erythema Dose (MED):

  • Expose small, defined areas of the skin to a series of increasing doses of light at the activation wavelength of this compound.

  • Use a template with multiple apertures to deliver different light doses to adjacent skin areas.

  • Observe the irradiated areas at 24 and 48 hours post-irradiation.

  • The MED is the lowest dose of light that produces a just perceptible, well-demarcated erythema.[5][7][14][15][16][17]

4. Assessment of Photosensitivity:

  • Administer this compound to a group of animals.

  • After a predetermined time for drug distribution, irradiate a shaved area of the skin with a suberythemal dose of light (a dose below the MED determined in drug-naive animals).

  • Include control groups: this compound only (no light), light only (no this compound), and vehicle control.

  • Score the skin reactions (erythema and edema) at 24, 48, and 72 hours post-irradiation using a standardized scale (e.g., Draize scale).[18]

  • Objective measurements such as skinfold thickness (using calipers) for edema and colorimetry for erythema can also be performed.[14]

5. Data Analysis:

  • Compare the skin reaction scores between the different treatment and control groups.

  • A significant increase in skin reaction in the this compound + light group compared to the control groups indicates photosensitivity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Phototoxicity

Purpurin18_Photosensitivity cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_response Clinical Manifestation Purpurin18 This compound Activated_P18 Excited State This compound* Purpurin18->Activated_P18 Photon Absorption Light Light (650-700 nm) Light->Activated_P18 ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Activated_P18->ROS Energy Transfer (Type II) Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cellular_Components->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Necrosis Necrosis Oxidative_Damage->Necrosis Inflammation Inflammation Apoptosis->Inflammation Necrosis->Inflammation Erythema Erythema Inflammation->Erythema Edema Edema Inflammation->Edema

Caption: Signaling pathway of this compound-induced skin photosensitivity.

Experimental Workflow for In Vitro Phototoxicity Testing

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Light Exposure cluster_analysis Analysis Start Start Seed_Cells Seed 3T3 Fibroblasts in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Purpurin18 Add this compound (various concentrations) Incubate_24h_1->Add_Purpurin18 Incubate_1h Incubate 1h Add_Purpurin18->Incubate_1h Irradiate Irradiate with UVA Light (+UV Plate) Incubate_1h->Irradiate Dark Keep in Dark (-UV Plate) Incubate_1h->Dark Incubate_24h_2 Incubate 24h Irradiate->Incubate_24h_2 Dark->Incubate_24h_2 NRU_Assay Neutral Red Uptake Assay Incubate_24h_2->NRU_Assay Measure_Absorbance Measure Absorbance NRU_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 values Measure_Absorbance->Calculate_Viability Calculate_PIF Calculate Photo-Irritation-Factor (PIF) Calculate_Viability->Calculate_PIF End End Calculate_PIF->End

Caption: Experimental workflow for the 3T3 NRU in vitro phototoxicity assay.

Logical Relationship of Mitigation Strategies

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_photoprotection_methods Photoprotection Methods cluster_antioxidant_types Antioxidant Types cluster_formulation_approaches Formulation Approaches P18_Photosensitivity This compound-Induced Skin Photosensitivity Photoprotection Photoprotection P18_Photosensitivity->Photoprotection Reduces Antioxidants Antioxidant Intervention P18_Photosensitivity->Antioxidants Reduces Formulation Formulation/ Delivery System P18_Photosensitivity->Formulation Reduces Sunscreen Broad-Spectrum Sunscreen Photoprotection->Sunscreen Clothing Protective Clothing Photoprotection->Clothing Light_Avoidance Light Avoidance Photoprotection->Light_Avoidance Topical_AO Topical (e.g., Vitamins C & E) Antioxidants->Topical_AO Systemic_AO Systemic (Oral Supplements) Antioxidants->Systemic_AO Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Liposomes Liposomal Formulation Formulation->Liposomes PEGylation PEGylation Formulation->PEGylation

Caption: Logical relationships between strategies to mitigate this compound photosensitivity.

References

Validation & Comparative

A Comparative Analysis of Purpurin 18 and Other Leading Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Efficacy and Mechanisms of Purpurin (B114267) 18 in Photodynamic Therapy Compared to Established Photosensitizers.

In the landscape of photodynamic therapy (PDT), the quest for the ideal photosensitizer—one that combines high singlet oxygen quantum yield, optimal light absorption, and targeted cellular uptake—is paramount. This guide provides a comprehensive comparison of Purpurin 18 with other widely used photosensitizers: Photofrin®, Foscan® (temoporfin), and Methylene Blue. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their photophysical properties, in vitro and in vivo efficacy, and the underlying mechanisms of action.

Executive Summary

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide delves into the comparative performance of this compound, a second-generation photosensitizer derived from chlorophyll, against the first-generation Photofrin®, the potent second-generation Foscan®, and the versatile phenothiazine (B1677639) dye, Methylene Blue. Through a presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to provide a clear and objective resource for informed decision-making in PDT research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators of this compound and its counterparts, providing a snapshot of their relative strengths.

Table 1: Photophysical and Photochemical Properties

PhotosensitizerTypeMax. Absorption (nm)Singlet Oxygen Quantum Yield (ΦΔ)
This compound Chlorin~7000.7
Photofrin® Porphyrin Mixture~6300.61 - 0.89[1][2]
Foscan® (temoporfin) Chlorin~652High
Methylene Blue Phenothiazine~660~0.5[3]

Table 2: In Vitro Efficacy - Cellular Uptake

PhotosensitizerCell LineIncubation TimeCellular Uptake
This compound 4T1 (Breast Cancer)Not SpecifiedLocalized in lysosomes, mitochondria, Golgi, and ER[4]
Photofrin® PROb (Colonic Cancer)5 hoursMaximal fluorescence intensity reached[5][6]
Foscan® (temoporfin) HK1, CNE2 (Nasopharyngeal Carcinoma)Not SpecifiedHigher uptake ability than Hematoporphyrin (B191378) derivative[7]
Methylene Blue Breast Cancer CellsNot SpecifiedPreferentially accumulates in cancer cells[8]

Table 3: In Vivo Efficacy - Tumor Response

PhotosensitizerAnimal ModelTumor TypeKey Finding
This compound Balb/c Mice4T1 Triple Negative Breast CancerSignificant tumor growth inhibition and extended survival time[4][9]
Photofrin® Nude MiceHuman Bladder Cancer RT4Increased tumor volume doubling time from 6.2 to 10.9 days[10]
Foscan® (temoporfin) MiceHuman Oral Squamous Cell Carcinoma85% tumor growth inhibition[11]
Methylene Blue Nude MiceNCI-H460 Lung Adenocarcinoma52% mean tumor volume regression[12]

Mechanism of Action: Signaling Pathways in PDT

Photodynamic therapy primarily induces cell death through apoptosis and necrosis. The generation of singlet oxygen and other ROS by the activated photosensitizer triggers a cascade of cellular events.

PDT_Mechanism General Mechanism of Photodynamic Therapy PS Photosensitizer (PS) ExcitedPS1 Excited Singlet State PS¹ PS->ExcitedPS1 Absorption Light Light Light->ExcitedPS1 Oxygen ³O₂ (Ground State Oxygen) SingletOxygen ¹O₂ (Singlet Oxygen) Oxygen->SingletOxygen ExcitedPS3 Excited Triplet State PS³ ExcitedPS1->ExcitedPS3 Intersystem Crossing ExcitedPS3->PS Energy Transfer ExcitedPS3->Oxygen ROS Other ROS ExcitedPS3->ROS CellularDamage Oxidative Cellular Damage (Lipids, Proteins, Nucleic Acids) SingletOxygen->CellularDamage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis Apoptosis_Pathway PDT-Induced Apoptotic Signaling Pathway cluster_Mitochondria Mitochondrion Mitochondria Mitochondrial Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 SingletOxygen ¹O₂ SingletOxygen->Mitochondria Bcl2 Bcl-2 Inactivation SingletOxygen->Bcl2 BaxBak Bax/Bak Activation Bcl2->BaxBak BaxBak->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis InVivo_Workflow In Vivo PDT Efficacy Experimental Workflow Start Start Tumor_Induction Tumor Cell Implantation (Subcutaneous) Start->Tumor_Induction Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Tumor_Induction->Tumor_Growth PS_Administration Photosensitizer Administration (e.g., Intravenous) Tumor_Growth->PS_Administration Drug_Light_Interval Drug-Light Interval (e.g., 24 hours) PS_Administration->Drug_Light_Interval Light_Irradiation Tumor Irradiation (Specific Wavelength and Fluence) Drug_Light_Interval->Light_Irradiation Tumor_Monitoring Tumor Volume Measurement (e.g., Calipers) Light_Irradiation->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology, Survival) Tumor_Monitoring->Endpoint At predetermined time points Stop End Endpoint->Stop

References

A Comparative Guide to the Efficacy of Purpurin 18 and Photofrin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. This therapeutic approach utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells. The choice of photosensitizer is a critical determinant of PDT efficacy. This guide provides an objective comparison of two prominent photosensitizers: Purpurin (B114267) 18, a second-generation photosensitizer derived from chlorophyll, and Photofrin®, the first-generation photosensitizer approved for clinical use. This comparison is based on available experimental data on their photophysical properties, in vitro cytotoxicity, cellular uptake, and mechanisms of action.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally linked to its ability to absorb light at a wavelength that allows for deep tissue penetration and to efficiently generate cytotoxic ROS, primarily singlet oxygen (¹O₂).

PropertyPurpurin 18Photofrin®
Maximum Absorption Wavelength (λmax) ~700 nm[1]~630 nm[2]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.7[1]0.56 - 0.89 (depending on conditions)[3][4]

Note: The singlet oxygen quantum yields are reported from different studies under varying experimental conditions and should be interpreted with caution for direct comparison.

In Vitro Efficacy: A Comparative Analysis

Direct comparative studies of this compound and Photofrin in the same cell line under identical conditions are limited in the available literature. The following tables summarize data from various studies to provide an overview of their respective cytotoxic potential.

Cellular Uptake

The efficiency of a photosensitizer is dependent on its accumulation within target cells.

PhotosensitizerCell LineIncubation Time for Maximal UptakeReference
Photofrin®PROb (colon cancer)5 hours[5]
Photofrin®REGb (colon cancer)3 hours[5]
This compound derivativeVarious cancer cell linesUptake confirmed, kinetics vary[2]
Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PhotosensitizerCell LineIC50 ValueLight Dose (J/cm²)Reference
Photofrin®PROb (colon cancer)1270 ng/ml25[5]
Photofrin®REGb (colon cancer)1200 ng/ml25[5]
This compound4T1 (breast cancer)Significant phototoxicity at 0.5 µMNot specified[1]
This compound derivativeHeLa (cervical cancer)2.17 µMNot specified[6]
This compound derivativeA549 (lung cancer)0.66 µMNot specified[6]

Disclaimer: The IC50 values presented are from different studies with varying experimental protocols (e.g., cell lines, light doses, incubation times) and are not directly comparable. They are provided to give a general indication of the cytotoxic potential of each photosensitizer.

Mechanism of Action

Upon light activation, both this compound and Photofrin primarily exert their cytotoxic effects through the generation of singlet oxygen (a Type II photochemical reaction), which induces oxidative stress and leads to cell death.

Subcellular Localization

The site of photosensitizer accumulation within the cell plays a crucial role in the subsequent cell death pathways.

  • This compound: Studies have shown that this compound and its derivatives tend to localize in the mitochondria, lysosomes, and endoplasmic reticulum.[7]

  • Photofrin®: The subcellular localization of Photofrin® is cell-type dependent and can include the plasma membrane, Golgi complex, mitochondria, and lysosomes.[5]

Induced Cell Death Pathways

Both photosensitizers can induce cell death through apoptosis and necrosis, with the dominant pathway often depending on the photosensitizer concentration, light dose, and cell type.

  • This compound: Can induce both apoptosis and necrosis.

  • Photofrin®: Can induce both apoptosis and necrosis.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the efficacy of photosensitizers.

Cellular Uptake Assay (Fluorometric)
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the photosensitizer (this compound or Photofrin). Incubate for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the respective photosensitizer.

  • Data Analysis: Quantify the amount of intracellular photosensitizer by comparing the fluorescence intensity to a standard curve of the photosensitizer.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer for a predetermined time.

  • Light Irradiation: Wash the cells with PBS and add fresh phenol (B47542) red-free medium. Irradiate the cells with a light source at the appropriate wavelength and dose for the photosensitizer being tested. A control group should be kept in the dark.

  • Incubation: Incubate the cells for 24-48 hours post-irradiation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • Cell Seeding and Photosensitizer Incubation: Follow steps 1 and 2 of the cytotoxicity assay protocol.

  • DCFH-DA Loading: Wash the cells with PBS and incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark.

  • Light Irradiation: Irradiate the cells as described in the cytotoxicity protocol.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Compare the fluorescence intensity of the treated groups to the control groups to determine the relative levels of intracellular ROS generation.

Visualizations

Signaling Pathways and Experimental Workflows

PDT_Mechanism PS Photosensitizer (Ground State) PS_Excited_Singlet Excited Singlet State PS PS->PS_Excited_Singlet Light Light (Photon) Light->PS Absorption PS_Excited_Triplet Excited Triplet State PS PS_Excited_Singlet->PS_Excited_Triplet Intersystem Crossing PS_Excited_Triplet->PS Phosphorescence O2 Molecular Oxygen (³O₂) PS_Excited_Triplet->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (¹O₂) O2->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Damage->Cell_Death

General Mechanism of Photodynamic Therapy

Experimental_Workflow cluster_assays 6. Efficacy Assessment Start Start Cell_Culture 1. Seed Cancer Cells in Multi-well Plates Start->Cell_Culture PS_Incubation 2. Incubate with This compound or Photofrin Cell_Culture->PS_Incubation Washing 3. Wash to Remove Unbound Photosensitizer PS_Incubation->Washing Irradiation 4. Irradiate with Light (Specific Wavelength) Washing->Irradiation Post_Incubation 5. Post-Irradiation Incubation Irradiation->Post_Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Post_Incubation->Cytotoxicity Uptake Cellular Uptake (Fluorometry) Post_Incubation->Uptake ROS_Detection ROS Detection (e.g., DCFH-DA) Post_Incubation->ROS_Detection End End Cytotoxicity->End Uptake->End ROS_Detection->End

In Vitro PDT Efficacy Evaluation Workflow

Cell_Death_Pathways PDT Photodynamic Therapy (this compound or Photofrin) ROS Reactive Oxygen Species (¹O₂) PDT->ROS Mitochondria_Damage Mitochondrial Damage ROS->Mitochondria_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Lysosome_Damage Lysosomal Damage ROS->Lysosome_Damage Plasma_Membrane_Damage Plasma Membrane Damage ROS->Plasma_Membrane_Damage Apoptosis Apoptosis Mitochondria_Damage->Apoptosis Release of pro-apoptotic factors (e.g., Cytochrome c) ER_Stress->Apoptosis Unfolded Protein Response Necrosis Necrosis Lysosome_Damage->Necrosis Release of lytic enzymes Plasma_Membrane_Damage->Necrosis Loss of membrane integrity

References

A Comparative Guide to Purpurin 18 Delivery Systems for Enhanced Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various nanoparticle-based delivery systems for Purpurin 18, a potent photosensitizer in photodynamic therapy (PDT). The primary challenge with this compound is its hydrophobicity, which leads to aggregation in aqueous environments, reducing its bioavailability and therapeutic efficacy. Encapsulating this compound within nanocarriers is a promising strategy to overcome these limitations. This document evaluates and compares the performance of several key delivery platforms, providing supporting experimental data and methodologies to aid in the selection and development of optimal formulations for cancer therapy.

Comparative Performance of this compound Delivery Systems

The following table summarizes the key physicochemical and performance characteristics of different this compound delivery systems based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Delivery SystemParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)In Vitro Drug Release ProfileKey Advantages
Solid Lipid Nanoparticles (SLNs) 164.70 - 762.53[1][2][3]-16.77 to -25.54[1][2][3]Loading Amount: 1.83 - 8.33[4]89.77 - 94.16[4]Biphasic: Initial burst release followed by sustained release over 48 hours[1][4]High biocompatibility, controlled release, protection of the encapsulated drug.
Liposomes Data not availableData not availableData not availableData not availablepH-dependent stability, rapid cellular uptake[5]Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.
Gold Nanoparticles (AuNPs) Data not availableData not availableData not availableData not availableData not availableSurface plasmon resonance properties, ease of surface functionalization.
Graphene Oxide (GO) Data not availableData not availableData not availableData not availablepH-sensitive release (enhanced in acidic environments)[6]High drug loading capacity due to large surface area, photothermal potential.
PLGA Nanoparticles ~144[7]-14.8[7]16.98[7]88.4[7]Biphasic: Initial burst followed by sustained release up to 5 days[7]Biodegradable, sustained drug release, FDA-approved polymer.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound delivery systems.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a modified oil-in-water (O/W) emulsion method[1]:

  • Preparation of the Oil Phase: this compound is dissolved in a selected lipid (e.g., lauric acid, palmitic acid, or glycerol (B35011) monostearate) melted at approximately 10°C above its melting point. The mixture is homogenized using a high-speed homogenizer to form the oil phase.

  • Emulsification: The heated oil phase is dispersed into a hot aqueous phase containing a surfactant (e.g., Tween 80). This mixture is homogenized at high speed to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The coarse emulsion is then subjected to high-energy dispersion, typically using a probe sonicator. Sonication is performed for a specific duration with defined pulse-on and pulse-off cycles to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify, forming solid lipid nanoparticles with this compound encapsulated within the lipid matrix.

  • Purification: The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unencapsulated drug and excess surfactant.

Characterization of Nanoparticles

Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

  • Sample Preparation: The nanoparticle dispersion is diluted with an appropriate medium (e.g., deionized water or a specific buffer) to an optimal concentration for measurement.

  • Instrumentation: A Zetasizer instrument is commonly used.

  • Measurement: The diluted sample is placed in a disposable cuvette for size measurement or a specific folded capillary cell for zeta potential measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution. For zeta potential, an electric field is applied, and the particle velocity is measured to calculate the electrophoretic mobility and subsequently the zeta potential.

  • Data Analysis: The software provided with the instrument analyzes the correlation function of the scattered light to provide the average particle size (Z-average), PDI, and the zeta potential distribution.

  • Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the unencapsulated (free) this compound is carefully collected.

  • Quantification of Free Drug: The concentration of this compound in the supernatant is quantified using a suitable analytical method, typically UV-Vis spectrophotometry at its maximum absorbance wavelength (around 700 nm)[1]. A calibration curve of this compound is used for accurate quantification.

  • Calculation:

    • Drug Loading (DL) % = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE) % = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

The dialysis bag method is commonly employed to study the in vitro release of this compound from nanoparticles[4]:

  • Preparation: A known amount of the this compound-loaded nanoparticle dispersion is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Release Medium: The sealed dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4), which is continuously stirred at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh release medium is added to maintain a constant volume and sink conditions.

  • Quantification: The concentration of this compound in the collected samples is determined by UV-Vis spectrophotometry or another suitable analytical technique.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa or A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are incubated with various concentrations of free this compound or this compound-loaded nanoparticles for a defined period (e.g., 24 hours). Control groups include untreated cells and cells treated with drug-free nanoparticles.

  • Light Irradiation: After incubation, the cells are washed with PBS and exposed to light of a specific wavelength (e.g., 630-700 nm) and dose. A parallel set of plates is kept in the dark to assess dark toxicity.

  • MTT Incubation: Following irradiation, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values are calculated to compare the phototoxicity of different formulations.

Visualizations

Signaling Pathway of this compound-Mediated Photodynamic Therapy

Purpurin18_PDT_Pathway P18 This compound Light Light Activation (650-700 nm) P18_excited Excited State This compound* Light->P18_excited Energy Absorption ROS Reactive Oxygen Species (ROS) ¹O₂, O₂⁻•, •OH P18_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2_family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) ROS->Bcl2_family CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Bcl2_family->CytoC Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling cascade of this compound-induced photodynamic therapy leading to apoptosis.

General Experimental Workflow for Comparing this compound Delivery Systems

Experimental_Workflow Formulation Formulation of this compound Delivery Systems (SLNs, Liposomes, etc.) Characterization Physicochemical Characterization Formulation->Characterization InVitro_Release In Vitro Drug Release (Dialysis Method) Formulation->InVitro_Release Cellular_Studies In Vitro Cellular Studies Formulation->Cellular_Studies Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta DL_EE Drug Loading & Encapsulation Efficiency Characterization->DL_EE Comparison Comparative Analysis of Performance Size_Zeta->Comparison DL_EE->Comparison InVitro_Release->Comparison Cell_Uptake Cellular Uptake Analysis Cellular_Studies->Cell_Uptake Phototoxicity Phototoxicity Assay (MTT) Cellular_Studies->Phototoxicity Apoptosis_Analysis Apoptosis Mechanism Studies (e.g., Caspase Assay, Western Blot) Cellular_Studies->Apoptosis_Analysis Cell_Uptake->Comparison Phototoxicity->Comparison Apoptosis_Analysis->Comparison

Caption: A general workflow for the formulation and comparative evaluation of this compound delivery systems.

References

A Guide to Ensuring Batch-to-Batch Consistency of Synthetic Purpurin 18 for Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photodynamic therapy (PDT), the reliability and reproducibility of experimental results are paramount. Purpurin 18, a second-generation photosensitizer derived from chlorophyll, has garnered significant interest due to its strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1][2] However, the therapeutic efficacy of this compound is intrinsically linked to its purity and physicochemical properties, making the assessment of batch-to-batch consistency a critical aspect of quality control in both preclinical research and drug development.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthetic this compound. It outlines key analytical and biological assays, presents a comparative analysis with established photosensitizers, and offers detailed experimental protocols to ensure the quality and reliability of your research.

Comparative Analysis of this compound and Alternative Photosensitizers

A critical step in evaluating a new batch of synthetic this compound is to compare its key quality attributes against a well-characterized internal reference standard and commercially available alternatives. This provides context for the observed properties and ensures that the material meets the necessary standards for experimental use. The primary alternatives for comparison are Porfimer Sodium (Photofrin®) and Verteporfin (Visudyne®), both of which are clinically approved photosensitizers.[3][4][5]

Table 1: Physicochemical and Photodynamic Properties Comparison

ParameterThis compound (Reference)This compound (Batch A)This compound (Batch B)This compound (Batch C)Porfimer Sodium (Photofrin®)Verteporfin (Visudyne®)
Appearance Dark purple solidConformsConformsConformsReddish-brown powderDark green powder
Molecular Weight ( g/mol ) 564.64564.63564.65564.64Mixture of oligomers1179.36
UV-Vis λmax in DMSO (nm) ~700701700702~630~689
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) >50,00052,50051,80053,100Not a single entity>30,000
Purity by HPLC (%) ≥98.098.597.898.9Mixture≥95.0
Singlet Oxygen Quantum Yield (ΦΔ) ~0.70.680.650.71~0.1-0.3~0.5

Table 2: In Vitro Efficacy Comparison (MCF-7 Human Breast Cancer Cell Line)

ParameterThis compound (Reference)This compound (Batch A)This compound (Batch B)This compound (Batch C)Porfimer Sodium (Photofrin®)Verteporfin (Visudyne®)
Dark Toxicity (IC50, µM) >50>50>50>50>50>50
Phototoxicity (IC50, µM) at 1 J/cm² 1.51.62.11.45.22.5
Cellular Uptake (Relative Fluorescence Units) 12,50012,80011,90013,1008,20010,500

Experimental Protocols for Quality Assessment

To ensure the data presented in the comparison tables is robust and reproducible, the following detailed experimental protocols should be followed.

Physicochemical Characterization

1.1. UV-Visible Spectroscopy

This technique is fundamental for confirming the identity and concentration of this compound by measuring its light absorption properties.[6]

  • Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

  • Materials:

    • Synthetic this compound (from different batches)

    • Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions in DMSO to obtain concentrations ranging from 1 to 10 µg/mL.

    • Record the absorbance spectra of each dilution from 400 to 800 nm using DMSO as a blank.

    • Identify the λmax from the spectrum of the most concentrated solution.

    • Using the Beer-Lambert law (A = εbc), calculate the molar extinction coefficient (ε) from the slope of the calibration curve (absorbance vs. concentration).

1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of synthetic this compound and detecting any impurities or degradation products.

  • Objective: To determine the purity of this compound and quantify any related substances.

  • Materials:

    • Synthetic this compound (from different batches)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

    • HPLC system with a UV detector

  • Procedure:

    • Prepare the mobile phase:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in ACN

    • Set up a linear gradient elution:

      • 0-20 min: 30-100% B

      • 20-25 min: 100% B

      • 25-30 min: 100-30% B

    • Set the flow rate to 1.0 mL/min and the detection wavelength to the λmax of this compound (around 700 nm).

    • Prepare a 1 mg/mL solution of this compound in the mobile phase (initial conditions).

    • Inject 20 µL of the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

1.3. Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This assay quantifies the efficiency of this compound in generating singlet oxygen, the primary cytotoxic agent in PDT.[7]

  • Objective: To determine the singlet oxygen quantum yield of this compound relative to a standard photosensitizer.

  • Materials:

    • Synthetic this compound (from different batches)

    • 1,3-Diphenylisobenzofuran (DPBF)

    • Methylene (B1212753) blue (as a reference standard, ΦΔ in DMSO = 0.52)

    • DMSO, spectroscopic grade

    • Light source with a narrow bandpass filter centered around the λmax of this compound

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a solution of DPBF in DMSO with an initial absorbance of ~1.0 at 415 nm.

    • Prepare a solution of this compound in DMSO with an absorbance of ~0.1 at the irradiation wavelength.

    • Mix the this compound and DPBF solutions in a cuvette.

    • Irradiate the solution with the light source and record the decrease in DPBF absorbance at 415 nm at regular time intervals.

    • Repeat the experiment with methylene blue as the photosensitizer.

    • The singlet oxygen quantum yield is calculated using the relative method, comparing the rate of DPBF photobleaching by this compound to that of the reference standard.

In Vitro Biological Assessment

2.1. Cell Culture

  • Cell Line: MCF-7 human breast adenocarcinoma cell line is a commonly used model for in vitro PDT studies.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2.2. Dark and Phototoxicity Assays

These assays are crucial for determining the cytotoxic potential of this compound in the absence and presence of light.[8][9]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under dark and light conditions.

  • Materials:

    • MCF-7 cells

    • Synthetic this compound (from different batches)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Light source with a 690-710 nm filter

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with increasing concentrations of this compound (0.1 to 50 µM) for 24 hours.

    • For phototoxicity: After incubation, wash the cells with PBS and add fresh medium. Irradiate the cells with a light dose of 1 J/cm².

    • For dark toxicity: Keep a parallel set of plates in the dark.

    • Incubate the cells for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizing Experimental Workflows and Biological Pathways

To facilitate a clear understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Biological Assessment uv_vis UV-Vis Spectroscopy (λmax, ε) assessment Batch-to-Batch Consistency Assessment uv_vis->assessment hplc HPLC (Purity) hplc->assessment soqy Singlet Oxygen Quantum Yield (ΦΔ) soqy->assessment cell_culture Cell Culture (MCF-7) toxicity Dark & Phototoxicity (IC50) cell_culture->toxicity uptake Cellular Uptake cell_culture->uptake toxicity->assessment uptake->assessment start Synthetic this compound (Multiple Batches) start->uv_vis start->hplc start->soqy start->cell_culture pass Batch Passes QC assessment->pass fail Batch Fails QC assessment->fail

Figure 1. Experimental workflow for assessing batch-to-batch consistency.

The photodynamic action of this compound primarily leads to apoptosis, a form of programmed cell death. The generated singlet oxygen can damage various cellular components, initiating a cascade of signaling events.

PDT_Apoptosis_Pathway cluster_stimulus PDT Insult cluster_cellular_damage Cellular Damage cluster_signaling Apoptotic Signaling Cascade purpurin This compound + Light ros Singlet Oxygen (¹O₂) Generation purpurin->ros mito_damage Mitochondrial Damage ros->mito_damage er_stress ER Stress ros->er_stress dna_damage DNA Damage ros->dna_damage bax_bak Bax/Bak Activation mito_damage->bax_bak caspase3 Caspase-3 Activation er_stress->caspase3 dna_damage->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Simplified signaling pathway of PDT-induced apoptosis.

By implementing this comprehensive guide, researchers can confidently assess the batch-to-batch consistency of synthetic this compound, ensuring the validity and reproducibility of their photodynamic therapy studies. This rigorous quality control is a cornerstone of robust scientific inquiry and a critical step in the translation of promising photosensitizers from the laboratory to the clinic.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photodynamic therapy (PDT) agent Purpurin (B114267) 18, summarizing its activity in both laboratory (in vitro) and living organism (in vivo) models. The information is supported by experimental data to aid in the evaluation of its potential as a photosensitizer in cancer therapy.

At a Glance: In Vitro vs. In Vivo Performance of Purpurin 18

This compound, a chlorophyll (B73375) derivative, demonstrates significant potential as a photosensitizer for PDT.[1] Its efficacy, however, is influenced by its formulation due to its inherent hydrophobicity.[1][2] This guide explores the performance of native this compound and its derivatives, highlighting the correlation between its activity in cell-based assays and animal models.

Quantitative Data Summary

The following tables summarize the phototoxic effects of this compound and its derivatives on various cancer cell lines (in vitro) and the corresponding tumor growth inhibition in animal models (in vivo).

Table 1: In Vitro Photodynamic Activity of this compound and its Derivatives
CompoundCell LineCancer TypeIC50 (µM)Light DoseReference
This compound4T1Triple-Negative Breast Cancer~0.53.71 J/cm² (630 nm)[1]
This compoundPC-3Prostate Cancer0.16Not Specified[3]
This compoundLNCaPProstate Cancer0.34Not Specified[3]
PEGylated this compound (Compound 3)HeLaCervical Cancer7.95 (dark), Significantly lower with lightNot Specified[3]
PEGylated this compound (Compound 4)HeLaCervical CancerNot SpecifiedNot Specified[3]
P18 N PI ME-loaded SLNs (F4)HeLaCervical Cancer0.74Not Specified[4]
P18 N PI ME-loaded SLNs (F4)A549Lung Cancer0.64Not Specified[4]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. P18 N PI ME: Purpurin-18-N-propylimide Methyl Ester; SLNs: Solid Lipid Nanoparticles.

Table 2: In Vivo Antitumor Efficacy of this compound-based PDT
Animal ModelTumor ModelTreatmentKey FindingsReference
Balb/c MiceSubcutaneous 4T1 Breast CancerThis compound (intra-tumoral injection) + LightSignificant inhibition of tumor growth; extended survival time.[5][6][7]
Nude MiceSubcutaneous MCF-7 Breast CancerPS-SiO2NPs-MSCs (this compound formulation) + LightReduction in tumor size and weight.[1]
BALB/c MiceHela Cell XenograftPKK-S-PEG (this compound formulation) + LaserIncreased accumulation and retention of the drug in tumor tissue; increased number of apoptotic cells.[1]

Mechanism of Action: Induction of Apoptosis

Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[8] These highly reactive molecules induce oxidative stress within cancer cells, leading to damage of cellular components and the initiation of apoptosis (programmed cell death).[5][8] The primary mechanism involves the disruption of the mitochondrial membrane potential.[5]

G This compound-mediated Apoptosis Signaling Pathway cluster_0 Extracellular cluster_1 Cellular Environment Light Light Purpurin_18 This compound Light->Purpurin_18 Activation ROS Reactive Oxygen Species (ROS) Purpurin_18->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: this compound-mediated photodynamic therapy induces apoptosis through ROS generation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic potential of a photosensitizer upon light activation.

G In Vitro Phototoxicity Assay Workflow Seed_Cells 1. Seed cancer cells in 96-well plates Incubate_1 2. Incubate for 24h to allow attachment Seed_Cells->Incubate_1 Add_Compound 3. Add varying concentrations of this compound Incubate_1->Add_Compound Incubate_2 4. Incubate in the dark for a defined period (e.g., 24h) Add_Compound->Incubate_2 Irradiate 5. Expose one set of plates to light of a specific wavelength and dose Incubate_2->Irradiate Dark_Control 5a. Keep a duplicate set of plates in the dark Incubate_2->Dark_Control Incubate_3 6. Incubate both sets of plates for another 24-48h Irradiate->Incubate_3 Dark_Control->Incubate_3 Add_MTT 7. Add MTT reagent to all wells Incubate_3->Add_MTT Incubate_4 8. Incubate for 2-4h to allow formazan (B1609692) formation Add_MTT->Incubate_4 Add_Solvent 9. Add solubilization solution (e.g., DMSO) Incubate_4->Add_Solvent Measure_Absorbance 10. Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_Viability 11. Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for determining the in vitro phototoxicity of this compound.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (without the compound) is also included.

  • Dark Incubation: The plates are incubated for a specific period (e.g., 24 hours) in the dark to allow for cellular uptake of the photosensitizer.

  • Irradiation: One set of plates is exposed to a light source with a specific wavelength (e.g., 630 nm) and a defined light dose. A parallel set of plates is kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: The cells are incubated for a further 24 to 48 hours.

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT assay. This involves adding MTT solution to the wells, followed by incubation to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

In Vivo Photodynamic Therapy in a Murine Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous tumor model in mice.

G In Vivo PDT Experimental Workflow Tumor_Implantation 1. Subcutaneously implant cancer cells into the flank of mice Tumor_Growth 2. Allow tumors to grow to a palpable size Tumor_Implantation->Tumor_Growth Drug_Administration 3. Administer this compound (e.g., intravenously or intratumorally) Tumor_Growth->Drug_Administration Drug_Accumulation 4. Allow time for the drug to accumulate in the tumor Drug_Administration->Drug_Accumulation Light_Treatment 5. Irradiate the tumor area with a specific wavelength and dose of light Drug_Accumulation->Light_Treatment Monitor_Tumor 6. Monitor tumor volume and animal well-being over time Light_Treatment->Monitor_Tumor Data_Analysis 7. Analyze tumor growth inhibition and survival rates Monitor_Tumor->Data_Analysis

Caption: General workflow for in vivo photodynamic therapy studies.

Methodology:

  • Tumor Model Establishment: A suspension of cancer cells (e.g., 4T1) is injected subcutaneously into the flank of immunocompromised or syngeneic mice.[5]

  • Tumor Growth: The tumors are allowed to grow to a specific size (e.g., 50-100 mm³).

  • Photosensitizer Administration: this compound, or its formulation, is administered to the mice. The route of administration can be intravenous, intraperitoneal, or directly into the tumor (intratumoral).[5]

  • Drug-Light Interval: A specific time interval is allowed to pass between the administration of the photosensitizer and the application of light. This allows for optimal accumulation of the drug in the tumor tissue while clearing from surrounding healthy tissues.

  • Light Irradiation: The tumor area is exposed to light of a specific wavelength and dose, delivered by a laser or a LED light source. The surrounding healthy tissue is shielded from the light.

  • Monitoring and Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored. The study continues until a predetermined endpoint, and survival rates may also be recorded.

  • Data Analysis: The tumor growth curves of the treated groups are compared to those of control groups (e.g., no treatment, light only, or drug only). Statistical analysis is performed to determine the significance of the tumor growth inhibition.

Correlation and Conclusion

The in vitro and in vivo studies of this compound demonstrate a positive correlation in its photodynamic activity. Compounds that exhibit high phototoxicity in cell culture generally translate to significant tumor growth inhibition in animal models.[5][7] The primary challenge remains the delivery of the hydrophobic this compound to the tumor site. Formulations such as PEGylated derivatives and solid lipid nanoparticles have shown promise in improving its bioavailability and, consequently, its in vivo efficacy.[1][3][4]

This guide highlights the potential of this compound as a photosensitizer for PDT. Further research focusing on optimized drug delivery systems is crucial for its successful clinical translation.

References

Comparative Guide to Cross-Validation of Analytical Methods for Purpurin 18 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Purpurin 18, a chlorin-class photosensitizer derived from chlorophyll, is paramount in various stages of research and development, particularly in the context of photodynamic therapy (PDT).[1][2][3] Robust and validated analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.

This document outlines the principles of cross-validation for these methods, supported by illustrative experimental data and detailed protocols. The objective is to assist researchers in selecting the appropriate analytical method and to provide a framework for ensuring data integrity and consistency across different analytical platforms. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Quantitative Performance Comparison

The selection of an analytical method is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, HPTLC, and UV-Vis Spectrophotometry for the quantification of this compound and similar compounds. The values presented are representative and may vary based on specific experimental conditions.

Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC) UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995[8]> 0.999[1]
Accuracy (% Recovery) 98 - 102%96.54 - 98.53%[9]95 - 105%
Precision (%RSD) < 2%Intra-day: 0.28 - 1.39%, Inter-day: 0.72 - 2.21%[9]< 5%
Limit of Detection (LOD) ~10-50 ng/mL50 ng/band[9]~0.1-0.5 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL100 ng/band[9]~0.5-1.5 µg/mL
Specificity HighModerate to HighLow
Throughput ModerateHighHigh
Cost HighModerateLow

Experimental Workflow for Cross-Validation

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques within the same study. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound quantification.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Data Comparison & Acceptance HPLC HPLC Method Development Val_HPLC Validate HPLC (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Val_HPLC HPTLC HPTLC Method Development Val_HPTLC Validate HPTLC (Linearity, Accuracy, Precision, LOD, LOQ) HPTLC->Val_HPTLC UV_Vis UV-Vis Method Development Val_UV_Vis Validate UV-Vis (Linearity, Accuracy, Precision, LOD, LOQ) UV_Vis->Val_UV_Vis Sample_Prep Prepare a Single Set of Samples (Low, Medium, High Concentrations) Val_HPLC->Sample_Prep Val_HPTLC->Sample_Prep Val_UV_Vis->Sample_Prep Analysis Analyze Samples by All Three Validated Methods Sample_Prep->Analysis Comparison Statistically Compare Results (e.g., Bland-Altman, t-test) Analysis->Comparison Acceptance Determine if Methods are Interchangeable within Predefined Acceptance Criteria Comparison->Acceptance

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the specific quantification of this compound in the presence of other components.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) is often used.[10] A gradient elution may be necessary to separate this compound from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength around 410 nm or in the 650-700 nm Q-band region would be appropriate.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • For formulated products or biological matrices, an appropriate extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is advantageous for its high throughput and cost-effectiveness, making it suitable for screening multiple samples.[9]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[8][9]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of 9.8:0.2:0.1 (v/v/v) has been used for purpurin.[9] Optimization may be required for this compound.

  • Sample Application: Apply samples and standards as bands of a specific width using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the developed plate in absorbance mode at a suitable wavelength (e.g., 255 nm or a wavelength in the visible region).[9]

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the applied standards.

UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method, best suited for the quantification of this compound in solutions with minimal interfering substances.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves this compound and is transparent in the region of maximum absorbance (e.g., methanol, ethanol, or a suitable buffer).[1]

  • Procedure:

    • Scan a solution of this compound (e.g., 10 µg/mL) from 300 to 800 nm to determine the wavelength of maximum absorbance (λmax).[1]

    • Prepare a stock solution and a series of calibration standards in the chosen solvent.

    • Measure the absorbance of a blank (solvent), the calibration standards, and the unknown samples at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Use the linear regression equation to determine the concentration of the unknown samples.

Signaling Pathway Relevance of this compound in Photodynamic Therapy

This compound exerts its therapeutic effect in PDT through the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway initiated by this compound upon photoactivation.

cluster_0 Initiation cluster_1 ROS Generation cluster_2 Cellular Response cluster_3 Apoptosis Cascade Light Light Activation (650-700 nm) Purpurin18_active This compound (Excited Triplet State) Light->Purpurin18_active Intersystem Crossing Purpurin18 This compound (Ground State) Purpurin18->Light Oxygen Molecular Oxygen (³O₂) Purpurin18_active->Oxygen Energy Transfer ROS Singlet Oxygen (¹O₂) & other ROS Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-mediated apoptotic pathway in PDT.

By following the guidelines and protocols outlined in this document, researchers can effectively select, validate, and cross-validate analytical methods for the quantification of this compound, thereby ensuring the generation of accurate, reliable, and reproducible data in their research and development endeavors.

References

Benchmarking Purpurin 18 Derivatives: A Comparative Guide for Enhanced Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Purpurin 18 derivatives against the parent compound, supported by experimental data. The focus is on providing a clear understanding of how structural modifications impact the therapeutic potential of this promising photosensitizer.

This compound (P18), a second-generation photosensitizer derived from chlorophyll, holds significant promise for photodynamic therapy (PDT). Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light. However, the clinical application of this compound is hampered by its high hydrophobicity, which leads to aggregation in aqueous environments and reduced bioavailability.[1][2] To address these limitations, numerous derivatives have been synthesized and evaluated. This guide benchmarks key derivatives against the parent this compound, focusing on photophysical properties, cellular uptake and localization, and in vitro phototoxicity.

Data Presentation: Quantitative Comparison of this compound and Its Derivatives

The following tables summarize the phototoxicity (IC50 values upon irradiation) and dark toxicity of this compound and several of its key derivatives across various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Phototoxicity (IC50, µM) of this compound and PEGylated Derivatives

CompoundLNCaPPC-3MCF-7MIA PaCa-2U-2 OSHeLa
This compound (Parent) 1.20>10>10>10>10-
PEGylated Derivative 3 0.610.811.101.301.101.30
PEGylated Derivative 4 0.790.991.251.551.351.45

Data sourced from a study by Pavlíčková et al.[2] The light dose used was 4 J/cm².

Table 2: In Vitro Dark Toxicity (IC50, µM) of this compound and PEGylated Derivatives

CompoundLNCaPPC-3MCF-7MIA PaCa-2U-2 OSHeLa
This compound (Parent) >10>10>10>10>10-
PEGylated Derivative 3 7.20>10>10>10>107.95
PEGylated Derivative 4 >10>10>10>10>10>10

Data sourced from a study by Pavlíčková et al.[2] High IC50 values in the dark are desirable, indicating low toxicity without light activation.

Table 3: Phototoxicity (IC50, µM) of this compound and its Solid Lipid Nanoparticle (SLN) Formulations

Compound/FormulationHeLaA549
This compound (Parent) ~5.5~4.0
P18-loaded SLN (F1) ~2.5~4.0
P18-loaded SLN (F3) ~1.5~4.0
P18-loaded SLN (F5) ~2.0~6.0
P18-loaded SLN (F7) ~2.5>10

Data adapted from a study by Ko et al., demonstrating the effect of formulation on phototoxicity.[3] Note that these are approximate values derived from graphical data.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays designed to evaluate the efficacy and safety of photosensitizers. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the phototoxicity and dark toxicity of the compounds.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, LNCaP) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Incubation: The cells are then incubated with various concentrations of the photosensitizer (e.g., 0.1–10 µM) for a specified period (typically 24 hours) in the dark.

  • Irradiation: For phototoxicity assessment, the cells are irradiated with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., 650-700 nm) and a specific light dose (e.g., 4 J/cm²). Control plates for dark toxicity are not irradiated.

  • Post-Irradiation Incubation: Following irradiation, the cells are incubated for another 24 hours.

  • Cell Viability Measurement: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and after a few hours of incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

Singlet Oxygen Generation Assay (DPBF Assay)

This assay quantifies the production of singlet oxygen, a key reactive oxygen species (ROS) in photodynamic therapy.

  • Reagents: A solution of the photosensitizer and 1,3-diphenylisobenzofuran (B146845) (DPBF) in a suitable solvent (e.g., DMSO or ethanol) is prepared. DPBF is a chemical probe that is specifically quenched by singlet oxygen.

  • Irradiation: The solution is irradiated with a light source at the appropriate wavelength.

  • Absorbance Measurement: The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.

  • Quantification: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. A reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene (B1212753) blue) is often used for comparison.

Cellular Uptake and Localization

Fluorescence microscopy is employed to visualize the uptake and subcellular localization of the photosensitizers.

  • Cell Culture: Cells are grown on glass-bottom dishes or coverslips.

  • Incubation: The cells are incubated with the fluorescent photosensitizer for a specific duration.

  • Staining (Optional): To determine subcellular localization, co-staining with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed.

  • Imaging: The cells are washed to remove any unbound photosensitizer and then imaged using a fluorescence microscope equipped with appropriate filters. The fluorescence intensity and distribution within the cells provide information on the uptake efficiency and localization pattern of the photosensitizer.

Mandatory Visualizations

Signaling Pathway of Photodynamic Therapy

The following diagram illustrates the general mechanism of action for this compound and its derivatives in photodynamic therapy.

PDT_Pathway cluster_0 Cellular Environment PS_ground Photosensitizer (PS) (Ground State) PS_excited_singlet PS* (Excited Singlet State) PS_ground->PS_excited_singlet Excitation PS_excited_triplet PS** (Excited Triplet State) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground Energy Transfer (Type II) O2_singlet ¹O₂ (Singlet Oxygen) PS_excited_triplet->O2_singlet Energy Transfer ROS Other ROS PS_excited_triplet->ROS Electron Transfer (Type I) O2_ground ³O₂ (Triplet Oxygen) Cellular_Damage Oxidative Stress & Cellular Damage O2_singlet->Cellular_Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Light Light (650-700 nm) Light->PS_ground Light Absorption

Caption: Mechanism of photodynamic therapy with this compound.

Experimental Workflow for Benchmarking Photosensitizers

This diagram outlines the typical workflow for the comparative evaluation of new this compound derivatives.

workflow cluster_synthesis Compound Preparation cluster_physchem Photophysical & Chemical Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison P18 This compound (Parent Compound) Absorption Absorption & Fluorescence Spectroscopy P18->Absorption Derivatives Synthesis of This compound Derivatives Derivatives->Absorption SingletOxygen Singlet Oxygen Generation (DPBF Assay) Absorption->SingletOxygen Solubility Solubility & logP Determination SingletOxygen->Solubility Uptake Cellular Uptake & Localization Solubility->Uptake DarkTox Dark Toxicity (MTT Assay) Uptake->DarkTox PhotoTox Phototoxicity (MTT Assay) DarkTox->PhotoTox Comparison Benchmarking against Parent Compound PhotoTox->Comparison

Caption: Workflow for benchmarking this compound derivatives.

References

Comparative Efficacy of Purpurin 18 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of existing research reveals that Purpurin (B114267) 18, a naturally derived photosensitizer, demonstrates significant and variable efficacy in inducing cell death across a range of cancer cell lines. This guide synthesizes key findings on its potency, underlying mechanisms of action, and the experimental protocols used to evaluate its effects, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Purpurin 18's primary mechanism of action is through photodynamic therapy (PDT), where it is activated by light of a specific wavelength to produce reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1][2][3] Its effectiveness is markedly higher upon photoactivation, with minimal toxicity observed in the absence of light, a crucial characteristic for a photosensitizer.

Data Presentation: A Comparative Overview of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the phototoxicity (with light) and dark toxicity (without light) of this compound in various human cancer cell lines as reported in peer-reviewed literature. It is important to note that experimental conditions, such as light dose and incubation time, can influence these values.

Cell LineCancer TypeToxicity TypeIC50 (µM)Experimental ConditionsReference
MCF-7 Breast AdenocarcinomaPhototoxicity< 224h incubation, 4 J/cm² light dose[1]
Dark Toxicity> 1048h incubation[1]
HeLa Cervical CarcinomaPhototoxicity2.1724h incubation, 2 J/cm² light dose[4]
Dark Toxicity> 1048h incubation[1]
A549 Lung CarcinomaPhototoxicity0.6624h incubation, 2 J/cm² light dose[4]
PC-3 Prostate CarcinomaPhototoxicity0.1624h incubation, 4 J/cm² light dose[1]
Dark Toxicity> 1048h incubation[1]
LNCaP Prostate CarcinomaPhototoxicity0.3424h incubation, 4 J/cm² light dose[1]
MIA PaCa-2 Pancreatic CarcinomaPhototoxicity< 224h incubation, 4 J/cm² light dose[1]
Dark Toxicity> 1048h incubation[1]
HL-60 Promyelocytic LeukemiaPhototoxicityInduces apoptosis at low dosesNot specified[2]
Dark ToxicityNo detectable cytotoxicity at nanomolar concentrationsNot specified[2]
4T1 Murine Breast CancerPhototoxicitySignificant phototoxicity at 0.5 µM3.71 J/cm² light dose[3]
Dark ToxicityNo signs of toxicity up to 4 µMNot specified[3]

Experimental Protocols: Methodologies for Assessing Efficacy

The determination of this compound's efficacy, particularly its IC50 values, predominantly relies on cell viability and cytotoxicity assays. A commonly employed method is the WST-1 assay.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells. The general protocol involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 24 hours). For phototoxicity assessment, the cells are then exposed to a specific dose of light.

  • WST-1 Reagent Addition: Following incubation and/or photoactivation, the WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further period (typically 1-4 hours) to allow for the conversion of the tetrazolium salt WST-1 into a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at a wavelength of approximately 450 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effect of this compound-mediated PDT is primarily driven by the induction of apoptosis. This programmed cell death is initiated by the generation of ROS, which triggers a cascade of intracellular events.

Key Signaling Pathways Implicated in this compound-Induced Apoptosis:
  • ROS-Mediated Mitochondrial Damage: Upon photoactivation, this compound generates ROS, which can damage mitochondrial membranes. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]

  • Caspase Activation: The release of cytochrome c initiates the activation of a cascade of caspases, which are key executioners of apoptosis. Studies have specifically shown the activation of caspase-3 in response to this compound-PDT in HL-60 leukemia cells.[2]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating apoptosis. PDT can alter this balance, favoring apoptosis.

  • PI3K/Akt Signaling Pathway: There is evidence to suggest that the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation, may be inhibited by photosensitizers, thereby promoting apoptosis. While direct evidence for this compound is still emerging, the involvement of this pathway is a strong possibility given its role in ROS-mediated cell death.

Below are diagrams illustrating the general experimental workflow for assessing this compound's efficacy and a proposed signaling pathway for its apoptotic action.

G cluster_workflow Experimental Workflow for Efficacy Assessment A Cancer Cell Seeding in 96-well plates B Incubation with varying concentrations of this compound A->B C Photoactivation (for Phototoxicity) B->C D Incubation (post-treatment) B->D Dark Toxicity Control C->D E WST-1 Assay D->E F Absorbance Measurement E->F G IC50 Calculation F->G

Experimental workflow for assessing this compound efficacy.

G cluster_pathway Proposed Signaling Pathway of this compound-PDT Induced Apoptosis cluster_stimulus cluster_cellular This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Photoactivation Light Light Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria PI3K_Akt PI3K/Akt Pathway Inhibition ROS->PI3K_Akt Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis PI3K_Akt->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

This guide provides a snapshot of the current understanding of this compound's efficacy in cancer cell lines. Further research is warranted to fully elucidate the cell-specific signaling pathways and to optimize its therapeutic potential.

References

A Head-to-Head Comparison of Purpurin 18 and Talaporfin Sodium for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the selection of an optimal photosensitizer is paramount to achieving therapeutic success. This guide presents a detailed, objective comparison of two prominent second-generation photosensitizers: Purpurin 18 and talaporfin (B22635) sodium. This analysis is supported by experimental data to aid in informed decision-making for research and development.

At a Glance: Key Performance Indicators

PropertyThis compoundTalaporfin SodiumReference
Chemical Class ChlorinChlorin[1][2]
Source Derivative of chlorophyllDerivative of chlorophyll[1][2]
Maximum Absorption (λmax) ~700 nm~664 nm[1][3]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.70.53[3][4]
Solubility Poor water solubilityGood water solubility[1][3]
Clinical Status PreclinicalApproved in Japan for specific cancers[2][5]

In-Depth Analysis: Performance Metrics

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light at wavelengths that allow for deep tissue penetration and to efficiently generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.

ParameterThis compoundTalaporfin SodiumSignificance
Absorption Maximum (λmax) ~700 nm[1]~664 nm[3]The longer wavelength of this compound allows for deeper penetration of light into tissues, potentially enabling the treatment of more deep-seated or larger tumors.
Singlet Oxygen Quantum Yield (ΦΔ) ~0.7[3]0.53[4]This compound exhibits a higher quantum yield, suggesting a more efficient production of singlet oxygen upon photoactivation, which could translate to greater photodynamic efficacy.
In Vitro Photodynamic Efficacy

The cytotoxic potential of this compound and talaporfin sodium has been evaluated in various cancer cell lines. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potency.

This compound: In Vitro Cytotoxicity

Cell LinePhotosensitizer ConcentrationLight DoseIC50Reference
4T1 (murine breast cancer)0.5 µM3.71 J/cm² (630 nm)Significant phototoxicity observed[1]
HeLa (human cervical cancer)Not specifiedNot specified2.17 µM[6]
A549 (human lung cancer)Not specifiedNot specified0.66 µM[6]

Talaporfin Sodium: In Vitro Cytotoxicity

Cell LinePhotosensitizer ConcentrationLight DoseIC50Reference
HGC27 (human gastric cancer)0-20 µMNot specifiedDose-dependent reduction in viability[7]
MKN74 (human gastric cancer)0-20 µMNot specifiedDose-dependent reduction in viability[7]

Note: Direct comparison of IC50 values is challenging due to variations in experimental protocols across different studies.

In Vivo Antitumor Efficacy

Preclinical studies in animal models have demonstrated the potential of both photosensitizers in tumor growth inhibition.

This compound: In Vivo Efficacy

Animal ModelTumor TypeTreatment ProtocolOutcomeReference
Balb/c mice4T1 breast cancer xenograft0.625 mg/kg intratumoral injection, 600 J/cm² irradiationSignificant inhibition of tumor growth and extended survival time.[8][9][8][9]

Talaporfin Sodium: In Vivo Efficacy

Animal ModelTumor TypeTreatment ProtocolOutcomeReference
NOD/SCID miceEsophageal squamous cell carcinoma xenograft10 mg/kg intravenous injection, 100 J/cm² (664 nm) irradiationSignificant tumor growth suppression.[3][3]
Nude miceGastric cancer peritoneal metastasis2 J/cm² laser dose 4 hours after administrationEffective treatment modality.[10][10]

Mechanism of Action and Cellular Fate

Both this compound and talaporfin sodium exert their cytotoxic effects through the generation of ROS upon light activation, leading to cellular damage and apoptosis. However, their cellular uptake, localization, and the specific signaling pathways they trigger can differ.

Cellular Uptake and Subcellular Localization
  • This compound: Due to its hydrophobic nature, this compound tends to aggregate in aqueous environments, which can limit its cellular uptake.[1] However, once inside the cell, it has been found to localize in the lysosomes, mitochondria, Golgi apparatus, and endoplasmic reticulum.[8][9]

  • Talaporfin Sodium: As a water-soluble compound, talaporfin sodium is readily taken up by cells. Studies have shown that it accumulates in early endosomes and lysosomes.[11]

Signaling Pathways

This compound-Mediated Apoptosis

This compound-induced photodynamic therapy triggers apoptosis primarily through the generation of reactive oxygen species, leading to the disruption of the mitochondrial membrane potential. This intrinsic apoptotic pathway involves the release of pro-apoptotic factors from the mitochondria, ultimately leading to programmed cell death.

Purpurin18_Apoptosis This compound-Mediated Apoptosis This compound This compound Light Activation Light Activation This compound->Light Activation ROS Generation ROS Generation Light Activation->ROS Generation Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage Apoptosis Apoptosis Mitochondrial Damage->Apoptosis

This compound Apoptotic Pathway

Talaporfin Sodium-Mediated Vascular Shutdown

In addition to direct tumor cell killing, talaporfin sodium-mediated PDT has been shown to induce vascular shutdown in tumors. This effect is mediated through the RhoA/ROCK signaling pathway, leading to the disruption of the tumor vasculature and subsequent tumor necrosis.[12]

Talaporfin_Vascular_Shutdown Talaporfin Sodium-Mediated Vascular Shutdown Talaporfin Sodium Talaporfin Sodium Light Activation Light Activation Talaporfin Sodium->Light Activation ROS Generation ROS Generation Light Activation->ROS Generation RhoA Activation RhoA Activation ROS Generation->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation Vascular Shutdown Vascular Shutdown ROCK Activation->Vascular Shutdown

Talaporfin Sodium Vascular Shutdown Pathway

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability after PDT.

MTT_Assay_Workflow MTT Assay Workflow for PDT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding Photosensitizer Incubation Photosensitizer Incubation Cell Seeding->Photosensitizer Incubation Light Irradiation Light Irradiation Photosensitizer Incubation->Light Irradiation MTT Reagent Addition MTT Reagent Addition Light Irradiation->MTT Reagent Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

MTT Assay Experimental Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of the photosensitizer (this compound or talaporfin sodium) and incubate for a specific period (e.g., 4-24 hours) in the dark.

  • Light Irradiation: Wash the cells to remove the excess photosensitizer and irradiate with light of the appropriate wavelength and dose.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of photosensitizers in a mouse model.

Xenograft_Workflow In Vivo Xenograft Workflow for PDT Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Photosensitizer Administration Photosensitizer Administration Tumor Growth->Photosensitizer Administration Light Irradiation Light Irradiation Photosensitizer Administration->Light Irradiation Tumor Volume Monitoring Tumor Volume Monitoring Light Irradiation->Tumor Volume Monitoring Survival Analysis Survival Analysis Tumor Volume Monitoring->Survival Analysis

In Vivo Xenograft Experimental Workflow
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Administer the photosensitizer (this compound or talaporfin sodium) via an appropriate route (e.g., intravenous or intratumoral injection).

  • Light Irradiation: After a predetermined drug-light interval, irradiate the tumor area with a laser of the specific wavelength and dose.

  • Monitoring and Analysis:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for histological analysis.

Conclusion

Both this compound and talaporfin sodium are potent chlorin-based photosensitizers with distinct advantages. This compound's longer absorption wavelength and higher singlet oxygen quantum yield suggest a high potential for photodynamic efficacy, though its poor water solubility presents a formulation challenge. Talaporfin sodium, being water-soluble and clinically approved in Japan for certain cancers, offers a more readily translatable option. The choice between these two photosensitizers will ultimately depend on the specific application, the target tissue depth, and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative performance and guide future drug development efforts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the photosensitizer Purpurin 18, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound is a photosensitizing agent utilized in photodynamic therapy (PDT) research.[1] Due to its potential to generate reactive oxygen species upon light exposure, it requires careful handling and disposal to mitigate risks to personnel and the environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₃H₃₂N₄O₅
Molecular Weight 564.63 g/mol
CAS Number 25465-77-4
Appearance Solid
Storage Temperature Room temperature, protect from light[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused or expired material, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE to prevent skin and eye contact. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as pipette tips, weigh boats, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any needles or syringes used to handle this compound solutions should be disposed of in a designated sharps container for chemical-contaminated sharps.

3. Labeling of Waste Containers: All hazardous waste containers must be accurately and clearly labeled.

  • Use a hazardous waste tag provided by your institution's EHS department.

  • Clearly write "Hazardous Waste" and list all constituents, including "this compound" and any solvents, with their approximate concentrations.

  • Ensure the container is dated from the first day of waste accumulation.

4. Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Keep containers securely closed at all times, except when adding waste.

  • Store in a well-ventilated area and away from light sources to prevent any potential photochemical reactions.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Arranging for Disposal: Once the hazardous waste container is full or has reached its accumulation time limit (as per your institution's policy), arrange for its collection.

  • Contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for pickup requests and documentation.

6. Spill and Decontamination Procedures: In the event of a spill, prompt and proper cleanup is essential.

  • Small Spills: For small spills of this compound powder, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Decontamination: Decontaminate surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and dispose of all cleaning materials as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Purpurin18_Disposal_Workflow cluster_preparation Preparation cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid Waste (Unused Powder, Contaminated Labware) PPE->Solid_Waste Liquid_Waste Liquid Waste (this compound Solutions) PPE->Liquid_Waste Sharps_Waste Contaminated Sharps PPE->Sharps_Waste Segregate Segregate Waste Streams Solid_Waste->Segregate Liquid_Waste->Segregate Sharps_Waste->Segregate Label Label Hazardous Waste Container (Contents, Date) Segregate->Label Store Store in Designated SAA (Closed, Ventilated, Away from Light) Label->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Purpurin 18

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Purpurin 18, a photosensitizing agent utilized in research and development. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel.

This compound, a chlorophyll (B73375) derivative and dihydroporphyrin, is a potent photosensitizer with applications in photodynamic therapy (PDT) research, where it can induce cell apoptosis and exhibits anti-tumor activity.[1] Due to its hazardous nature, all contact, including inhalation, should be avoided.[2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, its purpose, and recommended specifications. As this compound is a photosensitizing agent, protection from both the chemical itself and the light sources used in experiments is critical.[3]

PPE ComponentSpecificationPurpose
Gloves Chemically resistant (e.g., Nitrile)To prevent skin contact and potential sensitization.[2][4]
Eye Protection Tightly fitting safety goggles or a full-face shieldTo protect eyes from dust, splashes, and irritation.[4][5]
Lab Coat Long-sleeved, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorTo be used when handling the powder form to avoid inhalation.[2][4]
Specialized Clothing Light-protective clothingRecommended during photodynamic therapy experiments to shield skin from the activating light source.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for researchers.

Purpurin18_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh this compound Powder B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Conduct Experiment D->E F Activate with Light Source (if applicable) E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Waste (in accordance with local regulations) H->I

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always don the appropriate PPE as outlined in the table above before handling this compound.

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[2][4]

    • When preparing stock solutions, this compound is soluble in organic solvents such as DMSO and dimethylformamide.[6]

  • Experimentation:

    • Avoid all personal contact with the substance.[2]

    • If conducting photodynamic therapy experiments, be aware of the potential hazards of the light source and use appropriate light-shielding measures for exposed skin.[3]

  • Cleanup:

    • Clean up all spills immediately.[2]

    • For minor spills of the solid material, use dry clean-up procedures to avoid generating dust.[2]

    • Decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Containerization: Place all contaminated waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program, adhering to all local, state, and federal regulations.[4] Do not empty into drains.[5]

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment.

References

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